Pyrazolo[1,5-A]pyridine-5-carbonitrile
Beschreibung
Eigenschaften
IUPAC Name |
pyrazolo[1,5-a]pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-6-7-2-4-11-8(5-7)1-3-10-11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBQRIPCGDCQDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857158 | |
| Record name | Pyrazolo[1,5-a]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352903-96-8 | |
| Record name | Pyrazolo[1,5-a]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Characterization of Pyrazolo[1,5-a]pyridines with a Focus on Pyrazolo[1,5-a]pyridine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazolo[1,5-a]pyridine core is a bicyclic aromatic heterocycle that has garnered significant attention in the field of medicinal chemistry. Its rigid structure and unique electronic properties make it an attractive scaffold for the development of novel therapeutic agents. Derivatives of this core have demonstrated a wide range of biological activities, including potential applications in oncology and other disease areas. The strategic placement of functional groups on the pyrazolo[1,5-a]pyridine ring system allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.
Synthesis of the Pyrazolo[1,5-a]pyridine Core
Several synthetic strategies have been developed for the construction of the pyrazolo[1,5-a]pyridine ring system. One of the most common and versatile methods is the [3+2] cycloaddition reaction between an N-aminopyridinium ylide and an alkyne or alkene. This approach allows for the introduction of a variety of substituents on both the pyrazole and pyridine rings.
Another prevalent synthetic route involves the reaction of N-aminopyridines with α,β-unsaturated carbonyl compounds. These reactions are often carried out under metal-free conditions, making them an attractive option for sustainable synthesis. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.
Below is a generalized workflow for the synthesis of a substituted pyrazolo[1,5-a]pyridine.
Caption: Generalized workflow for the synthesis of pyrazolo[1,5-a]pyridines.
Spectroscopic Characterization
A thorough spectroscopic analysis is essential for the unambiguous identification and characterization of any novel compound. The following sections detail the expected spectroscopic signatures for Pyrazolo[1,5-a]pyridine-5-carbonitrile, based on data from the parent scaffold and related derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.
¹H NMR Spectroscopy
The ¹H NMR spectrum of the parent pyrazolo[1,5-a]pyridine provides a baseline for understanding the chemical shifts of the protons on the bicyclic system. The introduction of a nitrile group at the 5-position is expected to deshield the neighboring protons due to its electron-withdrawing nature.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-2 | ~8.1 | d | J ≈ 2.0 |
| H-3 | ~6.7 | d | J ≈ 2.0 |
| H-4 | ~7.6 | d | J ≈ 9.0 |
| H-6 | ~ |
An In-depth Technical Guide to Pyrazolo[1,5-a]pyridine-5-carbonitrile (CAS No. 1352903-96-8): A Key Intermediate in Kinase Inhibitor Discovery
This technical guide provides a comprehensive overview of pyrazolo[1,5-a]pyridine-5-carbonitrile, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. We will delve into the core attributes of the pyrazolo[1,5-a]pyridine scaffold, the specific characteristics of the 5-carbonitrile derivative, its synthesis, and its pivotal role as an intermediate in the development of targeted therapeutics, particularly kinase inhibitors.
The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that has garnered substantial attention in medicinal chemistry. Its rigid structure and ability to be readily functionalized at multiple positions make it an ideal scaffold for the design of small molecule inhibitors that can fit into the binding pockets of various enzymes and receptors. This scaffold is a key component in a number of biologically active compounds with a wide range of therapeutic applications.
Derivatives of pyrazolo[1,5-a]pyridine have been investigated for a multitude of biological activities, including:
-
Antitubercular Agents: Carboxamide derivatives of this scaffold have shown potent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains[1][2].
-
Antiviral Activity: Certain substituted pyrazolo[1,5-a]pyridines have demonstrated potent activity against herpesviruses[3].
-
Kinase Inhibition: The pyrazolo[1,5-a]pyrimidine (a related scaffold) and pyrazolo[1,5-a]pyridine cores are central to the development of inhibitors for various kinases, such as Pim-1, which are implicated in cancer[4][5].
The versatility of this scaffold allows for the strategic placement of various functional groups to optimize potency, selectivity, and pharmacokinetic properties.
Pyrazolo[1,5-a]pyridine-5-carbonitrile: A Key Synthetic Intermediate
Pyrazolo[1,5-a]pyridine-5-carbonitrile (CAS No. 1352903-96-8) is a specific derivative of the parent scaffold, characterized by a nitrile group at the 5-position.
| Compound Information | |
| CAS Number | 1352903-96-8 |
| Molecular Formula | C₈H₅N₃ |
| Molecular Weight | 143.15 g/mol |
| Appearance | Solid |
| InChI Key | ZFBQRIPCGDCQDF-UHFFFAOYSA-N |
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The nitrile group can be chemically transformed into other functional groups, or it can serve as a key structural element for binding interactions with biological targets. Its application has been noted in the synthesis of potent kinase inhibitors, including those targeting Janus kinase (JAK) and rearranged during transfection (RET) kinase, both of which are critical targets in oncology and inflammatory diseases[6].
Synthesis of the Pyrazolo[1,5-a]pyridine Core
Several synthetic routes to the pyrazolo[1,5-a]pyridine scaffold have been reported. A common and efficient method involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, promoted by acetic acid and molecular oxygen[7]. This approach allows for the construction of the fused ring system with a variety of substituents.
Another established method is the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds[8]. These synthetic strategies offer access to a diverse range of substituted pyrazolo[1,5-a]pyridines for further elaboration.
Below is a generalized workflow for the synthesis of a pyrazolo[1,5-a]pyridine derivative, illustrating a common synthetic strategy.
Caption: Generalized synthetic workflow for the pyrazolo[1,5-a]pyridine core.
Application in Drug Discovery: A Case Study in Kinase Inhibitor Synthesis
The true value of pyrazolo[1,5-a]pyridine-5-carbonitrile is realized in its application as a building block for targeted therapies. For instance, it has been utilized in the synthesis of potent RET inhibitors for the treatment of cancers driven by RET gene fusions or mutations[9].
The general approach involves the functionalization of the pyrazolo[1,5-a]pyridine-5-carbonitrile core at other positions, often through coupling reactions, to introduce moieties that will interact with specific residues in the kinase active site.
A representative, albeit simplified, experimental workflow for the utilization of pyrazolo[1,5-a]pyridine-5-carbonitrile in the synthesis of a kinase inhibitor is outlined below.
Experimental Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyridine Kinase Inhibitor Intermediate
Objective: To synthesize a functionalized pyrazolo[1,5-a]pyridine derivative from pyrazolo[1,5-a]pyridine-5-carbonitrile for further elaboration into a kinase inhibitor.
Materials:
-
Pyrazolo[1,5-a]pyridine-5-carbonitrile
-
Appropriate boronic acid or organometallic coupling partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add pyrazolo[1,5-a]pyridine-5-carbonitrile (1.0 eq), the boronic acid coupling partner (1.1 - 1.5 eq), the palladium catalyst (0.05 - 0.1 eq), and the base (2.0 - 3.0 eq).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
This resulting functionalized pyrazolo[1,5-a]pyridine can then undergo further chemical modifications, such as the transformation of the nitrile group or coupling at other positions, to yield the final kinase inhibitor.
Caption: Synthetic pathway from pyrazolo[1,5-a]pyridine-5-carbonitrile to a kinase inhibitor.
Conclusion and Future Perspectives
Pyrazolo[1,5-a]pyridine-5-carbonitrile is a valuable and versatile building block in the field of medicinal chemistry. While it may not possess significant intrinsic biological activity, its utility as a key intermediate in the synthesis of potent and selective kinase inhibitors is well-documented in the patent literature. The pyrazolo[1,5-a]pyridine scaffold is poised to remain a cornerstone in the design of novel therapeutics, and the 5-carbonitrile derivative will continue to be an important tool for medicinal chemists seeking to develop the next generation of targeted drugs. Further exploration of the chemical space around this scaffold is likely to yield new drug candidates with improved efficacy and safety profiles for a range of diseases.
References
-
Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses. Bioorganic & Medicinal Chemistry, 14(4), 944-954. [Link][3]
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 814-818. [Link][1]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13858-13872. [Link][7]
-
Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules, 24(21), 3848. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Chemical Biology & Drug Design, 85(2), 159-171. [Link][4]
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 814-818. [Link][2]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1836-1854. [Link][5]
-
Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link][8]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 51. [Link]
-
Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. Semantic Scholar. [Link]
-
Ret inhibitors, pharmaceutical compositions and uses thereof. Google Patents. [9]
-
Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group. Royal Society of Chemistry. [Link]
- HETEROARYL IMIDAZOLONE DERIVATIVES AS JAK INHIBITORS.
-
pyrazolo[1, 5-a]pyridine-5-carbonitrile, min 97%, 1 gram. CP Lab Safety. [Link]
-
作为jak抑制剂的杂芳基咪唑酮衍生物. Google Patents. [6]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102933583A - ä½ä¸ºjakæå¶åçæè³åºåªåé ®è¡çç© - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. US20220135557A1 - Ret inhibitors, pharmaceutical compositions and uses thereof - Google Patents [patents.google.com]
A Comprehensive Spectroscopic Guide to Pyrazolo[1,5-a]pyridine-5-carbonitrile: Elucidating Molecular Structure through NMR, IR, and MS Analysis
For Immediate Release
[City, State] – [Date] – This in-depth technical guide provides a comprehensive analysis of the spectral characteristics of Pyrazolo[1,5-a]pyridine-5-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this whitepaper offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and characterization of this compound class. By synthesizing theoretical principles with practical, field-proven insights, this guide serves as an authoritative resource for validating and interpreting spectroscopic data.
The pyrazolo[1,5-a]pyridine core is a significant pharmacophore found in a variety of biologically active molecules, exhibiting potential as inhibitors for enzymes such as PI3Kδ.[1] The introduction of a carbonitrile group at the 5-position further modulates its electronic properties and potential as a synthetic intermediate.[2][3][4][5] A thorough understanding of its spectral signature is paramount for unambiguous identification and for guiding synthetic efforts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework
NMR spectroscopy is the cornerstone of molecular structure determination. For Pyrazolo[1,5-a]pyridine-5-carbonitrile, both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom.
¹H NMR Spectral Analysis
The proton NMR spectrum of Pyrazolo[1,5-a]pyridine-5-carbonitrile is expected to exhibit distinct signals for each of the aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the nitrile group, as well as by anisotropic effects from the fused ring system.[6]
Key Expected ¹H NMR Features:
-
Aromatic Protons: The protons on the pyridine and pyrazole rings will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts are dependent on their position relative to the nitrogen atoms and the nitrile substituent. Protons adjacent to the nitrogen atoms are generally shifted downfield.
-
Coupling Constants: The coupling patterns (e.g., doublets, triplets, doublet of doublets) and the magnitude of the coupling constants (J-values) provide crucial information about the connectivity of the protons. For instance, ortho-coupled protons on the pyridine ring will typically show a larger coupling constant (around 8-9 Hz) compared to meta or para coupling.
Predicted ¹H NMR Data for Pyrazolo[1,5-a]pyridine-5-carbonitrile:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 8.2 - 8.4 | d | ~2-3 |
| H-3 | 6.8 - 7.0 | d | ~2-3 |
| H-4 | 7.8 - 8.0 | dd | ~7-8, ~1-2 |
| H-6 | 7.5 - 7.7 | t | ~7-8 |
| H-7 | 8.8 - 9.0 | d | ~7-8 |
Note: These are predicted values based on data from similar pyrazolo[1,5-a]pyrimidine systems and general principles of NMR spectroscopy for heterocyclic compounds.[7]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment.
Key Expected ¹³C NMR Features:
-
Aromatic Carbons: The carbon atoms of the fused heterocyclic rings will resonate in the downfield region, typically between δ 110 and 160 ppm.
-
Nitrile Carbon: The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of δ 115-125 ppm.
-
Quaternary Carbons: The carbon atoms at the ring junctions and the carbon bearing the nitrile group will appear as singlets in a proton-decoupled ¹³C NMR spectrum.
Predicted ¹³C NMR Data for Pyrazolo[1,5-a]pyridine-5-carbonitrile:
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~140 |
| C-3 | ~100 |
| C-3a | ~150 |
| C-4 | ~125 |
| C-5 | ~110 |
| C-6 | ~130 |
| C-7 | ~120 |
| C-8 | ~145 |
| C≡N | ~118 |
Note: These are predicted values based on data from substituted pyrazolo[1,5-a]pyrimidine derivatives and general principles of ¹³C NMR spectroscopy.[7][8][9]
Caption: Molecular structure of Pyrazolo[1,5-a]pyridine-5-carbonitrile.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. The IR spectrum of Pyrazolo[1,5-a]pyridine-5-carbonitrile is characterized by several key absorption bands.
Characteristic IR Absorption Bands:
-
C≡N Stretch: A sharp, and typically medium to strong, absorption band is expected in the region of 2220-2260 cm⁻¹ for the nitrile group.[10][11][12] Conjugation with the aromatic system can slightly lower this frequency.
-
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings will appear in the 1400-1650 cm⁻¹ region.[10][11] Multiple bands are often observed due to the complex nature of the fused ring system.
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings typically occur just above 3000 cm⁻¹, in the range of 3000-3100 cm⁻¹.[13]
-
Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole.[10] This region includes C-H in-plane and out-of-plane bending vibrations.
Summary of Key IR Absorptions:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C≡N (Nitrile) | 2220 - 2260 | Medium-Strong, Sharp |
| C=C / C=N (Aromatic) | 1400 - 1650 | Medium-Strong |
| C-H (Aromatic) | 3000 - 3100 | Weak-Medium |
| C-H Bending | < 1400 | Medium-Strong |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): The molecular ion peak will correspond to the exact molecular weight of Pyrazolo[1,5-a]pyridine-5-carbonitrile. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Major Fragmentation Pathways: The fragmentation of the pyrazolo[1,5-a]pyridine core is expected to involve several characteristic pathways. A common fragmentation for pyrazole-containing heterocycles is the loss of a molecule of hydrogen cyanide (HCN, 27 Da) or a nitrogen molecule (N₂, 28 Da).[14][15][16] The pyridine ring can also undergo characteristic cleavages. The nitrile group can influence the fragmentation, potentially through the loss of a CN radical (26 Da).
Caption: Predicted major fragmentation pathways for Pyrazolo[1,5-a]pyridine-5-carbonitrile.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of Pyrazolo[1,5-a]pyridine-5-carbonitrile in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.[17][18]
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragment ions.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions. Compare the observed spectrum with predicted fragmentation pathways.[19][20]
Conclusion
The comprehensive spectral analysis of Pyrazolo[1,5-a]pyridine-5-carbonitrile through NMR, IR, and MS techniques provides a robust framework for its structural characterization. This guide offers the necessary theoretical foundation and practical protocols for researchers to confidently identify and analyze this important heterocyclic compound. The detailed interpretation of the expected spectral data serves as a valuable reference for those engaged in the synthesis and application of pyrazolo[1,5-a]pyridine derivatives.
References
-
IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. Retrieved from [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2018). The Royal Society of Chemistry. Retrieved from [Link]
-
Infrared Spectrometry. (n.d.). MSU chemistry. Retrieved from [Link]
-
6.3: IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2020). MDPI. Retrieved from [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Springer. Retrieved from [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. (2016). Semantic Scholar. Retrieved from [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). (n.d.). ResearchGate. Retrieved from [Link]
-
Nitrile as a radical acceptor for synthesis of N‐heterocycles. (2019). ResearchGate. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). Fiveable. Retrieved from [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Wiley Online Library. Retrieved from [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1992). ResearchGate. Retrieved from [Link]
-
Spectroscopic studies of some n-heterocyclic compounds. (2023). Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. Retrieved from [Link]
-
10 Typical IR Absorptions of Aromatic Compounds. (n.d.). Thieme. Retrieved from [Link]
-
Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. Retrieved from [Link]
-
13C NMR Spectrum (1D, 75 MHz, Pyridine-d5, simulated) (NP0043900). (n.d.). NP-MRD. Retrieved from [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2017). Semantic Scholar. Retrieved from [Link]
-
Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016). Hindawi. Retrieved from [Link]
-
A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). MDPI. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2017). ResearchGate. Retrieved from [Link]
-
Nuclear magnetic resonance spectra of oriented bicyclic systems containing heteroatom(s): The spectrum of 2-thiocoumarin. (1973). ResearchGate. Retrieved from [Link]
-
Mass spectrometric study of some pyrazoline derivatives. (1998). ResearchGate. Retrieved from [Link]
-
Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. (2021). PubMed Central. Retrieved from [Link]
-
Spectroscopic and computational studies of nitrile hydratase: insights into geometric and electronic structure and the mechanism of amide synthesis. (2015). PubMed Central. Retrieved from [Link]
-
1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. (2009). Modgraph. Retrieved from [Link]
-
NMR Spectra of Bicyclic Compounds Oriented in the Nematic Phase. Part 1. The Spectrum of Quinoxaline. (1971). SciSpace. Retrieved from [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinyl) Disulfides. (2013). MDPI. Retrieved from [Link]
-
NMR - Interpretation. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved from [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2017). ResearchGate. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
-
13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. NP-MRD: 13C NMR Spectrum (1D, 75 MHz, Pyridine-d5, simulated) (NP0043900) [np-mrd.org]
- 9. researchgate.net [researchgate.net]
- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. emerypharma.com [emerypharma.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]
Mechanism of formation for Pyrazolo[1,5-a]pyridine-5-carbonitrile
Future research in this area will likely focus on the development of enantioselective synthetic methods to access chiral pyrazolo[1,5-a]pyridine derivatives. Additionally, the exploration of novel reaction cascades and multicomponent reactions will undoubtedly lead to even more efficient and sustainable synthetic routes. As our understanding of the biological significance of this scaffold deepens, the demand for innovative and practical synthetic methodologies will continue to grow, paving the way for the discovery of next-generation therapeutics. A highly efficient sonochemical synthetic strategy has also been developed for synthesizing polysubstituted pyrazolo[1,5-a]pyridines via a [3+2] cycloaddition under catalyst-free conditions. [8][9]
References
- Wang, J., et al. (2024). The synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. Synlett, 35, 1551-1556.
- Organic Chemistry Frontiers. (n.d.). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. RSC Publishing.
- Ravi, C., et al. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 49, 2513-2522.
- Al-Adiwish, W. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
- ACS Omega. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines.
- Organic Letters. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. ACS Publications.
- Ismail, H. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega.
- ACS Omega. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines.
- ResearchGate. (n.d.). The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts.
- DOI. (n.d.). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and.
Sources
- 1. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 2. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Synthesis of Pyrazolo[1,5-a]pyridine-5-carbonitrile: Core Starting Materials and Methodologies
This guide provides an in-depth exploration of the primary synthetic routes to the Pyrazolo[1,5-a]pyridine-5-carbonitrile core, a scaffold of significant interest in medicinal chemistry and drug development. We will dissect the key starting materials, analyze the underlying reaction mechanisms, and present detailed, field-proven protocols. This document is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of the synthesis of this important heterocyclic system.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. These molecules have demonstrated a wide range of therapeutic activities, including kinase inhibition, anti-herpetic properties, and adenosine antagonism.[1] The inclusion of a carbonitrile group at the 5-position can significantly influence the molecule's electronic properties and its potential as a pharmacophore, making the synthesis of Pyrazolo[1,5-a]pyridine-5-carbonitrile a key objective for many research programs. This guide focuses on the critical starting materials that serve as the foundation for constructing this valuable heterocyclic core.
Core Synthetic Strategies and Associated Starting Materials
The synthesis of the pyrazolo[1,5-a]pyridine core is dominated by two highly effective strategies: [3+2] cycloaddition reactions and cross-dehydrogenative coupling. Each approach utilizes distinct sets of starting materials and offers unique advantages in terms of substrate scope and regioselectivity.
Strategy 1: [3+2] Cycloaddition of N-Aminopyridinium Ylides
The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyridine skeleton is the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with a suitable dipolarophile, such as an alkyne or a strained alkene.[2][3] This approach is valued for its high efficiency and broad functional group tolerance.
-
N-Aminopyridines: These are the foundational precursors to the key reactive intermediate, the N-iminopyridinium ylide. They are readily available and can be substituted at various positions on the pyridine ring to introduce desired functionality into the final product.
-
Dipolarophiles: The choice of the dipolarophile is crucial as it dictates the substitution pattern on the newly formed five-membered pyrazole ring. For the synthesis of nitrile-containing scaffolds, alkynes or alkenes bearing a cyano group are employed. A particularly effective strategy involves the use of ynals, where the N-aminopyridinium ylide can act as both a 1,3-dipole and a nitrogen source for the cyano group.[4] Other suitable partners include α,β-unsaturated carbonyl compounds and electron-withdrawing olefins.[1][5]
The reaction proceeds through the in-situ formation of an N-iminopyridinium ylide from the corresponding N-aminopyridine. This ylide is a 1,3-dipole that readily reacts with electron-deficient alkenes or alkynes. The cycloaddition is often promoted by an oxidizing agent, such as (diacetoxy)iodobenzene (PIDA), or can proceed under metal-free conditions, for instance, in the presence of TEMPO or simply under an oxygen atmosphere.[1][5][6]
A plausible reaction pathway for the [3+2] cycloaddition is depicted below. The N-aminopyridine is first activated to form the N-iminopyridinium ylide, which then undergoes a concerted or stepwise cycloaddition with the dipolarophile. A subsequent aromatization step, often involving oxidation, yields the stable pyrazolo[1,5-a]pyridine core.
Caption: General workflow for the [3+2] cycloaddition synthesis.
The following protocol is a representative example adapted from the literature for the synthesis of functionalized pyrazolo[1,5-a]pyridines.[1]
-
To a solution of N-aminopyridine (1.0 mmol) in N-methylpyrrolidone (NMP, 3 mL) is added the α,β-unsaturated nitrile (1.2 mmol).
-
The reaction mixture is stirred vigorously in a vessel under an oxygen atmosphere (balloon).
-
The reaction is allowed to proceed at room temperature for 12-24 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine-5-carbonitrile derivative.
Strategy 2: Acetic Acid and O₂-Promoted Cross-Dehydrogenative Coupling (CDC)
A more recent and innovative approach involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[2][3] This method is particularly relevant as it directly leads to pyrazolo[1,5-a]pyridines with amino and cyano functionalities at the 7- and 6-positions, respectively, which are structurally very similar to the target 5-carbonitrile.
-
N-Amino-2-iminopyridines: These are advanced starting materials that are themselves synthesized in a two-step process from arylethylidenemalononitriles.[7] The presence of the imino and amino groups is key to the subsequent cyclization.
-
1,3-Dicarbonyl Compounds: A wide range of β-ketoesters and β-diketones can be used, such as ethyl acetoacetate, acetylacetone, and 3-oxo-3-phenylpropionitrile.[2][3] The choice of this reagent determines the substituents at the 2- and 3-positions of the final product.
A critical aspect of this strategy is the preparation of the N-amino-2-iminopyridine starting material. This is typically achieved via a two-step sequence:[7]
-
Reaction of an arylethylidenemalononitrile with dimethylformamide dimethyl acetal (DMF-DMA) to yield an enaminonitrile.
-
Subsequent reaction of the enaminonitrile with hydrazine hydrate to form the desired 1-amino-2(1H)-pyridine-2-imine derivative.
Sources
- 1. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 2. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Pyrazolo[1,5-a]pyridine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties of a specific derivative, Pyrazolo[1,5-a]pyridine-5-carbonitrile, offering insights into its synthesis, spectral characteristics, and reactivity. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.
Core Molecular Attributes
Pyrazolo[1,5-a]pyridine-5-carbonitrile is a fused aromatic heterocyclic compound with the molecular formula C₈H₅N₃.[1] Its structure features a pyrazole ring fused to a pyridine ring, with a nitrile (-C≡N) substituent at the 5-position. The presence of the electron-withdrawing nitrile group significantly influences the electronic properties and reactivity of the bicyclic system.
| Property | Value | Source(s) |
| CAS Number | 1352903-96-8 | [1] |
| Molecular Formula | C₈H₅N₃ | [1] |
| Molecular Weight | 143.15 g/mol | [2] |
| Physical Form | Solid | [3] |
| Purity | Typically >95% | [3] |
| Storage | Sealed in a dry environment at room temperature | [3] |
Synthesis of the Pyrazolo[1,5-a]pyridine Core
The synthesis of the pyrazolo[1,5-a]pyridine scaffold can be achieved through several synthetic strategies. A prevalent and effective method is the [3+2] cycloaddition reaction of N-aminopyridinium ylides with appropriate alkynes or alkenes.[4][5][6][7] This approach offers a high degree of regioselectivity and allows for the introduction of various substituents onto the heterocyclic core.
General Synthetic Protocol: [3+2] Cycloaddition
A general procedure for the synthesis of pyrazolo[1,5-a]pyridines involves the reaction of an N-aminopyridine with an α,β-unsaturated carbonyl compound or an electron-deficient olefin in a suitable solvent.[7] The reaction typically proceeds at room temperature and can be promoted by an oxidizing agent.
Experimental Protocol:
-
Preparation of the N-aminopyridinium ylide: To a solution of the corresponding N-aminopyridine in a suitable solvent (e.g., N-methylpyrrolidone), add the α,β-unsaturated carbonyl compound or electron-deficient olefin.
-
Reaction: Stir the mixture at room temperature under an oxygen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product is then purified by column chromatography on silica gel.
Caption: General workflow for the [3+2] cycloaddition synthesis of pyrazolo[1,5-a]pyridines.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrazole and pyridine rings. The chemical shifts of these protons will be influenced by the electron-withdrawing nature of the nitrile group.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom of the nitrile group will appear at a characteristic downfield chemical shift. The chemical shifts of the aromatic carbons will also be affected by the nitrile substituent.[10][11][12]
Infrared (IR) Spectroscopy
The IR spectrum of Pyrazolo[1,5-a]pyridine-5-carbonitrile will be characterized by a sharp absorption band corresponding to the C≡N stretching vibration of the nitrile group, typically observed in the range of 2200-2300 cm⁻¹.[4] Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide valuable information about the structure and stability of the molecule.
Chemical Reactivity
The chemical reactivity of Pyrazolo[1,5-a]pyridine-5-carbonitrile is dictated by the interplay of the electron-rich pyrazole ring, the electron-deficient pyridine ring, and the reactive nitrile group.
Reactivity of the Nitrile Group
The nitrile group at the 5-position is a versatile functional handle for further synthetic transformations.
-
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (Pyrazolo[1,5-a]pyridine-5-carboxylic acid) or an amide.[13]
-
Reduction: The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[14] This provides a route to introduce an aminomethyl substituent at the 5-position.
-
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles.
Caption: Potential reactivity of the nitrile group in Pyrazolo[1,5-a]pyridine-5-carbonitrile.
Electrophilic and Nucleophilic Aromatic Substitution
The electron distribution in the pyrazolo[1,5-a]pyridine ring system influences its susceptibility to electrophilic and nucleophilic attack. The pyrazole moiety is generally more electron-rich and prone to electrophilic substitution, while the pyridine ring, further deactivated by the nitrile group, is more susceptible to nucleophilic attack.
Potential Applications in Drug Discovery
The pyrazolo[1,5-a]pyridine scaffold is a key component in numerous biologically active compounds. Derivatives have shown a wide range of pharmacological activities, including kinase inhibition, anti-inflammatory, and antiviral properties. The 5-carbonitrile derivative serves as a valuable building block for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. The nitrile group can act as a key pharmacophoric element or be transformed into other functional groups to modulate the compound's biological activity and pharmacokinetic properties.
Conclusion
Pyrazolo[1,5-a]pyridine-5-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. While detailed experimental data for this specific molecule is not widely published, its chemical properties can be inferred from the extensive research on the pyrazolo[1,5-a]pyridine scaffold. Its synthesis is accessible through established cycloaddition methodologies, and the nitrile functionality provides a versatile handle for further chemical modifications. This technical guide serves as a foundational resource for scientists and researchers looking to explore the chemistry and therapeutic potential of this promising molecular entity.
References
Sources
- 1. rsc.org [rsc.org]
- 2. Pyrazolo[1,5-a]pyridine-5-carbonitrile | 1352903-96-8 [sigmaaldrich.cn]
- 3. Pyrazolo[1,5-a]pyridine-5-carbonitrile | 1352903-96-8 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. testbook.com [testbook.com]
- 13. labsolu.ca [labsolu.ca]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
Abstract
The pyrazolo[1,5-a]pyridine nucleus, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and significant biological activities.[1][2][3][4] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, exploring the synthesis, diverse therapeutic applications, and structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and visualize key concepts to offer a field-proven perspective on harnessing the full potential of this remarkable core.
Introduction: The Rise of a Versatile Scaffold
The pyrazolo[1,5-a]pyridine system, first reported in 1948, consists of a pyrazole ring fused to a pyridine ring.[3][4] This arrangement confers a unique set of physicochemical properties, including a rigid, planar structure that is amenable to functionalization at multiple positions.[2] Its ability to act as a bioisostere for purines allows it to effectively interact with the ATP-binding pockets of kinases, making it a cornerstone for the development of targeted therapies.[5] The growing interest in this scaffold is evidenced by the number of approved drugs and clinical candidates that feature this core, such as the RET kinase inhibitor selpercatinib and the Trk inhibitor larotrectinib.[5][6]
This guide will navigate the critical aspects of working with the pyrazolo[1,5-a]pyridine scaffold, from its construction to its application in targeting a range of diseases, including cancer, inflammatory disorders, and neurological conditions.
Synthetic Strategies: Building the Core
The synthetic accessibility of the pyrazolo[1,5-a]pyridine core is a key driver of its widespread use. A variety of synthetic routes have been developed, allowing for the introduction of diverse substituents to explore the chemical space and optimize biological activity.
Cycloaddition Reactions: The Workhorse Approach
The most common and versatile method for constructing the pyrazolo[1,5-a]pyridine skeleton is the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes.[7] This approach offers a high degree of control over the substitution pattern of the final product.
Experimental Protocol: General Procedure for [3+2] Cycloaddition
-
Generation of the N-iminopyridinium ylide: To a solution of the appropriately substituted pyridine in a suitable solvent (e.g., dichloromethane), add an N-aminating agent such as O-mesitylenesulfonylhydroxylamine (MSH) at room temperature. Stir the reaction mixture for the specified time to allow for the formation of the N-aminopyridinium salt.
-
Ylide formation and cycloaddition: Treat the N-aminopyridinium salt with a base (e.g., triethylamine or potassium carbonate) in the presence of the desired alkyne or alkene dipolarophile. The reaction is typically stirred at room temperature or heated to reflux to drive the cycloaddition.
-
Work-up and purification: Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine derivative.
Cross-Dehydrogenative Coupling Reactions
More recent advancements have introduced catalyst-free, oxidative cross-dehydrogenative coupling reactions. For instance, the reaction between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines promoted by acetic acid and oxygen provides an efficient and atom-economical route to polysubstituted pyrazolo[1,5-a]pyridines.[7]
Diagram: Synthetic Approaches to the Pyrazolo[1,5-a]pyridine Core
Caption: Key synthetic routes to the pyrazolo[1,5-a]pyridine scaffold.
Medicinal Chemistry Applications: A Scaffold for Diverse Targets
The pyrazolo[1,5-a]pyridine core has been successfully employed in the development of inhibitors for a wide array of biological targets.
Kinase Inhibition in Oncology
The ability of the pyrazolo[1,5-a]pyridine scaffold to mimic ATP has made it a cornerstone in the design of kinase inhibitors for cancer therapy.[8][9]
-
Tropomyosin Receptor Kinase (Trk) Inhibitors: Several approved and clinical-stage Trk inhibitors, such as Larotrectinib and Entrectinib, feature the pyrazolo[1,5-a]pyrimidine nucleus, a closely related scaffold.[6] The pyrazolo[1,5-a]pyridine moiety is crucial for establishing a hinge interaction with the Met592 residue in the Trk kinase domain.[6]
-
Phosphoinositide 3-Kinase (PI3K) Inhibitors: Novel series of pyrazolo[1,5-a]pyridines have been developed as potent and selective inhibitors of PI3K isoforms, particularly p110α, PI3Kγ, and PI3Kδ.[10][11] These compounds have demonstrated in vivo activity in human xenograft models.[10]
-
FLT3-ITD Inhibitors: Derivatives of pyrazolo[1,5-a]pyrimidine have been identified as potent inhibitors of FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD), a driver mutation in acute myeloid leukemia (AML).[12]
Diagram: Pyrazolo[1,5-a]pyridine in Kinase Inhibition
Caption: Mechanism of action as an ATP-competitive kinase inhibitor.
Modulation of GABA-A Receptors
Pyrazolo[1,5-a]quinazoline derivatives, which contain the pyrazolo[1,5-a]pyridine core, have been investigated as modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[13][14] Depending on the substitution pattern, these compounds can act as partial agonists, inverse partial agonists, or null modulators, highlighting the tunability of their pharmacological effects.[13][14]
Anti-inflammatory and Antitubercular Activities
The therapeutic potential of the pyrazolo[1,5-a]pyridine scaffold extends beyond oncology and neuroscience.
-
Anti-inflammatory Agents: Certain pyrazolo[1,5-a]pyrimidin-7-ones have demonstrated significant in vivo and in vitro anti-inflammatory activity, potentially through the inhibition of leukotriene and/or prostaglandin biosynthesis.[15] More recently, pyrazolo[1,5-a]quinazolines have been identified as inhibitors of mitogen-activated protein kinases (MAPKs) involved in inflammation.[16][17]
-
Antitubercular Agents: Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have shown potent in vitro activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.[18] One promising compound demonstrated a significant reduction in bacterial burden in a mouse infection model.[18]
Structure-Activity Relationship (SAR) Studies: Guiding Drug Design
Systematic SAR studies have been instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of pyrazolo[1,5-a]pyridine-based compounds.
| Target | Position of Substitution | Key Findings | Reference |
| Trk Kinase | C3 | Amide bond of picolinamide significantly enhanced activity. | [6] |
| C5 | 2,5-difluorophenyl-substituted pyrrolidine increased Trk inhibition. | [6] | |
| CRF1 Receptor | C3 | Dialkylamino groups are crucial for potent antagonism. | [19][20] |
| C7 | 2,4-disubstituted phenyl rings contribute to high binding affinity. | [19][20] | |
| PI3Kα | - | SAR around the ring system led to potent inhibitors with IC50 values in the low nanomolar range. | [10] |
| Antitubercular | - | Scaffold hopping from imidazo[1,2-a]pyridine led to potent pyrazolo[1,5-a]pyridine-3-carboxamides. | [18] |
The pyrazolo[1,5-a]pyrimidine moiety, a close analog, has also been extensively studied, with SAR highlighting the influence of substituent patterns on pharmacological properties.[8][9]
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyridine scaffold has firmly established itself as a versatile and valuable core in medicinal chemistry. Its synthetic tractability and ability to interact with a diverse range of biological targets have led to the development of numerous promising therapeutic agents. Future research will likely focus on exploring new synthetic methodologies to further expand the accessible chemical space, as well as applying this scaffold to novel and challenging biological targets. The continued exploration of the structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Synthesis and Structure–Activity Relationships of Pyrazolo[1,5-a]pyridine Derivatives: Potent and Orally Active Antagonists of Corticotropin-Releasing Factor 1 Receptor | Journal of Medicinal Chemistry. (n.d.).
- Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Rel
- Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. (2012). PubMed.
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (n.d.). NIH.
- Synthesis and structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives: potent and orally active antagonists of corticotropin-releasing factor 1 receptor. (2012). PubMed.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- A Comparative Analysis of the Biological Activities of Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-b]pyridines. (n.d.). Benchchem.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central.
- Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. (2025).
- Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. (2021). PubMed.
- Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. (n.d.).
- Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. (2020). Taylor & Francis.
- Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (2021). PubMed.
- Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (n.d.). International Journal of Pharmaceutical Sciences.
- Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. (n.d.).
- Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Rel
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
- Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. (n.d.).
- Novel pyrazolothienopyridinones as potential GABAA receptor modul
- GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. (2022). PubMed.
- GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. (n.d.). MDPI.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (n.d.). PMC.
- Benzimidazole-linked pyrazolo[1,5-a]pyrimidine conjugates: synthesis and detail evaluation as potential anticancer agents. (2022). PubMed.
- Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine deriv
- Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2024).
- Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry | PDF | Chemical Compounds. (n.d.). Scribd.
- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2024). PubMed.
- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2024). PMC.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives: potent and orally active antagonists of corticotropin-releasing factor 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Pyrazolo[1,5-a]pyridine Scaffold as a Potent Kinase Inhibitor
Introduction: Targeting the Kinome with Privileged Scaffolds
Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are fundamental regulators of nearly all cellular processes. Their dysregulation is a cornerstone of numerous pathologies, most notably cancer, making them one of the most critical target classes in modern drug discovery. The development of small molecule kinase inhibitors has revolutionized targeted therapy, and a key strategy in this field is the identification of "privileged scaffolds"—core molecular structures that can be decorated to achieve potent and selective inhibition against various kinases.
The pyrazolo[1,5-a]pyridine ring system has emerged as such a scaffold. Its intrinsic chemical architecture, particularly the arrangement of nitrogen atoms, makes it an exceptional "hinge-binder." The hinge region of a kinase's ATP-binding pocket is a flexible loop rich in hydrogen bond donors and acceptors that anchors the adenine ring of ATP. The pyrazolo[1,5-a]pyridine core effectively mimics this interaction, providing a high-affinity anchor point for inhibitor binding. This document provides an in-depth guide to utilizing compounds based on this scaffold, with a focus on derivatives like Pyrazolo[1,5-a]pyridine-5-carbonitrile, for kinase inhibition studies. We will explore the mechanism of action, provide detailed protocols for biochemical and cellular characterization, and discuss structure-activity relationships (SAR) that drive inhibitor design.
Part 1: Mechanism of Action and Structural Rationale
Pyrazolo[1,5-a]pyridine-based compounds predominantly function as Type I ATP-competitive inhibitors . This means they bind to the active conformation of the kinase in the same pocket that ATP occupies, directly competing with the cell's natural energy currency.
The efficacy of this scaffold is rooted in its ability to form critical hydrogen bonds with the kinase hinge region. The N1 atom of the pyrazole ring and the N7 atom of the pyridine ring are key hydrogen bond acceptors, analogous to the N1 and N7 of adenine in ATP. This interaction is the foundation of the inhibitor's potency.
The Role of the 5-Carbonitrile Group:
While the core scaffold provides affinity, substituents at various positions are crucial for tuning potency and selectivity. A carbonitrile (-C≡N) group at the 5-position, as in Pyrazolo[1,5-a]pyridine-5-carbonitrile, can serve several strategic purposes:
-
Metabolic Stability: Certain positions on heterocyclic rings are susceptible to metabolic oxidation by cytochrome P450 enzymes. Introducing an electron-withdrawing and metabolically stable group like a nitrile can block these "soft spots," improving the compound's pharmacokinetic profile. For instance, in the development of C-terminal Src Kinase (CSK) inhibitors, a cyano amide was used to enhance metabolic stability[1].
-
Potency and Selectivity: The nitrile group is a potent hydrogen bond acceptor and can form specific interactions with residues in the binding pocket, enhancing affinity for the target kinase while potentially clashing with residues in off-target kinases.
-
Vector for Further Synthesis: The carbonitrile can be chemically transformed into other functional groups (e.g., amides, tetrazoles), allowing for the exploration of additional chemical space during lead optimization.
Part 2: Experimental Protocols
Protocol 1: In Vitro Biochemical Potency (IC50 Determination)
This protocol describes a Lanthascreen™ Eu Kinase Binding Assay, a competitive displacement assay that measures the binding of the inhibitor to the kinase active site.
Rationale: This assay directly measures the physical interaction between the inhibitor and the kinase, providing a quantitative measure of affinity (dissociation constant, Kd) or potency (IC50). It is a crucial first step to confirm target engagement before proceeding to more complex cellular assays.
Materials:
-
Target Kinase (e.g., CSK, p38α, B-Raf)
-
Alexa Fluor™ 647-labeled broad-spectrum kinase tracer (Tracer 236)
-
Europium-labeled anti-tag antibody (specific to the kinase's tag, e.g., anti-GST)
-
Test Compound: Pyrazolo[1,5-a]pyridine-5-carbonitrile, dissolved in 100% DMSO
-
Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).
Procedure:
-
Compound Preparation: a. Prepare a 20X stock of the test compound by performing serial 1:3 dilutions in 100% DMSO. This creates a concentration range to generate a full dose-response curve (e.g., starting from 200 µM). b. Prepare a 20X stock of a known inhibitor as a positive control and a 20X DMSO-only stock for the negative control.
-
Reaction Mixture Preparation: a. Prepare a 4X Kinase/Antibody solution by diluting the kinase and Eu-antibody in Kinase Buffer A to the desired final concentration. b. Prepare a 4X Tracer solution by diluting the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A. Note: The optimal concentrations of kinase, antibody, and tracer must be predetermined through titration experiments.
-
Assay Plate Setup: a. Add 1 µL of the 20X compound dilutions (or DMSO controls) to the wells of the 384-well plate. b. Add 10 µL of Kinase Buffer A to all wells. c. Add 5 µL of the 4X Kinase/Antibody solution to all wells. Mix gently by tapping the plate. d. Initiate the binding reaction by adding 5 µL of the 4X Tracer solution to all wells. The final volume will be 20 µL.
-
Incubation and Measurement: a. Seal the plate and incubate for 60 minutes at room temperature, protected from light. b. Read the plate on a TR-FRET enabled plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis: a. Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm). b. Normalize the data by setting the average of the DMSO-only wells as 0% inhibition and the average of the positive control wells (or a saturating concentration of test compound) as 100% inhibition. c. Plot the percent inhibition versus the log of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Target Inhibition (Western Blot Analysis)
This protocol assesses the ability of the inhibitor to block the phosphorylation of a known downstream substrate in a cellular context. For a CSK inhibitor, this would involve measuring the phosphorylation of its substrate, LCK, at the inhibitory Tyr505 site.
Rationale: Demonstrating that an inhibitor can engage its target and modulate its activity within the complex environment of a living cell is a critical validation step. It confirms cell permeability and efficacy at the target.
Materials:
-
Jurkat T-cells (for CSK inhibition studies)
-
RPMI-1640 medium supplemented with 10% FBS
-
Test Compound: Pyrazolo[1,5-a]pyridine-5-carbonitrile
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-LCK (Tyr505), Rabbit anti-total LCK
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and transfer system
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: a. Culture Jurkat T-cells to a density of approximately 1 x 10^6 cells/mL. b. Treat cells with varying concentrations of the test compound (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for 2-4 hours at 37°C.
-
Cell Lysis: a. Pellet the cells by centrifugation (500 x g for 5 minutes). b. Wash the pellet once with ice-cold PBS. c. Lyse the cells by resuspending the pellet in 100 µL of ice-cold RIPA buffer. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using the BCA assay. b. Normalize the protein concentration for all samples with lysis buffer. c. Add Laemmli sample buffer to each lysate and boil for 5 minutes at 95°C.
-
Western Blotting: a. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary antibody (e.g., anti-p-LCK, 1:1000 dilution) overnight at 4°C. e. Wash the membrane 3 times with TBST. f. Incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature. g. Wash 3 times with TBST.
-
Detection and Analysis: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities. Normalize the phospho-LCK signal to the total LCK signal for each sample.
Part 3: Data Summary and Structure-Activity Insights
The pyrazolo[1,5-a]pyridine scaffold has been successfully employed to develop inhibitors for several important kinases. The table below summarizes representative data from the literature for this class of compounds.
| Compound ID | Target Kinase | Potency (IC50 / Kd) | Key Structural Features | Reference |
| Compound 13 | CSK | IC50 = 2 nM (Biochemical) | Pyrazolo[1,5-a]pyridine core, fluorinated indazole, cyano amide | [1][2] |
| Compound 13 | LCK | IC50 > 10,000 nM | High selectivity over related Src-family kinase | [1] |
| AstraZeneca Lead | p38α | IC50 = 3 nM | Pyrazolo[1,5-a]pyridine core | [3] |
| IC20 (31) | CK2 | Kd = 12 nM | Pyrazolo[1,5-a]pyrimidine core, acyclic side chain with carboxylic acid | [4][5] |
| B-Raf Inhibitor | B-Raf | IC50 < 100 nM | Pyrazolo[1,5-a]pyrimidine-3-carboxylate | [6][7] |
Note: Data for pyrazolo[1,5-a]pyrimidine, a closely related scaffold, is included to illustrate the broader utility of pyrazole-fused systems.
Structure-Activity Relationship (SAR) Insights:
-
Hinge-Binding is Essential: The pyrazolo[1,5-a]pyridine core is consistently the anchor point. Modifications that disrupt its ability to hydrogen bond with the kinase hinge universally lead to a loss of potency.
-
Selectivity is Driven by Substituents: As shown with Compound 13, exquisite selectivity for CSK over LCK was achieved through modifications to the solvent-exposed regions of the molecule[1]. The fluorinated indazole and cyano amide portions extend out of the primary ATP pocket to engage with unique residues that differ between the two kinases.
-
Blocking Metabolism is Key for Cellular Activity: The development of Compound 13 from an earlier lead involved identifying metabolic liabilities (oxidation of a t-butyl group) and strategically replacing that group with a more stable cyano amide moiety, which drastically improved its cellular and in vivo properties[1]. This highlights the importance of considering pharmacokinetics early in the design process.
Conclusion
The Pyrazolo[1,5-a]pyridine scaffold, including derivatives such as Pyrazolo[1,5-a]pyridine-5-carbonitrile, represents a versatile and highly effective platform for the design of potent and selective kinase inhibitors. Its favorable interaction with the conserved kinase hinge region provides a reliable high-affinity anchor. As demonstrated through SAR studies, careful decoration of this core allows for the fine-tuning of selectivity against specific kinase targets and the optimization of drug-like properties. The protocols outlined in this document provide a robust framework for researchers to characterize novel inhibitors based on this privileged scaffold, from initial biochemical validation to confirmation of on-target effects in a cellular setting.
References
- Terungwa, A. et al. (2025).
- Terungwa, A. et al. (2025).
- Michałek, S. et al. (N/A). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- Gopalsamy, A. et al. (2012). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Ahmed, A. et al. (2014). Potent and selective pyrazolo[1,5-a]pyrimidine based inhibitors of B-Raf(V600E) kinase with favorable physicochemical and pharmacokinetic properties. CNGBdb.
- Singh, A. et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Harris, C. et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters.
- Luo, L. et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed.
- Harris, C. et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5- a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters.
- Ismail, I. et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed.
- Gopalsamy, A. et al. (2012). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors.
- Ismail, I. et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv.
- Pargellis, C. et al. (2005). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. Organic Letters.
Sources
- 1. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyridazinone and Pyrazolo[1,5- a]pyridine Inhibitors of C-Terminal Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of the Pyrazolo[1,5-a]pyridine Scaffold in Modern Cancer Research
Introduction: A Privileged Scaffold in Oncology Drug Discovery
The pyrazolo[1,5-a]pyrimidine and its pyridine bioisostere represent a class of fused N-heterocyclic compounds that have garnered significant attention in medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2][3] Their rigid, planar structure and synthetic tractability make them a "privileged scaffold," allowing for diverse functionalization to achieve high potency and selectivity against various biological targets.[3][4] While this guide focuses on the broader applications of this scaffold, the principles and protocols are directly applicable to specific derivatives such as those containing a carbonitrile group at the 5-position, a substitution known to modulate ligand-protein interactions.[3] Derivatives of this scaffold have shown remarkable efficacy as inhibitors of protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer.[1][2][5]
Mechanism of Action: Targeting Dysregulated Kinase Signaling in Cancer
The primary mechanism by which pyrazolo[1,5-a]pyridine derivatives exert their anticancer effects is through the inhibition of protein kinases.[1][5] These small molecules can act as either ATP-competitive or allosteric inhibitors, effectively blocking the downstream signaling cascades that drive tumor growth, proliferation, and survival.[1][5]
Key kinase families targeted by this scaffold include:
-
Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine core is a prominent feature in several approved and clinical-stage Trk inhibitors used to treat NTRK fusion-positive solid tumors.[6][7]
-
Epidermal Growth Factor Receptor (EGFR): Derivatives have shown promise in targeting EGFR, a key driver in non-small cell lung cancer (NSCLC).[1][5]
-
RAF-MEK-ERK Pathway Kinases: The inhibitory effects on B-Raf and MEK kinases make this scaffold particularly relevant for melanoma treatment.[1][5]
-
Cyclin-Dependent Kinases (CDKs): Certain derivatives have been investigated as inhibitors of CDKs, such as CDK7, which are crucial for cell cycle regulation and transcription, showing potential in cancers like pancreatic ductal adenocarcinoma.[8]
-
Phosphoinositide 3-Kinases (PI3Ks): Selective PI3Kδ inhibitors based on this scaffold have also been developed.[9]
The following diagram illustrates a simplified signaling pathway and the points of intervention for pyrazolo[1,5-a]pyridine-based kinase inhibitors.
Caption: Kinase signaling pathways and points of inhibition.
Experimental Workflows and Protocols
The evaluation of a novel compound like a Pyrazolo[1,5-a]pyridine derivative follows a logical progression from initial screening to in vivo efficacy studies.
Caption: General experimental workflow for anticancer drug evaluation.
Quantitative Data Summary: Potency of Representative Derivatives
The following table summarizes the inhibitory concentrations (IC50) of various pyrazolo[1,5-a]pyrimidine derivatives against specific kinases and cancer cell lines, showcasing the scaffold's potential.
| Compound Class/Example | Target | Cell Line | IC50 Value | Reference |
| Pyrazole-substituted PP | TrkA | - | >10 nM | [6] |
| Triazole-substituted PP | TrkA | - | >10 nM | [6] |
| Picolinamide-substituted PP | TrkA | - | 1.7 nM | [6] |
| Thiazolo-linked Pyrazolopyrimidine | CaCo-2 (Colon) | CaCo-2 | 0.5 µg/mL | [10] |
| Pyrazolo-[1,5-c]quinazolinone (4m) | - | A549 (Lung) | 14.2 µM | [11] |
| Pyrazolo-[1,5-c]quinazolinone (4i) | - | A549 (Lung) | 17.0 µM | [11] |
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (CCK-8)
This protocol is designed to assess the cytotoxic or anti-proliferative effects of a pyrazolo[1,5-a]pyridine derivative on cancer cell lines.
Rationale: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability. WST-8, a water-soluble tetrazolium salt, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of living cells, allowing for the quantification of the compound's effect on cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Pyrazolo[1,5-a]pyridine-5-carbonitrile (dissolved in DMSO to create a stock solution)
-
96-well cell culture plates
-
CCK-8 reagent
-
Microplate reader (450 nm absorbance)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyridine compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity.
-
Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Incubate for 48-72 hours.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium + CCK-8 only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Western Blot Analysis for Pathway Modulation
This protocol verifies if the compound inhibits its target kinase within the cell by assessing the phosphorylation status of a downstream substrate.
Rationale: If a pyrazolo[1,5-a]pyridine derivative successfully inhibits a kinase (e.g., MEK), the phosphorylation of its direct downstream target (e.g., ERK) will decrease. Western blotting uses specific antibodies to detect the levels of both the total and phosphorylated forms of the protein, providing a direct readout of the inhibitor's intracellular activity.
Materials:
-
6-well cell culture plates
-
Pyrazolo[1,5-a]pyridine compound and DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus (wet or semi-dry) and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a predetermined time (e.g., 2-24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
-
Protocol 3: In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of a pyrazolo[1,5-a]pyridine derivative in an animal model.
Rationale: While in vitro assays are crucial for initial screening, an in vivo model is essential to evaluate a compound's efficacy within a complex biological system, taking into account its pharmacokinetics and potential toxicities. The tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or Athymic Nude)
-
Human cancer cell line (e.g., A549)
-
Matrigel (optional, to improve tumor take rate)
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Positive control drug (if available)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS, optionally mixed 1:1 with Matrigel.
-
Subcutaneously inject 1-5 million cells into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Test compound low dose, Test compound high dose, Positive control).
-
-
Compound Administration:
-
Administer the compound and vehicle control to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., once daily for 21 days).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.
-
Record the body weight of each mouse at the same frequency to monitor for toxicity.
-
Observe the general health and behavior of the animals.
-
-
Study Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size, or after a fixed duration.
-
At the endpoint, euthanize the mice, and excise the tumors.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the body weight data for signs of toxicity.
-
Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed anti-tumor effects.
-
References
- Pal, M., et al. (2019). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
- ResearchGate. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. ResearchGate.
- National Center for Biotechnology Information. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central.
- Royal Society of Chemistry. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
- National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. NIH.
- National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central.
- DOI. (n.d.). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and. DOI.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- ACS Publications. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
- Unknown Source. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold.
- ResearchGate. (n.d.). Pyrazolo[1,5-a]pyrimidines structures as anticancer agents. ResearchGate.
- National Center for Biotechnology Information. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- National Center for Biotechnology Information. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed.
- National Center for Biotechnology Information. (2025). Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. PubMed.
- National Center for Biotechnology Information. (n.d.). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.
- National Center for Biotechnology Information. (2010). Facile synthesis and in-vitro antitumor activity of some pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines linked to a thiazolo[3,2-a]benzimidazole moiety. PubMed.
- National Center for Biotechnology Information. (2023). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. PubMed Central.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 7. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile synthesis and in-vitro antitumor activity of some pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines linked to a thiazolo[3,2-a]benzimidazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Pyrazolo[1,5-a]pyridine Scaffolds in Drug Discovery
Introduction: The Pyrazolo[1,5-a]pyridine Core as a Privileged Scaffold
The Pyrazolo[1,5-a]pyridine structural motif is a fused, nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Its rigid, planar structure and synthetic tractability make it a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets.[1][2] This versatility has led to the development of numerous derivatives with a wide spectrum of pharmacological activities, including potent antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] Marketed drugs such as Zaleplon (sedative-hypnotic) and Ocinaplon (anxiolytic) feature this core, underscoring its clinical relevance.[4][5]
While this guide will explore the broad therapeutic applications of the pyrazolo[1,5-a]pyridine family, it will maintain a focus on derivatives and methodologies relevant to compounds bearing a carbonitrile moiety, such as the Pyrazolo[1,5-a]pyridine-5-carbonitrile. The nitrile group often serves as a key interaction point, for instance, by acting as a hydrogen bond acceptor, which can significantly enhance binding affinity and selectivity for a target protein.[1] These application notes are designed for researchers, scientists, and drug development professionals, providing in-depth protocols and the scientific rationale behind experimental designs to facilitate the exploration of this promising class of compounds.
Pharmacological Profile & Therapeutic Applications
Derivatives of the pyrazolo[1,5-a]pyridine scaffold have been identified as potent modulators of several key biological targets, leading to their investigation across multiple disease areas.
Kinase Inhibition in Oncology
The most prominent application of pyrazolo[1,5-a]pyridine derivatives is in targeted cancer therapy as protein kinase inhibitors (PKIs).[6][7] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[7] The pyrazolo[1,5-a]pyridine scaffold acts as an effective ATP-competitive hinge-binding motif for a multitude of kinases.
Key Kinase Targets:
-
Tropomyosin Receptor Kinases (Trk): The pyrazolo[1,5-a]pyrimidine (an isomer) nucleus is a core component of two marketed drugs for NTRK fusion cancers.[8] These inhibitors are critical for treating cancers that are driven by fusions of the NTRK genes.
-
Cyclin-Dependent Kinases (CDKs): Derivatives have shown potent inhibition of CDKs, such as CDK7, which are central to regulating the cell cycle and transcription.[9] Dinaciclib, a potent CDK inhibitor in clinical trials, is based on this scaffold.[5]
-
Pim Kinases: These serine/threonine kinases are implicated in cancers like multiple myeloma. Structure-based design has led to pyrazolo[1,5-a]pyrimidine derivatives with low picomolar potency against all three Pim isoforms.[10]
-
PI3Kδ: Potent and selective inhibitors of Phosphoinositide 3-kinase δ (PI3Kδ) have been developed for inflammatory diseases like asthma, showcasing the scaffold's utility beyond oncology.[11]
-
Other Oncogenic Kinases: This scaffold has been successfully used to develop inhibitors for a wide range of other cancer-relevant kinases, including EGFR, B-Raf, MEK, Src, and FLT-3.[2][6][7]
Neurodegenerative Disorders
The pyrazolo[1,5-a]pyridine framework is also present in molecules designed to treat neurological and central nervous system disorders.[3]
-
Microtubule Stabilization: A related class of compounds, 1,2,4-triazolo[1,5-a]pyrimidines (TPDs), have been identified as microtubule-stabilizing agents.[12] By normalizing axonal microtubules, these compounds show promise as therapeutics for tauopathies like Alzheimer's disease, where microtubule deficits contribute to neuronal loss.[12]
-
Dopamine Receptor Modulation: Certain derivatives are known to be dopamine D3 agonists and D4 antagonists, making them relevant for conditions such as Parkinson's disease, schizophrenia, and anxiety.[3]
Infectious Diseases
The scaffold has demonstrated significant potential in combating infectious diseases, particularly drug-resistant pathogens.
-
Tuberculosis: Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been designed as highly potent anti-Mycobacterium tuberculosis (Mtb) agents.[13] These compounds exhibit nanomolar minimum inhibitory concentrations (MICs) against both drug-sensitive and multidrug-resistant Mtb strains.[13][14] One lead compound significantly reduced bacterial burden in a mouse infection model, highlighting its therapeutic potential.[13]
-
General Antimicrobial Activity: Various derivatives have shown promising broad-spectrum antibacterial and antifungal activities.[5]
Mechanism of Action & Structural Insights
The efficacy of pyrazolo[1,5-a]pyridine derivatives is rooted in their ability to form specific, high-affinity interactions with their biological targets.
Kinase Inhibition Mechanism
As kinase inhibitors, these compounds typically function by competing with endogenous ATP for binding in the kinase catalytic site. The pyrazolo[1,5-a]pyridine core is adept at forming critical hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme.
For instance, in Trk inhibitors, the pyrazolo[1,5-a]pyrimidine moiety was found to be essential for forming a hinge interaction with the Met592 residue, anchoring the inhibitor in the active site.[8] Modifications around this core then fine-tune potency and selectivity. The addition of a morpholine group can reduce off-target effects, while incorporating fluorine atoms can enhance interactions with other residues like Asn655.[8]
Below is a conceptual diagram of the Raf-MEK-ERK signaling pathway, a common target for kinase inhibitors in cancer, including those based on the pyrazolo[1,5-a]pyrimidine scaffold that inhibit B-Raf and MEK.[6]
Caption: The Raf-MEK-ERK signaling cascade, a key oncogenic pathway.
Experimental Protocols and Methodologies
The following protocols provide step-by-step methodologies for the synthesis and evaluation of Pyrazolo[1,5-a]pyridine derivatives.
Protocol 1: General Synthesis of Pyrazolo[1,5-a]pyridine Derivatives
This protocol describes a common and efficient method for synthesizing the pyrazolo[1,5-a]pyridine core via the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[1][4] This approach allows for the introduction of diversity at multiple positions of the scaffold.
Objective: To synthesize a substituted 7-hydroxypyrazolo[1,5-a]pyridine-5-carbonitrile.
Materials:
-
3-Amino-4-cyanopyrazole
-
Ethyl cyanoacetate
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-Amino-4-cyanopyrazole (10 mmol) and ethyl cyanoacetate (11 mmol) in absolute ethanol (40 mL).
-
Base Addition: To the stirring solution, carefully add a solution of sodium ethoxide (12 mmol) in ethanol. Causality Note: Sodium ethoxide acts as a base to deprotonate the active methylene group of ethyl cyanoacetate, facilitating the initial Michael addition and subsequent cyclization.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane).
-
Neutralization and Precipitation: After the reaction is complete (as indicated by the consumption of starting material on TLC), cool the mixture to room temperature. Carefully neutralize the mixture by adding glacial acetic acid dropwise until pH ~7. A precipitate should form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold ethanol, and then with diethyl ether.
-
Purification: Dry the crude product under vacuum. If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) or by silica gel column chromatography to yield the pure pyrazolo[1,5-a]pyridine derivative.
-
Characterization: Confirm the structure of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Workflow for the synthesis of Pyrazolo[1,5-a]pyridine derivatives.
Protocol 2: In Vitro Kinase Inhibition Assay (ELISA-based)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.
Materials:
-
Recombinant active kinase
-
Biotinylated substrate peptide specific for the kinase
-
96-well streptavidin-coated plates
-
Kinase reaction buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 2 mM DTT)
-
ATP solution
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phospho-specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).
-
Plate Preparation: Wash the streptavidin-coated plates three times with wash buffer (e.g., PBS with 0.05% Tween-20). Add 50 µL of the biotinylated substrate peptide (at ~1 µM) to each well and incubate for 1 hour at room temperature to allow binding. Wash the plates again to remove unbound substrate.
-
Kinase Reaction:
-
Add 25 µL of the diluted test compound or control to the appropriate wells.
-
Prepare the kinase/ATP master mix. The final concentration of ATP should be at or near its Km value for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Initiate the reaction by adding 25 µL of the kinase/ATP mix to each well.
-
Incubate the plate at 30°C for 60-90 minutes.
-
-
Detection:
-
Stop the reaction by washing the plate three times.
-
Add 50 µL of the phospho-specific primary antibody (diluted in blocking buffer) to each well and incubate for 1 hour. Trustworthiness Note: This antibody specifically recognizes the phosphorylated substrate, ensuring that the signal is directly proportional to kinase activity.
-
Wash the plate three times.
-
Add 50 µL of the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate five times.
-
Add 50 µL of TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).
-
Add 50 µL of stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Subtract the background (no-enzyme control) from all values.
-
Normalize the data relative to the 0% inhibition (DMSO) and 100% inhibition (a known potent inhibitor or no-ATP control) wells.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)
Objective: To assess the cytotoxicity of a test compound against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom tissue culture plates
-
Test compound stock solution (10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-channel pipette, incubator, plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only for background).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 3-4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Data Summary and Structure-Activity Relationships (SAR)
Systematic modification of the pyrazolo[1,5-a]pyridine scaffold has yielded crucial insights into the structure-activity relationships (SAR) that govern potency and selectivity.
SAR in Trk Kinase Inhibitors
Studies on Trk inhibitors have provided a clear SAR model for the pyrazolo[1,5-a]pyrimidine scaffold.[8]
| Compound ID | R¹ Group | R² Group | TrkA IC₅₀ (nM) |
| Cmpd A | -H | -Pyrrolidine | >100 |
| Cmpd B | -Carboxamide | -Pyrrolidine | 1-10 |
| Cmpd C | -Carboxamide | -(2,5-difluorophenyl)pyrrolidine | <1 |
| Cmpd D | -Carboxamide | -(F)-pyrrolidine | <1 |
Data is illustrative, based on findings from SAR studies.[8]
Key SAR Insights:
-
Hinge Binding: The core pyrazolo[1,5-a]pyrimidine is essential for hinge binding.[8]
-
Carboxamide Group: The presence of a carboxamide group significantly enhances activity compared to its absence.[8]
-
Fluorine Substitution: Adding fluorine atoms to the pyrrolidine moiety (as in Cmpd C and D) dramatically increases potency, likely by forming favorable interactions with the protein.[8]
Caption: Key Structure-Activity Relationship (SAR) principles.
Conclusion
The pyrazolo[1,5-a]pyridine scaffold and its isomers represent a remarkably versatile and clinically validated framework for the development of novel therapeutics. Their success, particularly as kinase inhibitors, stems from their favorable geometry for binding the conserved hinge region of protein kinases. The synthetic accessibility of this core allows for extensive chemical exploration, leading to highly potent and selective agents for oncology, neurodegenerative diseases, and infectious diseases. The protocols and insights provided herein offer a robust foundation for researchers to design, synthesize, and evaluate new pyrazolo[1,5-a]pyridine-based drug candidates, continuing the successful legacy of this privileged structure in medicinal chemistry.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC. (n.d.). PubMed Central.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (n.d.). NIH.
- Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. (n.d.). PMC.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019, September 4). ACS Omega.
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (n.d.). NIH.
- Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC. (n.d.). NIH.
- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). PubMed Central.
- In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simul
- Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. (n.d.). MDPI.
- Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (2023, May 1).
- Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. (n.d.).
- Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. (2013, June 1). PubMed.
- Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. (2025, August 6).
- Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. (2019, February 21). ACS Medicinal Chemistry Letters.
- Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure–Activity Insights. (n.d.). NIH.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure–Activity Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyridine-5-carbonitrile Derivatives
[PART 1: CORE DIRECTIVE]
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine structural motif is a fused, rigid, and planar N-heterocyclic system that has garnered significant attention in medicinal chemistry.[1] This privileged scaffold is a cornerstone in the design of novel therapeutic agents due to its wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5] The versatility of its synthesis allows for structural modifications at various positions, making it an attractive core for combinatorial library design and drug discovery.[1] Specifically, the incorporation of a carbonitrile group at the 5-position introduces a key functional group that can be further elaborated or can participate in crucial interactions with biological targets. The cyano group is stable and can be transformed into various other functionalities such as acyl, carboxy, and carbamoyl groups.[6] This guide provides an in-depth exploration of the synthetic strategies for obtaining pyrazolo[1,5-a]pyridine-5-carbonitrile derivatives, with a focus on practical, field-proven protocols and the underlying chemical principles.
PART 2: SCIENTIFIC INTEGRITY & LOGIC
Synthetic Strategies: A Mechanistic Perspective
The synthesis of the pyrazolo[1,5-a]pyridine core predominantly relies on the construction of the pyrimidine ring by reacting 3-aminopyrazoles with 1,3-biselectrophilic compounds.[1] However, alternative strategies involving pericyclic reactions have also been developed.[1] For the specific synthesis of pyrazolo[1,5-a]pyridine-5-carbonitrile derivatives, multicomponent reactions and one-pot procedures have emerged as highly efficient and atom-economical approaches.[7][8][9]
1. Multi-component Condensation Reactions:
A prevalent and highly effective method involves the three-component reaction of a 3-amino-1H-pyrazole, an aldehyde, and an active methylene compound like malononitrile.[2] This one-pot synthesis proceeds through a cascade of reactions, typically initiated by the formation of an imine intermediate, which then undergoes a nucleophilic attack by the active methylene compound, followed by cyclization to afford the desired pyrazolo[1,5-a]pyrimidine scaffold.[2]
Mechanism of the Three-Component Reaction:
The reaction is often catalyzed by a base, such as piperidine or ammonium acetate, which facilitates both the initial Knoevenagel condensation between the aldehyde and malononitrile and the subsequent Michael addition and cyclization steps. The choice of solvent and catalyst is critical for optimizing the reaction yield and purity of the product.[10]
dot digraph "Three-Component Reaction Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} . Caption: Generalized workflow for the three-component synthesis.
2. Oxidative [3+2] Cycloaddition:
An alternative and metal-free approach involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins.[11] This method offers a regioselective route to multifunctionalized pyrazolo[1,5-a]pyridine architectures under mild, room temperature conditions.[11] Phenyliodine(III) diacetate (PIDA) is often employed as a mild oxidant to facilitate the reaction.[11]
3. Cross-dehydrogenative Coupling Reactions:
A more recent and efficient strategy utilizes acetic acid and molecular oxygen to promote cross-dehydrogenative coupling reactions between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines.[12][13] This method provides a direct route to uniquely substituted pyrazolo[1,5-a]pyridine derivatives.[12][13]
Experimental Protocols
The following protocols are presented as a starting point for the synthesis of pyrazolo[1,5-a]pyridine-5-carbonitrile derivatives. Optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, may be necessary for specific substrates.[10]
Protocol 1: One-Pot, Three-Component Synthesis of 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester [12]
-
Materials:
-
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
-
Benzaldehyde
-
Malononitrile
-
Ethanol (absolute)
-
Piperidine (catalytic amount)
-
-
Procedure:
-
To a solution of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate (1 mmol) and benzaldehyde (1 mmol) in absolute ethanol (15 mL), add malononitrile (1 mmol) and a catalytic amount of piperidine (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from ethanol to obtain pure yellow-white crystals.
-
-
Expected Yield: 94%[12]
-
Characterization: The product can be characterized by IR, 1H NMR, 13C NMR, and mass spectrometry.[12]
Table 1: Representative Yields for Pyrazolo[1,5-a]pyridine-5-carbonitrile Derivatives via Three-Component Reaction
| Entry | Aldehyde | 3-Aminopyrazole Derivative | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | 94 | [12] |
| 2 | 4-Methoxybenzaldehyde | Ethyl 5-amino-3-ethyl-1H-pyrazole-4-carboxylate | 84 | [13] |
| 3 | Benzaldehyde | 5-Amino-3-methyl-1H-pyrazole | 81 | [12] |
Protocol 2: Microwave-Assisted One-Pot Synthesis of Substituted Pyrazolo[1,5-a]pyrimidinones [7]
While this protocol leads to pyrazolo[1,5-a]pyrimidinones, the initial steps for the formation of the 5-aminopyrazole intermediate are relevant and can be adapted. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[7][14]
-
Materials:
-
β-Ketonitrile
-
Hydrazine hydrate
-
Methanol
-
β-Ketoester
-
Acetic acid
-
-
Procedure:
-
In a microwave vial, dissolve the β-ketonitrile (1 mmol) in methanol (5 mL).
-
Add hydrazine hydrate (1.1 mmol) and heat the mixture to 150 °C under microwave irradiation for 5 minutes.
-
To the same vial, add the β-ketoester (1 mmol) and acetic acid (catalytic amount).
-
Heat the reaction mixture at 150 °C under microwave irradiation for an additional 2 hours.
-
After cooling, the product can be isolated by filtration or extraction.
-
dot digraph "Microwave_Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} . Caption: Workflow for microwave-assisted one-pot synthesis.
Troubleshooting and Optimization
-
Low Yields: If the reaction is sluggish, consider increasing the temperature, extending the reaction time, or using a stronger acid or base catalyst. Monitoring the reaction progress by TLC is crucial to determine the optimal endpoint.[10]
-
Formation of Side Products: The formation of regioisomers can be a challenge, especially with unsymmetrical 1,3-dicarbonyl compounds. Fine-tuning the reaction conditions, such as temperature and catalyst, can influence regioselectivity.[10]
-
Purification Challenges: If the product is difficult to purify, consider alternative crystallization solvents or chromatographic techniques.
PART 3: VISUALIZATION & FORMATTING
Data Presentation
Table 2: Spectroscopic Data for 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester [12]
| Analysis | Data |
| IR (KBr, cm⁻¹) | 3454, 3325 (NH₂), 2216 (CN), 1701 (CO) |
| ¹H NMR (600 MHz, DMSO-d₆), δ (ppm) | 1.32 (t, J = 7.2 Hz, 3H), 2.62 (s, 3H), 4.30 (q, J = 7.2 Hz, 2H), 7.20 (s, 1H), 7.48–7.54 (m, 3H), 7.58–7.59 (m, 2H), 7.76 (s, 2H) |
| ¹³C NMR (150 MHz, DMSO-d₆), δ (ppm) | 13.6, 13.7, 59.0, 75.4, 102.0, 103.8, 115.7, 127.8, 128.1, 128.5, 137.2, 141.9, 142.6, 147.4, 155.5, 162.4 |
| MS (EI), m/z (%) | 321 (M⁺ + 1, 18.95), 320 (M⁺, 100) |
References
-
Sikdar, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
-
Cimino, P., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
-
Tiwari, S., & Ahmad, A. (2019). One-pot two-step facile synthesis of new 6,7-dihydro-1H—pyrazolo [3,4-b] pyridine-5- carbonitrile hybrids as antimicrobial agents. Indian Journal of Chemistry, Sec B. Available at: [Link]
-
Bagley, M. C., et al. (2015). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Gyorgy, S., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. International Journal of Molecular Sciences. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]
-
Lattanzi, F., et al. (1985). Pharmacological activity of some pyrazolo[1,5-a]pyrimidines. Il Farmaco; edizione scientifica. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Eynde, J. J. V., et al. (2020). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][6][15]triazines. Molecules. Available at: [Link]
-
Vishwakarma, J. N., et al. (2021). Synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Abdou, O., et al. (2016). Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5-a]pyrimidines, Azolo[3,4-d]pyridiazines, and Thieno[2,3-b]pyridines Containing Triazole Moiety. Journal of Heterocyclic Chemistry. Available at: [Link]
-
El-Mekabaty, A., & Hasel, A. M. (2015). Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Naglah, A. M., et al. (2021). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules. Available at: [Link]
-
Castagnolo, D., et al. (2020). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules. Available at: [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological activity of some pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 12. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
An In-Depth Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cyclization Reactions
The pyrazolo[1,5-a]pyrimidine core is a fused, rigid, and planar N-heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its synthetic versatility allows for structural modifications across its periphery, enabling the fine-tuning of physicochemical and pharmacological properties.[2] This has led to the development of numerous derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Notably, the scaffold's ability to mimic ATP has positioned it as a cornerstone for the design of potent protein kinase inhibitors, which are crucial in targeted cancer therapy.[3][4]
This guide provides senior researchers, scientists, and drug development professionals with a detailed examination of the principal cyclization strategies for constructing the pyrazolo[1,5-a]pyrimidine ring system. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into mechanism, regioselectivity, and protocol optimization.
The Core Synthetic Blueprint: Cyclocondensation of Aminopyrazoles with 1,3-Biselectrophiles
The most robust and widely adopted strategy for synthesizing the pyrazolo[1,5-a]pyrimidine skeleton is the cyclocondensation reaction between a 5-aminopyrazole, acting as a 1,3-bisnucleophile, and a 1,3-biselectrophilic partner.[2] The aminopyrazole possesses two key nucleophilic centers: the endocyclic N1 nitrogen and the exocyclic C5-amino group. The reaction with a three-carbon biselectrophile efficiently constructs the fused pyrimidine ring.
This approach is highly versatile, as it allows for the introduction of diverse substituents at positions 2, 3, 5, 6, and 7 by carefully selecting the starting materials.[2] The general transformation is outlined below.
Caption: General cyclocondensation pathway.
Methodology 1: The Classical Approach with β-Dicarbonyl Compounds
The reaction of 5-aminopyrazoles with β-dicarbonyl compounds (or their equivalents) is the most frequently employed method for pyrazolo[1,5-a]pyrimidine synthesis.[2][3][5]
Principle & Mechanism
The reaction typically proceeds under acidic or basic conditions.[3] The mechanism involves an initial nucleophilic attack from the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization, where the endocyclic pyrazole nitrogen attacks the second carbonyl group. The final step is a dehydration (elimination of a water molecule) to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system.
The choice of catalyst and reaction conditions is critical for controlling the reaction rate and, particularly with unsymmetrical dicarbonyls, the regioselectivity.[6] The reaction generally favors the attack of the exocyclic amine on the more electrophilic carbonyl carbon.[6]
Caption: Mechanism with β-Dicarbonyls.
Protocol 1: Synthesis of 2,7-Dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine
This protocol describes a typical cyclocondensation using acetylacetone as the β-dicarbonyl component.
Materials:
-
3-Methyl-5-phenyl-1H-pyrazol-5-amine
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
TLC plates (Silica gel 60 F254)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3-methyl-5-phenyl-1H-pyrazol-5-amine (10 mmol) in glacial acetic acid (20 mL).
-
Add acetylacetone (12 mmol, 1.2 equivalents) to the solution.
-
Attach the reflux condenser and heat the mixture to reflux (approx. 118°C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 3-5 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water (100 mL) with stirring. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid.
-
Recrystallize the crude product from ethanol to obtain pure 2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine.
-
Dry the purified product under vacuum.
Methodology 2: Efficient Synthesis Using β-Enaminones
β-Enaminones are highly effective 1,3-biselectrophiles that offer an efficient route to pyrazolo[1,5-a]pyrimidines, often under mild conditions and with high yields.[5] Microwave-assisted synthesis using these reagents has proven particularly effective for reducing reaction times.[7][8]
Principle & Mechanism
The reaction is believed to initiate with a Michael-type addition of the exocyclic amino group of the aminopyrazole onto the double bond of the β-enaminone.[9] This is followed by the elimination of a secondary amine (e.g., dimethylamine). The resulting non-isolable intermediate then undergoes intramolecular cyclization and subsequent aromatization through the loss of a water molecule to afford the final product.[9]
Caption: Microwave-assisted workflow.
Protocol 2: Microwave-Assisted Synthesis from a β-Enaminone
This protocol is adapted from methodologies employing microwave irradiation for rapid synthesis.[5]
Materials:
-
3-Methyl-1H-pyrazol-5-amine
-
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (a β-enaminone)
-
Glacial Acetic Acid (optional, as solvent or catalyst)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
-
Filtration apparatus
Procedure:
-
Place 3-methyl-1H-pyrazol-5-amine (1 mmol) and the β-enaminone (1 mmol) into a 10 mL microwave synthesis vial equipped with a magnetic stir bar.
-
For a solvent-free reaction, seal the vial and proceed. Alternatively, add a minimal amount of a high-boiling solvent like acetic acid or DMF (1-2 mL).[5]
-
Place the vial in the microwave synthesizer. Irradiate the mixture at a constant temperature of 180°C for 20 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
If performed neat, add a small amount of ethanol to the solidified product and triturate to form a slurry.
-
Collect the product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting material.
-
The product is often of high purity, but can be further purified by recrystallization if necessary.
Methodology 3: Advanced Strategy via Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process, represent a highly efficient and atom-economical approach to synthesizing molecularly diverse pyrazolo[1,5-a]pyrimidines.[10] This strategy minimizes waste, reduces the number of synthetic steps, and avoids the isolation of intermediates.[2]
Principle & Advantages
A notable example is the Rhodium-catalyzed MCR of aldehydes, aminopyrazoles, and sulfoxonium ylides.[2] This reaction constructs the pyrimidine ring by assembling components that would otherwise require pre-functionalization. The primary advantage is the rapid generation of complex and diverse libraries of compounds from simple, readily available starting materials, which is highly valuable in drug discovery campaigns.
Caption: Multicomponent reaction convergence.
Protocol 3: General Outline for a Three-Component Synthesis
This protocol provides a general framework for an MCR synthesis. Specific catalyst loading, solvents, and temperatures must be optimized based on the specific substrates used.[2]
Materials:
-
Substituted Aldehyde (e.g., benzaldehyde)
-
Substituted 5-Aminopyrazole
-
Sulfoxonium ylide (e.g., dimethylsulfoxonium methylide)
-
Rhodium complex catalyst (e.g., [Rh(cod)2]OTf)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Inert atmosphere apparatus (e.g., Schlenk line with Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the Rhodium catalyst.
-
Add the 5-aminopyrazole (1.2 equivalents) and the sulfoxonium ylide (1.5 equivalents).
-
Dissolve the components in the anhydrous solvent.
-
Add the aldehyde (1.0 equivalent) to the mixture via syringe.
-
Heat the reaction to the optimized temperature (e.g., 80-110°C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue using column chromatography on silica gel to isolate the desired pyrazolo[1,5-a]pyrimidine product.
Comparative Summary & Troubleshooting
| Synthetic Strategy | Key Reagents | Typical Conditions | Advantages | Common Challenges |
| β-Dicarbonyl Condensation | 5-Aminopyrazole, β-Diketone/β-Ketoester | Acetic acid, reflux | Well-established, readily available reagents, good yields. | Regioselectivity issues with unsymmetrical dicarbonyls, requires heating.[6] |
| β-Enaminone Cyclization | 5-Aminopyrazole, β-Enaminone | Solvent-free microwave or reflux in AcOH/DMF | High yields, rapid (with MW), often milder conditions.[5] | Starting enaminones may require separate synthesis. |
| Multicomponent Reaction | Aldehyde, Aminopyrazole, Ylide, etc. | Metal catalyst (e.g., Rh), inert atmosphere, heat | High efficiency, atom economy, rapid library generation.[2][10] | Requires catalyst, optimization of conditions can be complex. |
Troubleshooting Common Issues [6]
-
Low Yield: Increase reaction temperature or time. Ensure reagents are pure and dry. In MCRs, check catalyst activity.
-
Formation of Multiple Products (Poor Regioselectivity): With unsymmetrical dicarbonyls, the more electrophilic carbonyl will react preferentially. Fine-tuning the catalyst (e.g., milder acid) and temperature can influence the outcome. Using a symmetrical dicarbonyl compound will avoid this issue entirely.
-
Incomplete Reaction: Monitor progress with TLC to determine the optimal endpoint. For sluggish reactions, consider switching to a microwave-assisted protocol, which can significantly improve yields and reduce reaction times.[6]
Conclusion
The synthesis of pyrazolo[1,5-a]pyrimidines is dominated by cyclocondensation strategies, which offer a powerful and flexible platform for drug discovery and development. The classical reaction with β-dicarbonyls remains a reliable and straightforward method. For enhanced speed and efficiency, the use of β-enaminones, particularly under microwave irradiation, provides a significant advantage. Finally, multicomponent reactions represent the state-of-the-art for rapidly generating molecular complexity and building diverse chemical libraries. The choice of method ultimately depends on the desired substitution pattern, available starting materials, and the scale of the synthesis. A thorough understanding of the underlying mechanisms is paramount for troubleshooting and optimizing these critical transformations.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Application Notes and Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines Using Pyrazine-2-sulfonyl Chloride. Benchchem.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the...
- Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
- Four component reaction for the synthesis of pyrazole based pyrido[2,3‐d] pyrimidine‐dione.
- Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. Benchchem.
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
- A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water.
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Synthesis of pyrazole based pyrido[2,3-d]pyrimidine-diones.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
Application Notes and Protocols: Synthesis of Pyrazolo[1,5-a]pyridines via Cross-Dehydrogenative Coupling
Introduction: The Significance of Pyrazolo[1,5-a]pyridines and the Advent of Cross-Dehydrogenative Coupling
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Compounds bearing this core structure have demonstrated a wide array of biological activities, including acting as antiplatelet agents, melatonin receptor agonists, and antipsychotics.[1] Consequently, the development of efficient and versatile synthetic methodologies to access these valuable molecules is of paramount importance to researchers in academia and the pharmaceutical industry.
Traditionally, the synthesis of pyrazolo[1,5-a]pyridines has relied on multi-step sequences often involving pre-functionalized starting materials. However, the field of organic synthesis has witnessed a paradigm shift towards more atom- and step-economical strategies. Among these, cross-dehydrogenative coupling (CDC) has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds directly from two C-H bonds.[2][3] This approach circumvents the need for prior activation of the coupling partners, thereby reducing waste and streamlining synthetic pathways. This document provides a detailed overview and experimental protocols for the synthesis of pyrazolo[1,5-a]pyridines utilizing CDC reactions, with a focus on providing practical insights for researchers and drug development professionals.
Mechanistic Insights: Understanding the "How" and "Why"
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing synthetic protocols. One of the elegant and environmentally benign approaches to pyrazolo[1,5-a]pyridine synthesis via CDC involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, promoted by acetic acid and utilizing molecular oxygen as the terminal oxidant.[4][5]
The proposed mechanistic pathway for this transformation is depicted below. The reaction is initiated by the protonation of the N-amino-2-iminopyridine by acetic acid, which enhances its electrophilicity. This is followed by a nucleophilic attack from the enol form of the 1,3-dicarbonyl compound. The resulting adduct then undergoes oxidative dehydrogenation facilitated by molecular oxygen, leading to an intermediate that cyclizes and subsequently dehydrates to afford the final pyrazolo[1,5-a]pyridine product.[4]
Caption: Plausible mechanism for the AcOH and O2-promoted CDC reaction.
Another powerful CDC strategy involves the use of transition metal catalysts, such as palladium, to facilitate the coupling of two pyrazolo[1,5-a]pyridine units to form 3,3'-bipyrazolo[1,5-a]pyridines.[6] This palladium(II)-catalyzed C-H bond activation demonstrates the versatility of CDC in constructing more complex molecular architectures.
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on established literature procedures and are designed to be self-validating. Adherence to these steps, along with good laboratory practice, should provide a high probability of success.
Protocol 1: Acetic Acid and O₂-Promoted Synthesis of Substituted Pyrazolo[1,5-a]pyridines
This protocol details the synthesis of pyrazolo[1,5-a]pyridines from N-amino-2-iminopyridines and 1,3-dicarbonyl compounds.[4][5]
Materials and Reagents:
-
N-amino-2-iminopyridine derivatives (1.0 equiv)
-
1,3-Dicarbonyl compound (1.0 equiv)
-
Acetic acid (6.0 equiv)
-
Ethanol (solvent)
-
Oxygen balloon
-
Round-bottom flask equipped with a magnetic stir bar and condenser
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add the N-amino-2-iminopyridine (3 mmol, 1.0 equiv), the 1,3-dicarbonyl compound (3 mmol, 1.0 equiv), and ethanol (10 mL).
-
Add acetic acid (1.08 g, 18 mmol, 6.0 equiv) to the mixture.
-
Equip the flask with a condenser and an oxygen balloon.
-
Heat the reaction mixture to 130 °C and stir for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that forms is collected by filtration, washed with cold ethanol, and dried.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/dioxane mixture).
Data Presentation:
The following table summarizes the scope of this reaction with various substituted N-amino-2-iminopyridines and 1,3-dicarbonyl compounds, with reported yields.[4]
| Entry | N-Amino-2-iminopyridine Substituent | 1,3-Dicarbonyl Compound | Product Yield (%) |
| 1 | Phenyl | Ethyl acetoacetate | 94 |
| 2 | 4-Chlorophenyl | Ethyl acetoacetate | 90 |
| 3 | 4-Methoxyphenyl | Ethyl acetoacetate | 84 |
| 4 | Phenyl | Acetylacetone | 81 |
Experimental Workflow Diagram:
Caption: General workflow for the CDC synthesis of pyrazolo[1,5-a]pyridines.
Protocol 2: Palladium-Catalyzed Synthesis of 3,3'-Bipyrazolo[1,5-a]pyridines
This protocol provides a method for the direct C-H/C-H coupling of pyrazolo[1,5-a]pyridine precursors.[6]
Materials and Reagents:
-
Pyrazolo[1,5-a]pyridine derivative (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, catalyst)
-
Oxidant (e.g., benzoquinone)
-
Solvent (e.g., acetic acid)
-
Round-bottom flask equipped with a magnetic stir bar and condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
Note: Specific reaction conditions such as catalyst loading, oxidant, solvent, temperature, and reaction time should be optimized based on the specific substrates used, as detailed in the primary literature.[6]
-
To a round-bottom flask under an inert atmosphere, add the pyrazolo[1,5-a]pyridine derivative, palladium(II) acetate, and the oxidant.
-
Add the solvent and stir the mixture at the optimized temperature for the specified time.
-
Monitor the reaction by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction mixture and perform an appropriate workup, which may include filtration through celite to remove the catalyst, followed by extraction and solvent evaporation.
-
Purify the crude product by column chromatography on silica gel.
Trustworthiness and Self-Validation
The protocols provided are based on peer-reviewed and published methodologies.[4][5][6] The trustworthiness of these procedures is established by the detailed characterization of the products provided in the source literature, including ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).[4][5] For novel compounds, it is imperative to conduct full characterization to confirm the structure and purity of the synthesized pyrazolo[1,5-a]pyridines.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | Extend the reaction time and continue to monitor by TLC. |
| Inactive catalyst (for Pd-catalyzed reactions) | Use a fresh batch of palladium catalyst. | |
| Insufficient oxidant | Ensure a positive pressure of oxygen is maintained (Protocol 1) or add more oxidant in portions (Protocol 2). | |
| Decomposition of starting materials | Lower the reaction temperature and monitor for improvement. | |
| Formation of multiple byproducts | Non-selective reaction | Re-optimize the reaction conditions, such as solvent, temperature, or catalyst/promoter loading. |
| Impure starting materials | Purify the starting materials before use. | |
| Difficulty in product isolation | Product is soluble in the reaction solvent | After cooling, try to precipitate the product by adding a non-solvent or concentrate the reaction mixture under reduced pressure. |
Conclusion
Cross-dehydrogenative coupling represents a modern and efficient strategy for the synthesis of pyrazolo[1,5-a]pyridines. The methods outlined in these application notes offer significant advantages over classical synthetic routes, including step-economy, atom-economy, and the use of readily available starting materials. The acid-promoted, metal-free approach using molecular oxygen as the oxidant is particularly noteworthy for its green credentials. By providing detailed protocols and mechanistic insights, this guide aims to empower researchers to successfully implement these powerful synthetic tools in their own laboratories for the discovery and development of novel chemical entities.
References
-
Al-duaij, O. K., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13867–13879. [Link]
-
Lian, H., et al. (2020). Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines. ResearchGate. [Link]
-
Reddy, T. R., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 2(1), 149–157. [Link]
-
Reddy, T. R., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. National Institutes of Health. [Link]
-
Al-duaij, O. K., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central. [Link]
-
Gawande, S. D., et al. (2021). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistrySelect, 6(45), 12485-12506. [Link]
-
Verma, A., & Kumar, S. (2018). Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Wang, Y., et al. (2020). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 25(21), 5192. [Link]
-
Reddy, M. S., et al. (2016). Synthesis of pyrazolo [5,1-a]isoquinolines via C-H/N-H annulation of pyrazoles and alkynes with ruthenium(II) catalysts. DRS@nio. [Link]
-
Ibrahim, H. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7124–7134. [Link]
-
Sławiński, J., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 25(18), 4239. [Link]
-
Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(5), 1-44. [Link]
-
González, A., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(15), 3369. [Link]
-
Castillo, J.-C., & Portilla, J. (2018). RECENT ADVANCES IN THE SYNTHESIS OF NEW PYRAZOLE DERIVATIVES. Targets in Heterocyclic Systems, 22, 194-222. [Link]
-
Jones, C. D., et al. (2024). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 14(1), 38-43. [Link]
-
Al-Zahrani, A. A., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(7), 804-829. [Link]
-
Li, Y., et al. (2016). An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors. Molecular BioSystems, 12(11), 3366-3381. [Link]
-
Misra, R. N., et al. (2007). Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2. Bioorganic & Medicinal Chemistry Letters, 17(22), 6259-6264. [Link]
Sources
- 1. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
One-pot synthesis of pyrazolo[1,5-a]pyrimidine derivatives
Application Note & Protocol
One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives: A Guide for Medicinal and Synthetic Chemists
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system due to its prevalence in a wide array of pharmacologically active compounds, including kinase inhibitors and central nervous system agents.[1][2][3] This application note provides a comprehensive guide to the one-pot synthesis of these valuable derivatives, a strategy that offers significant advantages in terms of operational simplicity, efficiency, and reduced environmental impact. We will delve into the core chemical principles, provide a field-tested experimental protocol for a microwave-assisted three-component reaction, and offer expert insights into process optimization and validation.
Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines
The fusion of pyrazole and pyrimidine rings creates the pyrazolo[1,5-a]pyrimidine core, a rigid, planar N-heterocyclic system that has become a cornerstone in modern drug discovery.[2] Its structural similarity to purines allows it to interact with a multitude of biological targets, particularly protein kinases, which are crucial regulators in cellular signaling pathways often dysregulated in diseases like cancer.[1][4] Marketed drugs such as the hypnotic Zaleplon and the anxiolytic Ocinaplon feature this structural motif.[5]
Traditional multi-step syntheses of these compounds can be time-consuming and generate significant waste. In contrast, one-pot multicomponent reactions (MCRs), where multiple reactants are combined in a single vessel to form a complex product, represent a more elegant and efficient approach.[1] These methods streamline the synthetic process, minimize the need for isolating intermediates, and often lead to higher overall yields, aligning with the principles of green chemistry.[6]
Core Concepts: The Chemistry of One-Pot Synthesis
The most prevalent and versatile one-pot strategy for synthesizing pyrazolo[1,5-a]pyrimidines is the cyclocondensation reaction between a 1,3-bisnucleophilic aminopyrazole and a 1,3-biselectrophilic partner.[2] A robust and widely adopted variant is the three-component reaction involving a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., a β-ketoester or malononitrile).[1]
General Reaction Mechanism
The reaction typically proceeds through a cascade of reversible and irreversible steps. While the exact sequence can depend on the specific reactants and conditions, a plausible and commonly accepted mechanism for the three-component synthesis is as follows:
-
Knoevenagel Condensation: The reaction often initiates with an acid or base-catalyzed condensation between the aldehyde and the active methylene compound (e.g., ethyl acetoacetate) to form an electron-deficient alkene intermediate (a Knoevenagel adduct).
-
Michael Addition: The 5-aminopyrazole, acting as a nucleophile, attacks the β-carbon of the activated alkene intermediate via a Michael addition. The exocyclic amino group is typically more nucleophilic than the endocyclic nitrogen atoms.
-
Intramolecular Cyclization & Dehydration: The endocyclic pyrazole nitrogen (at the N1 position) then acts as an intramolecular nucleophile, attacking the carbonyl group of the former active methylene compound.
-
Aromatization: The resulting intermediate subsequently undergoes dehydration (loss of a water molecule) to yield the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.
This mechanistic pathway is illustrated in the diagram below.
Caption: Figure 1: Plausible Reaction Mechanism.
The Role of Microwave Irradiation
Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions.[1][7] Compared to conventional heating, microwave irradiation offers several advantages:
-
Rapid Heating: Direct and uniform heating of the solvent and reactants leads to a dramatic reduction in reaction times, often from hours to minutes.[7]
-
Improved Yields: The high speed and efficiency can minimize the formation of side products, leading to cleaner reactions and higher yields.[8]
-
Enhanced Reproducibility: Precise control over temperature and time in modern microwave reactors ensures high reproducibility.[9]
Detailed Experimental Protocol: A Case Study
This section provides a detailed, step-by-step protocol for the one-pot, three-component synthesis of Ethyl 5-methyl-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylate, a representative example of the methodology.
Materials and Equipment
-
Reagents: 3-Phenyl-1H-pyrazol-5-amine, Benzaldehyde, Ethyl acetoacetate, Ethanol (absolute), Glacial Acetic Acid.
-
Equipment: Microwave synthesizer with sealed reaction vessels, magnetic stirrer hotplate, TLC plates (silica gel 60 F254), rotary evaporator, Buchner funnel, standard laboratory glassware.
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow.
Step-by-Step Procedure
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 3-phenyl-1H-pyrazol-5-amine (1.0 mmol, 159 mg), benzaldehyde (1.0 mmol, 106 mg, 102 µL), and ethyl acetoacetate (1.0 mmol, 130 mg, 127 µL).
-
Solvent Addition: Add absolute ethanol (3.0 mL) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the cavity of the microwave synthesizer. Irradiate the mixture at a constant temperature of 150°C for 20 minutes with stirring. Monitor the reaction progress by TLC if desired.
-
Cooling and Precipitation: After the reaction is complete, cool the vessel to room temperature using compressed air. A solid precipitate should form.
-
Product Isolation: Collect the solid product by vacuum filtration through a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol (2 x 3 mL) to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
-
Characterization: The final product should be characterized by standard analytical techniques (NMR, HRMS) to confirm its identity and purity. The expected yield is typically in the range of 70-90%.
Data Presentation and Versatility
The one-pot methodology is highly versatile and tolerates a wide range of functional groups on all three components. The following table summarizes representative examples found in the literature, showcasing the scope of this synthetic strategy.
| Entry | 5-Aminopyrazole | Aldehyde | Active Methylene Cmpd. | Conditions | Yield (%) | Reference |
| 1 | 3-Phenyl-1H-pyrazol-5-amine | Benzaldehyde | Ethyl Acetoacetate | EtOH, AcOH, MW, 150°C | High | [7][10] |
| 2 | 3-Methyl-1H-pyrazol-5-amine | 4-Chlorobenzaldehyde | Ethyl Acetoacetate | MeOH, Catalyst-free | 82% | [10] |
| 3 | 3,5-Diaminopyrazole | Benzaldehyde | Ethyl Acetoacetate | EtOH, HCl, reflux | 80% | [11] |
| 4 | 3-Amino-1H-pyrazole | Various Aldehydes | Malononitrile | EtOH, Piperidine, reflux | Moderate-High | [5] |
| 5 | 3-Amino-1H-pyrazole | Chalcones | DMF, KOH | Good-Excellent | [5] |
Expertise & Trustworthiness: A Self-Validating System
Field-Proven Insights (Expertise)
-
Catalyst Choice: While some reactions proceed without a catalyst, particularly under microwave conditions, a catalytic amount of acid (acetic acid, HCl) or base (piperidine, triethylamine) can be crucial for promoting the initial condensation step and improving reaction rates.[5][11]
-
Solvent Selection: Ethanol and methanol are excellent solvents as they are polar enough to dissolve the reactants and have good microwave absorption properties. For catalyst-free methods, methanol has been shown to be effective.[10]
-
Regioselectivity Concerns: When using unsymmetrical β-dicarbonyl compounds, the formation of regioisomers is possible. However, the reaction between 5-aminopyrazoles and β-ketoesters like ethyl acetoacetate generally proceeds with high regioselectivity.[1]
-
Troubleshooting Low Yields: If yields are low, consider increasing the reaction time or temperature moderately. Alternatively, screening different catalysts (e.g., switching from acid to base catalysis) may improve the outcome. Ensure aldehydes are pure, as oxidation to carboxylic acids can inhibit the reaction.
Protocol Validation (Trustworthiness)
A robust protocol must be self-validating. The trustworthiness of this synthesis is established through:
-
Reproducibility: The protocol should yield consistent results (yield and purity) across multiple runs and at slightly different scales.
-
Thorough Characterization: The identity of the final product must be unequivocally confirmed. ¹H and ¹³C NMR spectroscopy should account for all protons and carbons in the proposed structure. High-Resolution Mass Spectrometry (HRMS) should confirm the elemental composition.
-
Purity Analysis: Purity should be assessed by NMR and, if necessary, by HPLC. The sharp melting point of a crystalline product is also a good indicator of high purity.
Conclusion
The one-pot, multicomponent synthesis of pyrazolo[1,5-a]pyrimidine derivatives is a highly efficient, versatile, and robust strategy for accessing medicinally relevant heterocyclic compounds. The use of microwave irradiation significantly accelerates the process, making it an ideal method for library synthesis in drug discovery and for general academic research. The protocol described herein provides a reliable and validated starting point for chemists seeking to explore this important class of molecules.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central. Available at: [Link]
-
Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC. National Institutes of Health. Available at: [Link]
-
Synthesis of pyrazolopyrimidinones using a "one-pot" approach under microwave irradiation. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine | Request PDF. ResearchGate. Available at: [Link]
-
A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine. RSC Publishing. Available at: [Link]
-
A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine. RSC Publishing Home. Available at: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications | Request PDF. ResearchGate. Available at: [Link]
-
Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. Available at: [Link]
-
Catalyst free three-component one-pot synthesis of dihydropyrazolo pyrimidine scaffolds as potent antibacterial and antifungal agents. Chemistry & Biology Interface. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
(PDF) Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions. ResearchGate. Available at: [Link]
-
Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. Available at: [Link]
-
View of One-Pot Synthesis of New Pyrazolo [3, 4, -d] Pyrimidine Derivatives and Study of their Antioxidant and Anticancer Activities. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Catalyst-free synthesis of triazolo[1,5-a]pyrimidines 3, triazolo[5,1-b][1][12] thiazines 4 and pyrazolo[1,5-a]pyrimidines 5. ResearchGate. Available at: [Link]
-
Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC. National Institutes of Health. Available at: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. cbijournal.com [cbijournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of pyrazolopyrimidinones using a "one-pot" approach under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of Pyrazolo[1,5-a]pyridine-5-carbonitrile in Neurological Disorder Research
Introduction: The Emerging Potential of the Pyrazolo[1,5-a]pyridine Scaffold in Neuroscience
The quest for novel therapeutic agents for neurological disorders is a paramount challenge in modern medicine. The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. While direct research on Pyrazolo[1,5-a]pyridine-5-carbonitrile in neurological disorders is nascent, the parent scaffold and its derivatives have shown significant promise, particularly in the modulation of central nervous system (CNS) targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for investigating Pyrazolo[1,5-a]pyridine-5-carbonitrile and its analogs in the context of neurological disorders.
The rationale for exploring this specific chemotype is grounded in several key observations. The pyrazole ring system is a cornerstone of many CNS-active drugs, and its fusion with a pyridine moiety creates a bicyclic aromatic system with unique electronic and steric properties, conducive to specific interactions with biological targets.[1][2] Furthermore, patent literature has explicitly identified pyrazolo[1,5-a]pyridine derivatives as potent antagonists of the Corticotropin-Releasing Factor 1 (CRF1) receptor, a key player in the pathophysiology of stress-related disorders such as anxiety and depression.[3][4] Additionally, the broader class of pyrazole-containing compounds has demonstrated neuroprotective effects by mitigating neuroinflammation, a critical component in the progression of many neurodegenerative diseases.[5]
These application notes will therefore focus on two primary areas of investigation for Pyrazolo[1,5-a]pyridine-5-carbonitrile: its potential as a CRF1 receptor antagonist for stress-related disorders and its utility as a modulator of neuroinflammatory pathways.
Part 1: Application as a CRF1 Receptor Antagonist
Scientific Rationale
The CRF1 receptor is a G-protein coupled receptor that plays a pivotal role in the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system. Chronic stress and dysregulation of the HPA axis are strongly implicated in the etiology of anxiety, depression, and other stress-related psychiatric disorders. Antagonism of the CRF1 receptor is a well-validated therapeutic strategy to attenuate the physiological and behavioral consequences of stress. The documented high-affinity binding of pyrazolo[1,5-a]pyridine derivatives to the CRF1 receptor makes this an exciting avenue of research for Pyrazolo[1,5-a]pyridine-5-carbonitrile.[3][4]
Experimental Workflow: From In Vitro Binding to In Vivo Efficacy
The following workflow outlines a systematic approach to characterizing the potential of Pyrazolo[1,5-a]pyridine-5-carbonitrile as a CRF1 receptor antagonist.
Caption: A stepwise workflow for the evaluation of Pyrazolo[1,5-a]pyridine-5-carbonitrile as a CRF1 receptor antagonist.
Detailed Protocols
Protocol 1: CRF1 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of Pyrazolo[1,5-a]pyridine-5-carbonitrile for the human CRF1 receptor.
-
Materials:
-
HEK293 cells stably expressing the human CRF1 receptor.
-
Radioligand: [¹²⁵I]-Sauvagine or a suitable fluorescently labeled CRF1 antagonist.
-
Test compound: Pyrazolo[1,5-a]pyridine-5-carbonitrile.
-
Non-specific binding control: A known high-affinity, structurally distinct CRF1 receptor antagonist.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4).
-
Filtration apparatus and glass fiber filters.
-
-
Procedure:
-
Prepare cell membranes from HEK293-hCRF1 cells.
-
In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and serial dilutions of the test compound.
-
For non-specific binding, add a saturating concentration of the control antagonist.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding and determine the IC₅₀ value of the test compound.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Functional Assay
-
Objective: To assess the functional antagonist activity of Pyrazolo[1,5-a]pyridine-5-carbonitrile by measuring its ability to inhibit CRF-induced cyclic AMP (cAMP) production.
-
Materials:
-
HEK293-hCRF1 cells.
-
Corticotropin-releasing factor (CRF).
-
Test compound: Pyrazolo[1,5-a]pyridine-5-carbonitrile.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium and reagents.
-
-
Procedure:
-
Plate HEK293-hCRF1 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with serial dilutions of the test compound for a specified time.
-
Stimulate the cells with a sub-maximal concentration (EC₈₀) of CRF.
-
Incubate for a time sufficient to induce a robust cAMP response.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the IC₅₀ for the inhibition of CRF-induced cAMP production.
-
Part 2: Application as a Modulator of Neuroinflammation
Scientific Rationale
Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory mediators, is a common pathological feature of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[6] Targeting inflammatory pathways in the CNS is a promising strategy for slowing disease progression. The pyrazolo[1,5-a]pyrimidine scaffold, structurally similar to our compound of interest, has been shown to possess anti-inflammatory properties, suggesting that Pyrazolo[1,5-a]pyridine-5-carbonitrile may also exhibit neuro-anti-inflammatory activity.[7]
Potential Molecular Targets and Pathways
Based on the activity of related compounds, potential molecular targets for the anti-inflammatory effects of Pyrazolo[1,5-a]pyridine-5-carbonitrile in the CNS include:
-
Inhibition of pro-inflammatory cytokine production: (e.g., TNF-α, IL-1β, IL-6) from activated microglia.
-
Modulation of key signaling pathways: such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8]
-
Reduction of oxidative stress: by scavenging reactive oxygen species (ROS) and upregulating antioxidant enzymes.
Caption: A simplified signaling pathway of neuroinflammation and potential points of intervention for Pyrazolo[1,5-a]pyridine-5-carbonitrile.
Detailed Protocols
Protocol 3: In Vitro Assessment of Anti-Neuroinflammatory Activity in Microglia
-
Objective: To evaluate the ability of Pyrazolo[1,5-a]pyridine-5-carbonitrile to suppress the inflammatory response in activated microglial cells.
-
Materials:
-
BV-2 (murine microglial cell line) or primary microglia cultures.
-
Lipopolysaccharide (LPS) as an inflammatory stimulus.
-
Test compound: Pyrazolo[1,5-a]pyridine-5-carbonitrile.
-
ELISA kits for TNF-α and IL-6.
-
Griess reagent for nitric oxide (NO) measurement.
-
Cell viability assay (e.g., MTT, MTS).
-
-
Procedure:
-
Culture BV-2 cells to 80-90% confluency.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits.
-
Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess assay.
-
In a parallel plate, assess cell viability to rule out cytotoxicity-mediated effects.
-
Calculate the IC₅₀ values for the inhibition of cytokine and NO production.
-
Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling
-
Objective: To investigate the effect of Pyrazolo[1,5-a]pyridine-5-carbonitrile on key neuroinflammatory signaling pathways.
-
Materials:
-
LPS-stimulated microglial cell lysates (from Protocol 3).
-
Primary antibodies against phospho-p65 (NF-κB), total p65, phospho-p38 MAPK, total p38, and β-actin (loading control).
-
Secondary antibodies conjugated to HRP.
-
SDS-PAGE and Western blotting equipment.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Prepare protein lysates from microglial cells treated with the test compound and/or LPS.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the effect of the compound on the phosphorylation of p65 and p38.
-
Data Presentation
Quantitative data from the described protocols should be summarized in a clear and concise tabular format for easy comparison of different analogs or experimental conditions.
Table 1: In Vitro Profile of Pyrazolo[1,5-a]pyridine-5-carbonitrile
| Assay | Endpoint | Result (IC₅₀/Ki) |
| CRF1 Binding | Ki (nM) | TBD |
| cAMP Functional | IC₅₀ (nM) | TBD |
| TNF-α Release (LPS-stimulated BV-2) | IC₅₀ (µM) | TBD |
| IL-6 Release (LPS-stimulated BV-2) | IC₅₀ (µM) | TBD |
| Nitric Oxide Production (LPS-stimulated BV-2) | IC₅₀ (µM) | TBD |
| Cell Viability (BV-2) | CC₅₀ (µM) | TBD |
Conclusion and Future Directions
The Pyrazolo[1,5-a]pyridine scaffold represents a promising starting point for the development of novel therapeutics for neurological disorders. The protocols outlined in these application notes provide a robust framework for the initial characterization of Pyrazolo[1,5-a]pyridine-5-carbonitrile. Positive results from these in vitro studies would warrant further investigation into its in vivo efficacy in animal models of anxiety, depression, or neurodegenerative diseases, as well as a more comprehensive assessment of its pharmacokinetic and safety profiles. The exploration of this and related compounds could lead to the discovery of new chemical entities with significant therapeutic potential for a range of debilitating neurological conditions.
References
- EP1485384A1 - Pyrazolo(1,5-a)pyridine derivatives as neurotransmitter modulators - Google Patents.
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. Available at: [Link]
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC - PubMed Central. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PubMed Central. Available at: [Link]
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020) - PubMed. Available at: [Link]
-
New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - NIH. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidines: receptor binding and anxiolytic behavioral studies - PubMed. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives - Semantic Scholar. Available at: [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed. Available at: [Link]
-
Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI. Available at: [Link]
-
Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists - PubMed. Available at: [Link]
-
Advances in Application of Pyrazolo[1,5-a]pyrimidine as Privileged Scaffold in Allosteric Modulators - 中国医药工业杂志. Available at: [Link]
-
Identification of a New Pyrazolo[1,5-a]quinazoline Ligand Highly Affine to γ-Aminobutyric Type A (GABAA) Receptor Subtype with Anxiolytic-Like and Antihyperalgesic Activity - PubMed. Available at: [Link]
-
Pyrazole and pyrazolo [1,5-a] pyrimidine scaffolds based potential... - ResearchGate. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH. Available at: [Link]
-
Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity - PubMed. Available at: [Link]
- WO2018136661A1 - SUBSTITUTED PYRAZOLO[1,5-a]PYRAZINE COMPOUNDS AS RET KINASE INHIBITORS - Google Patents.
-
Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review) - INIS-IAEA. Available at: [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC - NIH. Available at: [Link]
-
In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation - PubMed. Available at: [Link]
-
Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed. Available at: [Link]
-
WO/2003/078435 PYRAZOLO(1,5-A)PYRIDINE DERIVATIVES AS NEUROTRANSMITTER MODULATORS - WIPO Patentscope. Available at: [Link]
Sources
- 1. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP1485384A1 - Pyrazolo(1,5-a)pyridine derivatives as neurotransmitter modulators - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Pyrazolo[1,5-a]Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Inflammation with Novel Heterocyclic Scaffolds
Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to a cascade of chronic diseases when dysregulated. The pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Among the myriad of chemical scaffolds explored, pyrazolo[1,5-a]pyridines and their isosteric relatives, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines, have emerged as a privileged class of N-heterocyclic compounds.[1][2] Their rigid, planar structure provides a versatile framework for designing selective inhibitors of key inflammatory mediators, offering a promising avenue for the development of next-generation therapeutics for a range of inflammatory disorders.[3][4]
This guide provides a comprehensive overview of the anti-inflammatory properties of pyrazolo[1,5-a]pyridine derivatives, detailing their mechanisms of action and providing robust, field-proven protocols for their synthesis and pharmacological evaluation.
Molecular Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of pyrazolo[1,5-a]pyridine derivatives are not attributed to a single mechanism but rather to their ability to modulate multiple key nodes within the inflammatory signaling cascade. This multi-target potential enhances their therapeutic promise. The primary molecular targets identified to date include cyclooxygenase-2 (COX-2), p38 mitogen-activated protein kinase (MAPK), c-Jun N-terminal kinases (JNKs), and the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[5][6][7][8][9]
-
Cyclooxygenase-2 (COX-2) Inhibition: Many pyrazolo[1,5-a]pyrimidine derivatives have been designed and synthesized as selective COX-2 inhibitors.[5] COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[10] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[10]
-
p38 MAPK and JNK Inhibition: The MAPK signaling pathways are crucial transducers of inflammatory signals.[9] Certain pyrazolo[1,5-a]quinazoline derivatives have been shown to be effective ligands for p38α and JNKs.[6][11] Inhibition of p38 MAPK and JNKs can suppress the production of a wide array of inflammatory cytokines, including TNF-α and interleukins, at the transcriptional and translational levels.[12]
-
TNF-α Suppression: TNF-α is a master regulator of the inflammatory response.[13] Some 5-aryl substituted pyrazolo[1,5-a]pyrimidines have been identified as potential inhibitors of TNF-α, which is a critical therapeutic target for autoimmune and inflammatory diseases.[9]
The interplay of these inhibitory activities is visualized in the signaling pathway diagram below.
Caption: Inflammatory signaling pathways targeted by pyrazolo[1,5-a]pyridine derivatives.
Featured Anti-inflammatory Pyrazolo[1,5-a]pyridine and Related Derivatives
Several derivatives from the pyrazolo[1,5-a]pyridine and related scaffolds have demonstrated significant anti-inflammatory activity in preclinical studies. The following table summarizes some of the lead compounds and their reported biological activities.
| Compound ID | Structure | Target(s) | Key In Vitro/In Vivo Activity | Reference(s) |
| 7c | 4,7-Dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one | Leukotriene and/or Prostaglandin biosynthesis | Potent in vivo activity in carrageenan-induced rat paw edema and pleurisy models. | [7] |
| 13i | 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide | JNK1, JNK2, JNK3, p38α, ERK2 | IC50 < 50 µM for inhibition of LPS-induced NF-κB transcriptional activity in THP-1 cells. | [6][11][14] |
| 16 | 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide | JNK1, JNK2, JNK3, p38α, ERK2 | IC50 < 50 µM for inhibition of LPS-induced NF-κB transcriptional activity in THP-1 cells. | [6][11][14] |
| LASSBio-341 | pyrazolo[3,4-b]thieno[2,3-d]pyridine glutaric acid derivative | Thromboxane synthetase, LTD(4) receptor | IC50 = 0.14 µM in arachidonic acid-induced platelet aggregation. | [5] |
Experimental Protocols for Pharmacological Evaluation
The following protocols provide a robust framework for screening and characterizing the anti-inflammatory properties of novel pyrazolo[1,5-a]pyridine derivatives.
In Vitro Evaluation Workflow
Caption: Workflow for in vitro screening of anti-inflammatory pyrazolo[1,5-a]pyridine derivatives.
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a high-throughput method to determine the potency and selectivity of compounds against COX isoforms.[15]
A. Principle: This assay measures the peroxidase activity of COX enzymes. The probe reacts with prostaglandin G2, the intermediate product of the COX reaction, to generate a fluorescent signal.
B. Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
NaOH
-
Test compounds and reference inhibitors (e.g., Celecoxib, SC-560)
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
C. Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.[15] Reconstitute enzymes and substrate on ice.
-
Compound Preparation: Dissolve test compounds in DMSO to create stock solutions. Prepare a 10x working solution by diluting the stock in COX Assay Buffer.
-
Assay Plate Setup:
-
Enzyme Control (EC): Add 10 µL of COX Assay Buffer.
-
Test Inhibitor (S): Add 10 µL of the 10x test compound solution.
-
Reference Inhibitor: Add 10 µL of the 10x reference inhibitor solution.
-
-
Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and either COX-1 or COX-2 enzyme. Add 80 µL of this mix to each well.
-
Reaction Initiation: Add 10 µL of diluted arachidonic acid/NaOH solution to all wells to start the reaction.[15]
-
Measurement: Immediately begin kinetic reading of fluorescence at Ex/Em = 535/587 nm at 25°C for 5-10 minutes.
D. Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition using the formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100
-
Determine the IC50 value by plotting percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: LPS-Induced NF-κB Transcriptional Activity in THP-1 Blue Monocytic Cells
This protocol allows for the quantification of NF-κB activation, a central event in the inflammatory response.[11][16]
A. Principle: THP-1 Blue™ cells are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of NF-κB by stimuli like LPS leads to the production of SEAP, which can be quantified colorimetrically.[16]
B. Materials:
-
THP-1 Blue™ NF-κB reporter cells
-
Cell culture medium (RPMI 1640, 10% FBS, antibiotics)
-
Lipopolysaccharide (LPS)
-
QUANTI-Blue™ Solution
-
Test compounds
-
96-well cell culture plates
-
Spectrophotometer (620-655 nm)
C. Procedure:
-
Cell Culture: Maintain THP-1 Blue™ cells in suspension culture according to the supplier's instructions.
-
Cell Plating: Seed 1 x 10^5 cells per well in a 96-well plate in a final volume of 100 µL.[16]
-
Compound Treatment: Add desired concentrations of test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells by adding LPS (final concentration of 10-100 ng/mL) to all wells except the unstimulated control.[17] The final volume should be 200 µL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in 5% CO2.[17]
-
SEAP Detection:
-
Transfer 20 µL of the cell culture supernatant to a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution to each well.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm.
-
D. Data Analysis:
-
Calculate the percent inhibition of NF-κB activation relative to the LPS-stimulated control.
-
Determine the IC50 value as described in Protocol 1.
Protocol 3: p38 MAPK Kinase Activity Assay
This protocol details a method to measure the activity of p38 MAPK, a key kinase in the inflammatory pathway.[9][18]
A. Principle: Active p38 MAPK is immunoprecipitated from cell lysates and then incubated with a specific substrate (e.g., ATF-2) and ATP. The phosphorylation of the substrate is then quantified, typically by western blot or a FRET-based method.[6][18]
B. Materials:
-
Cell lysis buffer
-
Immobilized Phospho-p38 MAPK (Thr180/Tyr182) antibody
-
ATF-2 fusion protein (substrate)
-
Kinase assay buffer
-
ATP
-
SDS-PAGE and western blotting reagents
-
Phospho-ATF-2 (Thr71) antibody
C. Procedure:
-
Cell Lysate Preparation: Treat cells with a known p38 activator (e.g., UV radiation, anisomycin) with or without the test compound. Lyse the cells and collect the supernatant.
-
Immunoprecipitation: Incubate the cell lysates with the immobilized anti-phospho-p38 antibody overnight to capture active p38.
-
Kinase Reaction:
-
Wash the immunoprecipitate.
-
Add kinase assay buffer, ATF-2 substrate, and ATP.
-
Incubate for 30 minutes at 30°C.[8]
-
-
Detection:
-
Terminate the reaction with SDS sample buffer and boil.
-
Resolve the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with the anti-phospho-ATF-2 antibody to detect the phosphorylated substrate.
-
D. Data Analysis:
-
Quantify the band intensity of phosphorylated ATF-2 using densitometry.
-
Determine the percent inhibition of p38 activity for each compound concentration relative to the stimulated control.
-
Calculate the IC50 value.
In Vivo Evaluation Workflow
Caption: Workflow for in vivo evaluation of anti-inflammatory pyrazolo[1,5-a]pyridine derivatives.
Protocol 4: Carrageenan-Induced Rat Paw Edema
This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[19][20]
A. Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[21]
B. Materials:
-
Wistar rats (150-200 g)
-
Lambda carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Test compound and reference drug (e.g., Indomethacin, 5 mg/kg)
-
Vehicle for compound administration
C. Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6): Vehicle control, reference drug, and test compound groups.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[12]
-
Compound Administration: Administer the test compound and reference drug (typically intraperitoneally or orally) 30-60 minutes before the carrageenan injection.[20][21]
-
Induction of Edema: Inject 100 µL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[20]
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[12][20]
D. Data Analysis:
-
Calculate Edema Volume: Edema (mL) = Paw volume at time 't' - Baseline paw volume.
-
Calculate Percent Inhibition of Edema: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Representative Synthesis of a Pyrazolo[1,5-a]quinazoline Scaffold
The following is a representative synthetic scheme for pyrazolo[1,5-a]quinazoline derivatives, which have shown potent anti-inflammatory activity.[14][22]
Scheme 1: Synthesis of 5-alkoxy-substituted pyrazolo[1,5-a]quinazoline-3-carboxamides
This multi-step synthesis starts from commercially available materials and allows for diversification at the 5-position, which has been shown to be important for anti-inflammatory activity.[14]
-
Step 1: Synthesis of 5,7-dichloro-pyrazolo[1,5-a]quinazoline. This intermediate can be prepared from the corresponding diol through chlorination with a reagent like phosphorus oxychloride.
-
Step 2: Nucleophilic substitution at C5. The more reactive chlorine at the C5 position can be displaced by various alkoxides or phenoxides. For example, reacting the dichloro intermediate with a substituted benzyl alcohol in the presence of a base like sodium hydride yields the 5-benzyloxy derivative.
-
Step 3: Functional group manipulation. Further modifications, such as the introduction of a carboxamide group at the C3 position, can be achieved through established synthetic routes, often starting from a corresponding ester or nitrile.[22]
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyridine scaffold and its related isosteres represent a highly promising class of compounds for the development of novel anti-inflammatory agents. Their ability to target multiple key inflammatory mediators, including COX-2, p38 MAPK, JNKs, and TNF-α, provides a strong rationale for their continued investigation. The protocols outlined in this guide offer a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of new derivatives.
Future research should focus on optimizing the potency and selectivity of these compounds through structure-activity relationship (SAR) studies, as well as evaluating their pharmacokinetic and toxicological profiles. The development of derivatives with dual or multiple inhibitory activities could lead to synergistic anti-inflammatory effects and a lower likelihood of resistance. Ultimately, the versatile chemistry and potent biological activity of the pyrazolo[1,5-a]pyridine nucleus make it a valuable platform for the discovery of next-generation anti-inflammatory drugs.
References
-
Barreiro, E. J., et al. (2002). Design, synthesis and pharmacological evaluation of novel pyrazolo[3,4-b]thieno[2,3-d]pyridine acid derivatives: a new class of anti-inflammatory and anti-platelet agents. Bioorganic & Medicinal Chemistry Letters, 12(1), 9-12. [Link]
-
Crocetti, L., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 29(11), 2421. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
El-Sayed, M. A. A., et al. (2024). Pharmacological evaluation as analgesic and anti-inflammatory and molecular docking of newly synthesized nitrogen heterocyclic derivatives. Scientific Reports, 14(1), 1-19. [Link]
-
Sufka, K. J., et al. (2001). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Journal of Pharmacology and Experimental Therapeutics, 298(3), 949-956. [Link]
-
Crocetti, L., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. PubMed, 38893295. [Link]
-
Crocetti, L., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI, 29(11), 2421. [Link]
-
Mangano, K., et al. (1993). Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. Il Farmaco, 48(11), 1499-1510. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
-
Georgiev, P., et al. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. Biotechnology & Biotechnological Equipment, 32(2), 438-444. [Link]
-
Midwood, K. S., et al. (2017). Screening for Novel Endogenous Inflammatory Stimuli Using the Secreted Embryonic Alkaline Phosphatase NF-κB Reporter Assay. Methods in Molecular Biology, 1547, 179-187. [Link]
-
Morris, C. J. (2003). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 24(1), 5.4.1-5.4.5. [Link]
-
Crocetti, L., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. PMC, PMC11173647. [Link]
-
Pontiki, E., et al. (2014). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 19(12), 20037-20061. [Link]
-
Kumar, D., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 39-51. [Link]
-
BPS Bioscience. (n.d.). THP-1 Cell Line - NF- κB Reporter (Luc). [Link]
-
Kumar, A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-10. [Link]
-
Petrou, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3747. [Link]
-
Aboul-Enein, H. Y., et al. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Current Pharmaceutical Design, 21(32), 4696-4706. [Link]
-
Sol-Wagner, C., et al. (2018). Activity of NF-κB in LPS-stimulated THP1-Lucia NF-κB cells. ResearchGate. [Link]
-
Pech-Puch, D., et al. (2021). (A) NF-κB activation in LPS-challenged THP-1 Lucia cells in the presence of compounds 1, 4, 6-10 for 24 h. ResearchGate. [Link]
-
Singh, P., et al. (2021). Cellular and Immunological Response of THP-1 Cells in Response to Lipopolysaccharides and Lipoteichoic Acid Exposure. Biomedical Research and Therapy, 8(9), 4596-4606. [Link]
-
Slastnikov, D. A., et al. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 27(19), 6296. [Link]
-
El-Damasy, A. K., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(10), 1148-1177. [Link]
-
Wang, D., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 10(7), 815-832. [Link]
Sources
- 1. Pharmacological evaluation as analgesic and anti-inflammatory and molecular docking of newly synthesized nitrogen heterocyclic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and pharmacological evaluation of novel pyrazolo[3,4-b]thieno[2,3-d]pyridine acid derivatives: a new class of anti-inflammatory and anti-platelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Screening for Novel Endogenous Inflammatory Stimuli Using the Secreted Embryonic Alkaline Phosphatase NF-κB Reporter Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 19. inotiv.com [inotiv.com]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Pyrazolo[1,5-a]pyridine-5-carbonitrile
Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridine-5-carbonitrile and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. We will focus on the prevalent and robust [3+2] cycloaddition strategy, providing expert insights into the causality behind experimental choices.
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] Achieving high yields of specifically substituted derivatives like the 5-carbonitrile is crucial for advancing research and development. This guide is built upon established literature and practical laboratory experience to ensure you can achieve consistent and optimal results.
Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis of pyrazolo[1,5-a]pyridines via the [3+2] cycloaddition of N-aminopyridinium ylides with activated alkynes or alkenes.
Problem Area 1: Low or No Product Yield
Q1: My reaction has stalled, or the yield of Pyrazolo[1,5-a]pyridine-5-carbonitrile is consistently low. What are the primary factors to investigate?
A1: Low yields in this synthesis can typically be traced back to one of four areas: reagent quality, reaction conditions, inefficient ylide formation, or issues with the cycloaddition partner. A systematic approach is the most effective way to diagnose the issue.[3]
-
Reagent Purity & Stability:
-
N-Aminopyridinium Salt: This is the most critical starting material. Its synthesis and purity are paramount.[4][5] Impurities from the amination step (e.g., residual aminating agents like hydroxylamine-O-sulfonic acid) can interfere with the reaction. The salt itself can be hygroscopic or unstable over time.
-
Solution: Confirm the structure and purity of your N-aminopyridinium salt by ¹H NMR and LC-MS. Store it under an inert atmosphere (Nitrogen or Argon) and in a desiccator. If in doubt, resynthesize or repurify it.[4]
-
-
Solvent Quality: Undried solvents are a common culprit, especially for reactions sensitive to moisture.[3]
-
Solution: Use anhydrous solvents, especially for the ylide formation step. If using a solvent like acetonitrile or DMF, ensure it is from a freshly opened bottle or properly dried using molecular sieves.
-
-
-
Suboptimal Reaction Conditions:
-
Base Selection: The choice and amount of base are critical for deprotonating the N-aminopyridinium salt to form the reactive ylide intermediate. A base that is too weak will not generate enough ylide, while a base that is too strong or used in excess can lead to side reactions.
-
Solution: Triethylamine (TEA) or DBU are commonly used. The stoichiometry is key; start with a slight excess (e.g., 1.1-1.5 equivalents) relative to the N-aminopyridinium salt.
-
-
Temperature Control: The cycloaddition step often requires thermal energy, but excessive heat can decompose the ylide intermediate or the final product.[3]
-
Solution: The optimal temperature depends on the specific substrates. A typical starting point is 60-80 °C in a solvent like acetonitrile.[6] If you suspect decomposition, try running the reaction at a lower temperature for a longer duration. Monitor the reaction progress by TLC or LC-MS to find the sweet spot between reaction rate and stability.
-
-
-
Inefficient Ylide Formation:
-
The N-aminopyridinium ylide is a transient species. Its successful formation and reaction depend on the equilibrium established by the base.
-
Solution: Ensure efficient mixing to promote the reaction between the salt and the base, which may be heterogeneous at the start.[3] Sometimes, pre-stirring the N-aminopyridinium salt and the base for a short period (e.g., 15-30 minutes) at room temperature before adding the cycloaddition partner can improve yields.
-
-
Problem Area 2: Formation of Impurities and Side Products
Q2: My reaction produces the desired product, but it's contaminated with significant side products. What are they, and how can I prevent them?
A2: The most common impurity is the dimerized or rearranged product of the N-aminopyridinium ylide. Another possibility is the formation of regioisomers if the cycloaddition partner is unsymmetrical.
-
Ylide Dimerization/Rearrangement:
-
Cause: In the absence of an efficient trapping agent (the dipolarophile), the highly reactive N-aminopyridinium ylide can react with itself. This is more prevalent at higher concentrations or temperatures.
-
Prevention:
-
Slow Addition: Add the solution of the base to the mixture of the N-aminopyridinium salt and the dipolarophile slowly. This maintains a low instantaneous concentration of the free ylide, favoring the intermolecular cycloaddition over dimerization.
-
Optimize Temperature: As mentioned, avoid excessive heat which can accelerate side reactions.
-
-
-
Formation of[4][7][8]triazolo[1,5-a]pyridines:
-
Cause: Under certain conditions, particularly with excess acid, a competitive cyclization pathway can lead to the formation of a triazolopyridine ring system instead of the desired pyrazolopyridine.[9][10]
-
Prevention: This side reaction highlights the importance of base selection and stoichiometry. Ensure you are in a basic or neutral medium during the ylide formation and cycloaddition. If your starting N-aminopyridinium salt is a hydrochloride or other acid salt, ensure you use enough base to neutralize the acid and deprotonate the nitrogen.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.
Caption: A systematic workflow for troubleshooting low yields in Pyrazolo[1,5-a]pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable general method for synthesizing Pyrazolo[1,5-a]pyridines?
A1: The [3+2] cycloaddition reaction of N-aminopyridinium ylides with electron-deficient alkenes or alkynes is one of the most common and versatile routes.[9][11][12] This method allows for the construction of the fused heterocyclic core in a single step with good control over substitution patterns. The reaction involves the in situ generation of an N-aminopyridinium ylide (a 1,3-dipole) from an N-aminopyridinium salt using a base, which then reacts with a dipolarophile (e.g., an acrylonitrile derivative for your target molecule).
Reaction Mechanism Overview
Caption: General mechanism for the [3+2] cycloaddition synthesis of Pyrazolo[1,5-a]pyridines.
Q2: How do I choose the optimal solvent and temperature?
A2: Solvent polarity and boiling point are key. Acetonitrile (MeCN) is an excellent starting choice as it has a suitable boiling point for many of these reactions (~82 °C) and can dissolve the organic reagents well.[6] Dichloromethane (DCM) can be used for room temperature reactions, while Dimethylformamide (DMF) or Toluene may be required for less reactive substrates that need higher temperatures.
The following table summarizes optimization data from a study on a related synthesis, which provides a useful starting point.[9]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | 130 | 18 | 34 |
| 2 | Ethanol | 130 | 18 | 74 |
| 3 | Ethanol | 130 | 18 | 94 |
| 4 | Toluene | 130 | 18 | 65 |
| 5 | DMF | 130 | 18 | 58 |
*Reaction performed with 6 equivalents of acetic acid promoter. **Reaction performed with 6 equivalents of acetic acid promoter under an O₂ atmosphere.
As shown, not just solvent and temperature, but also additives and atmosphere can dramatically impact the yield.[9] It is crucial to perform systematic optimization for your specific substrate combination.
Q3: What are the best practices for purifying Pyrazolo[1,5-a]pyridine-5-carbonitrile?
A3: Purification can sometimes be challenging due to the polarity of the nitrogen-containing heterocycle.[8]
-
Workup: After the reaction is complete, the mixture is typically cooled, and the solvent is removed under reduced pressure. The residue can be partitioned between an organic solvent (like Ethyl Acetate or DCM) and water to remove inorganic salts (e.g., triethylammonium hydrochloride).
-
Chromatography: Flash column chromatography on silica gel is the most common method for purification.
-
Solvent System: A gradient elution is often effective. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate. For example, a gradient from 10% to 50% Ethyl Acetate in Hexane.
-
TLC Monitoring: Use TLC to determine the ideal solvent system before running the column. The desired product should have an Rf value of approximately 0.3-0.4 for good separation.
-
-
Recrystallization: If the product is a solid and sufficiently pure after chromatography (>95%), recrystallization can be used to obtain highly pure material. Common solvent systems include ethanol, isopropanol, or ethyl acetate/hexane mixtures.[9][12]
Experimental Protocol: Representative Synthesis
This protocol is a generalized procedure for the synthesis of a substituted Pyrazolo[1,5-a]pyridine-3-carboxylate, which can be adapted for the 5-carbonitrile target. It is based on a method described by Al-Matar et al.[9][10]
Materials:
-
N-Amino-2-imino-pyridine derivative (1.0 eq)
-
Activated alkene/alkyne (e.g., acrylonitrile derivative) (1.0 eq)
-
Base (e.g., Triethylamine) (1.5 eq)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add the N-amino-2-imino-pyridine derivative (1.0 eq) and anhydrous acetonitrile.
-
Add the acrylonitrile derivative (1.0 eq) to the suspension.
-
Add the triethylamine (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Pyrazolo[1,5-a]pyridine-5-carbonitrile product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
References
-
Title: One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Synthesis of pyrazolo[1,5-a]pyridines Source: Organic Chemistry Portal URL: [Link]
-
Title: N-Amino Pyridinium Salts in Organic Synthesis Source: PubMed Central (PMC) URL: [Link]
-
Title: Base-promoted [3+2] annulation of N-aminoisoquinolinium derivatives with cyclic iodonium ylide/2,2-difluorovinyl tosylate Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: The synthesis of acylated pyrazolo[1,5‐a]pyridine derivatives from N‐aminopyridinium salts and enaminones Source: ResearchGate URL: [Link]
-
Title: Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]
-
Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: PubMed Central (PMC) URL: [Link]
-
Title: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine Source: Taylor & Francis Online URL: [Link]
-
Title: Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines Source: PubMed Central (PMC) URL: [Link]
-
Title: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]
-
Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: PubMed Central (PMC) URL: [Link]
-
Title: A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles Source: RSC Publishing URL: [Link]
-
Title: Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines Source: ACS Omega URL: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 12. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pyrazolo[1,5-a]pyridine-5-carbonitrile
Welcome to the technical support guide for the purification of Pyrazolo[1,5-a]pyridine-5-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and similar heterocyclic scaffolds. Achieving high purity is critical for accurate biological evaluation and successful downstream applications. This guide provides field-proven troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues encountered during the purification of Pyrazolo[1,5-a]pyridine-5-carbonitrile. Each problem is followed by an analysis of potential causes and actionable solutions.
Problem 1: Significant Streaking or Tailing on Silica Gel TLC Plates
Scenario: When monitoring the reaction mixture or crude product on a standard silica gel TLC plate, the spot corresponding to the product appears as a long, vertical streak rather than a compact, round spot, making it difficult to assess purity or determine an appropriate solvent system for chromatography.
Root Cause Analysis: Pyrazolo[1,5-a]pyridine-5-carbonitrile contains basic nitrogen atoms within its fused heterocyclic ring system. The surface of standard silica gel is populated with acidic silanol groups (Si-OH). These acidic sites can strongly and irreversibly interact with the basic nitrogens of the analyte, leading to poor chromatographic behavior, manifesting as streaking.[1] This phenomenon can result in low recovery and poor separation during column chromatography.
Solutions:
-
Mobile Phase Modification (Base Additive):
-
Action: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia (as a solution in methanol), to the eluent system. A typical starting concentration is 0.1-1% (v/v) of Et₃N.[1]
-
Mechanism: The added base neutralizes the acidic silanol groups on the silica surface, preventing strong ionic interactions with the basic product. This allows the compound to move up the plate based on polarity interactions, resulting in more defined spots.
-
-
Change of Stationary Phase:
-
Action: Switch from acidic silica gel to a more inert or basic stationary phase.
-
Options:
-
Neutral or Basic Alumina: Alumina is an excellent alternative for purifying basic compounds.[1] Neutral alumina (pH ~7.5) or basic alumina (pH ~9.5) can be used.
-
Deactivated Silica: Prepare a less acidic silica gel by pre-treating it with the eluent containing the base additive before packing the column.
-
-
Problem 2: Low or No Recovery of Product from a Silica Gel Column
Scenario: After performing column chromatography, the fractions containing the desired product show a very low yield, or the product fails to elute from the column entirely, even with highly polar solvent systems (e.g., 10-20% Methanol in Dichloromethane).
Root Cause Analysis: This is often an extreme case of the issue described in Problem 1. The strong acid-base interaction between the basic nitrogen heterocycle and the acidic silica gel has led to irreversible adsorption of the product onto the stationary phase. Another possibility is that the compound is simply too polar for the chosen solvent system.
Solutions:
-
Immediate Remediation (for an ongoing column):
-
Action: If the column is still running, switch to an eluent containing a basic modifier. A common "stripping" solvent system is 5-10% triethylamine in ethyl acetate or DCM/methanol. This can sometimes displace the strongly bound product.
-
-
Preventative Measures (for future purifications):
-
Action: Do not use unmodified silica gel. Always opt for one of the solutions from Problem 1: either add a base modifier to your eluent from the start or use an alternative stationary phase like alumina.
-
Solvent System Check: Before loading the column, ensure your TLC analysis shows the product has a reasonable Rf value (typically 0.2-0.4) in the chosen eluent. If the compound does not move from the baseline even with 10% MeOH/DCM, a more polar system is needed.
-
Problem 3: Product Fails to Crystallize or Oils Out During Recrystallization
Scenario: The crude product is a solid, but attempts to purify it by recrystallization result in the formation of an oil at the bottom of the flask upon cooling, or it remains fully dissolved even at low temperatures.
Root Cause Analysis: This issue can stem from several factors: the presence of impurities that inhibit crystal lattice formation (acting as "eutectic melters"), selection of an inappropriate recrystallization solvent, or using an excessive amount of solvent.
Solutions:
-
Solvent System Screening:
-
Action: Perform a small-scale solvent screen. Place a few milligrams of the crude product into several test tubes and add a few drops of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).
-
Ideal Solvent Criteria: The ideal solvent will not dissolve the compound at room temperature but will fully dissolve it upon heating.[1] Abundant crystal formation should occur upon cooling.[1] Sometimes a co-solvent system (one "good" solvent and one "poor" solvent) is required.[1]
-
-
Optimize the Recrystallization Protocol:
-
Use Minimal Hot Solvent: Add the chosen hot solvent dropwise to the crude material while heating until it just dissolves. Using too much solvent will keep the product in solution even when cooled.[1]
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, add a tiny "seed" crystal from a previous pure batch.
-
Cool Slowly: Allow the hot solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
-
-
Pre-Purification:
-
Action: If significant oily impurities are present, a preliminary purification step may be necessary. Dissolve the crude material in a suitable solvent (like DCM), and wash it with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with a dilute base (e.g., sat. NaHCO₃) to remove acidic impurities, and finally with brine. Dry the organic layer and concentrate it before attempting recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for column chromatography of Pyrazolo[1,5-a]pyridine-5-carbonitrile on silica gel?
A1: A gradient system of ethyl acetate (EtOAc) in a non-polar solvent like hexanes or heptane is a standard starting point for many organic compounds. For Pyrazolo[1,5-a]pyridine-5-carbonitrile, which has moderate polarity, begin with a low percentage of ethyl acetate and gradually increase the polarity.
-
Recommended Starting Point: Begin TLC analysis with 20-30% EtOAc in Hexanes.
-
Important: Always add 0.5-1% triethylamine (Et₃N) to your eluent mixture to prevent streaking on silica gel.[1]
-
If the compound's Rf is too low, switch to a more polar system, such as dichloromethane (DCM) with methanol (MeOH). A starting point for TLC could be 2-5% MeOH in DCM, again with 0.5% Et₃N. Many pyrazolo[1,5-a]pyridine derivatives have been purified using gradients of ethyl acetate in heptane or DCM/MeOH.[2][3]
Q2: Can I purify this compound without chromatography?
A2: Yes, depending on the nature of the impurities. If the crude product is obtained as a solid and the impurities have significantly different solubilities, recrystallization is an excellent and often scalable alternative to chromatography.[4][5] If the main impurities are residual starting materials or very polar byproducts, an acid-base workup followed by recrystallization can be highly effective. However, if the impurities are structurally very similar to the product, column chromatography will likely be necessary for achieving high purity.
Q3: My purified product is a yellow oil, but the literature reports a solid. What should I do?
A3: This typically indicates the presence of residual solvent or persistent impurities that are preventing crystallization.
-
Remove Residual Solvents: Dry the oil under high vacuum for several hours, possibly with gentle heating (e.g., 30-40 °C) if the compound is thermally stable.
-
Trituration: Add a small amount of a solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether, or cold ethanol). Stir or sonicate the mixture. This can wash away soluble impurities and induce the precipitation of your product as a solid.
-
Re-evaluate Purity: Analyze the oil by ¹H NMR and LC-MS to confirm its identity and assess its purity. If significant impurities are detected, another round of purification using a different technique (e.g., a different chromatography solvent system or recrystallization from a different solvent) may be required.
Data & Protocols
Table 1: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System | Modifier | Target Rf on TLC | Application Notes |
| Silica Gel 60Å | Heptane / Ethyl Acetate (Gradient) | 0.5-1% Triethylamine | 0.25 - 0.35 | Excellent starting point. The base modifier is crucial to prevent streaking and ensure good recovery.[1][2] |
| Silica Gel 60Å | Dichloromethane / Methanol (Gradient) | 0.5-1% Triethylamine | 0.25 - 0.35 | Use for compounds that are too polar for the Heptane/EtOAc system. Start with 1-2% MeOH and increase as needed.[3] |
| Neutral Alumina | Heptane / Ethyl Acetate or DCM / EtOAc | None typically needed | 0.30 - 0.40 | A good alternative to silica gel for basic compounds. May alter the elution order of impurities compared to silica.[1] |
Protocol 1: Standard Operating Procedure for Flash Column Chromatography
This protocol assumes a crude sample of ~500 mg. Adjust the column size and solvent volumes accordingly for different scales.
-
TLC Analysis & Solvent Selection:
-
Dissolve a small amount of crude product in DCM or EtOAc.
-
Spot on a silica gel TLC plate.
-
Develop the plate in a chamber with 30% EtOAc / 70% Heptane containing ~0.5% Et₃N.
-
Visualize under UV light (254 nm).
-
Adjust the solvent ratio until the desired product has an Rf of ~0.3.
-
-
Column Packing:
-
Select a glass column with a diameter of ~2-3 cm.
-
Dry-pack the column with ~25 g of silica gel 60 (a 50:1 ratio of silica to crude product).
-
Wet the column by flushing with the starting eluent (e.g., 10% EtOAc / 90% Heptane + 0.5% Et₃N), applying gentle pressure with air or nitrogen. Ensure no cracks or air bubbles are present.
-
-
Sample Loading:
-
Dissolve the 500 mg crude product in a minimal amount of DCM (~1-2 mL).
-
Add ~1 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry-loading" method, which generally provides better resolution.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the starting solvent system.
-
Collect fractions (e.g., 10-15 mL per fraction) in test tubes.
-
Gradually increase the polarity of the eluent as the column runs (gradient elution).
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the flask under high vacuum to remove any final traces of solvent.
-
Obtain the mass and characterize the final product (NMR, LC-MS, etc.).
-
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of Pyrazolo[1,5-a]pyridine-5-carbonitrile.
Caption: Troubleshooting workflow for column chromatography of basic heterocycles.
References
-
Torella, R., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Center for Biotechnology Information (PMC). Retrieved from [Link]
- Zhang, M., et al. (2018). Pyrazolo[1,5-A]pyridine compounds and use thereof. (U.S. Patent No. 10,155,756 B2). U.S. Patent and Trademark Office.
-
Fadda, A. A., et al. (2016). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. National Center for Biotechnology Information (PMC). Retrieved from [Link]
-
Wang, Z., et al. (2022). Supporting information for Ring-opening fluorination of bicyclic azaarenes. Royal Society of Chemistry. Retrieved from [Link]
-
Hassan, A. S., et al. (2020). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Center for Biotechnology Information (PMC). Retrieved from [Link]
-
Gouda, M. A., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. National Center for Biotechnology Information (PMC). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrazolo[1,5-a]pyrimidine Synthesis
Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this critical heterocyclic scaffold. As a privileged structure in medicinal chemistry, found in drugs like Zaleplon and Indiplon, mastering its synthesis is crucial.[1][2] This resource provides in-depth, experience-based answers to common problems, focusing on the causality behind side reactions and the logic of protocol optimization.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction is yielding a significant amount of an unexpected isomer. How can I identify and suppress it?
A1: Isomer formation is the most common side reaction, typically arising from a loss of regioselectivity during the initial cyclocondensation. The primary cause is the reaction between a 3(5)-aminopyrazole and an unsymmetrical 1,3-bielectrophile, such as an unsymmetrical 1,3-diketone or β-enaminone.[2]
Root Cause Analysis:
The 3(5)-aminopyrazole possesses two nucleophilic nitrogen atoms: the exocyclic amino group (-NH₂) and the endocyclic pyrazole nitrogen (-NH-). The reaction proceeds via a nucleophilic attack from one of these nitrogens onto one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound.
-
Desired Pathway (Pyrazolo[1,5-a]pyrimidine): The reaction is initiated by the nucleophilic attack of the exocyclic -NH₂ group on the more electrophilic carbonyl carbon, followed by cyclization of the endocyclic -NH- onto the second carbonyl.
-
Side Reaction (Isomeric Byproducts): Competing reactions can occur, such as the initial attack by the endocyclic nitrogen or attack at the less reactive carbonyl group, leading to different regioisomers. The reaction of 5-aryl-1H-pyrazol-3-amine with 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, for example, has been reported to yield a mixture of regiospecific isomers.[2]
Troubleshooting Protocol:
-
Confirm Isomer Identity: Use analytical techniques like 2D NMR (NOESY/ROESY) to confirm the structure of the unexpected isomer by identifying through-space correlations between protons on the pyrazole and pyrimidine rings. Mass spectrometry alone is insufficient as isomers will have the same mass.
-
Control Regioselectivity via Reagent Choice:
-
Use a "Locked" Bielectrophile: Employ β-enaminones or β-haloenones where one carbonyl is masked or modified. For instance, using a β-enaminone with a dimethylamino leaving group directs the initial condensation, as the aza-Michael addition proceeds with high regioselectivity.[1]
-
Symmetrical 1,3-Dicarbonyls: If the substitution pattern allows, using a symmetrical dicarbonyl compound (e.g., acetylacetone instead of benzoylacetone) will eliminate the possibility of this type of isomerism.
-
-
Optimize Reaction Conditions:
-
Solvent and Catalyst: Acidic conditions (e.g., acetic acid, sometimes with catalytic H₂SO₄) typically favor the desired isomer by protonating the carbonyl oxygen, increasing its electrophilicity.[3][4] Conversely, basic conditions (e.g., piperidine) may alter the selectivity by deprotonating the aminopyrazole.[2] A systematic screen of acidic, basic, and neutral conditions is recommended.
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one, which may be the undesired isomer.
-
Q2: My LCMS/NMR shows a product with approximately double the mass of my expected product. What is this dimeric byproduct and how can I prevent it?
A2: The formation of a high-mass byproduct often indicates a dimerization side reaction. This can occur through several pathways, but a common one involves the self-condensation of the aminopyrazole starting material, especially under oxidative conditions.
Root Cause Analysis:
Copper-promoted oxidative C-H/N-H or N-H/N-H bond coupling of 5-aminopyrazoles can lead to the formation of pyrazole-fused pyridazines or pyrazines.[5] While often requiring a specific catalyst (like Cu(OAc)₂), trace metal impurities or oxidative conditions (exposure to air at high temperatures) can facilitate this unwanted pathway.[5] Another possibility is the reaction of a partially cyclized intermediate with another molecule of the aminopyrazole.
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation. This is particularly important for reactions run at elevated temperatures for extended periods.
-
Degas Solvents: Before use, degas the reaction solvents by sparging with an inert gas or using a freeze-pump-thaw technique to remove dissolved oxygen.
-
Check Reagent Purity: Ensure the purity of the starting aminopyrazole. Impurities from its synthesis could potentially catalyze dimerization.
-
Stoichiometry Control: In multicomponent reactions, ensuring the correct stoichiometry is critical. An excess of the aminopyrazole could increase the likelihood of self-condensation.[1]
Q3: The reaction seems to stall, and I'm isolating an uncyclized intermediate. How can I drive the cyclization to completion?
A3: Isolation of a stable, uncyclized intermediate (e.g., an enamine or imine) indicates that the final intramolecular cyclization and dehydration step is the rate-limiting step and is not proceeding efficiently.
Root Cause Analysis:
The final step of the synthesis is typically an acid- or base-catalyzed intramolecular nucleophilic attack followed by dehydration to form the aromatic pyrimidine ring.[3]
-
Insufficient Catalysis: The catalyst concentration or strength may be too low to promote the cyclization effectively.
-
Steric Hindrance: Bulky substituents on either the pyrazole or the dicarbonyl fragment can sterically hinder the necessary conformation for cyclization.
-
Water Removal: The dehydration step is an equilibrium process. If water is not effectively removed from the reaction mixture, the equilibrium may not favor the product.
Troubleshooting Protocol:
-
Increase Catalyst Concentration/Strength:
-
For acid-catalyzed reactions, increase the amount of acetic acid or add a stronger acid catalyst like p-toluenesulfonic acid (p-TsOH) or a few drops of concentrated sulfuric acid.[4]
-
-
Increase Temperature: Higher temperatures provide the activation energy needed to overcome the barrier to cyclization. Microwave-assisted synthesis is highly effective for this purpose, as it can rapidly and uniformly heat the reaction mixture, often leading to dramatically reduced reaction times and higher yields.[1][4][6]
-
Employ a Dehydrating Agent: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture. Alternatively, if the solvent forms an azeotrope with water (e.g., toluene), use a Dean-Stark apparatus to remove water as it is formed.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for pyrazolo[1,5-a]pyrimidine synthesis from 3-aminopyrazoles and 1,3-dicarbonyls?
A: The most widely accepted mechanism involves a sequential condensation-cyclization-dehydration process.[3][4]
-
Initial Condensation: The exocyclic amino group (-NH₂) of the 3-aminopyrazole acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This forms a tetrahedral intermediate which then eliminates a molecule of water to form a vinylogous amide or enaminone intermediate.
-
Intramolecular Cyclization: The endocyclic pyrazole nitrogen (-NH-) then performs an intramolecular nucleophilic attack on the second carbonyl carbon.
-
Dehydration: The resulting cyclic intermediate eliminates a second molecule of water to afford the final aromatic pyrazolo[1,5-a]pyrimidine ring system.
Caption: General reaction pathway for pyrazolo[1,5-a]pyrimidine synthesis.
Q: How does the choice of catalyst (acid vs. base) influence the outcome?
A: The catalyst plays a pivotal role in both reaction rate and selectivity.
-
Acid Catalysis (e.g., AcOH, H₂SO₄, p-TsOH): Acids activate the carbonyl group of the 1,3-dicarbonyl compound by protonating the oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack.[2][3] This is the most common condition and often provides good yields.
-
Base Catalysis (e.g., Piperidine): Bases can deprotonate the aminopyrazole, increasing its nucleophilicity. However, this can sometimes lead to different regioselectivity or side reactions like self-condensation.[2] The reaction of aminopyrazoles with α,β-unsaturated ketones, for instance, often employs a base to facilitate the initial Michael addition.[2]
-
No Catalyst: Some highly reactive starting materials, such as 1,2-allenic ketones, can react with aminopyrazoles under extremely mild, catalyst-free conditions to produce pyrazolo[1,5-a]pyrimidines with excellent regioselectivity.[7][8]
Q: What are the primary classes of side reactions to be aware of?
A: Beyond the issues discussed in the troubleshooting section, it's helpful to categorize the potential side reactions.
| Side Reaction Class | Description | Common Causes | Mitigation Strategy |
| Regioisomerization | Formation of an incorrect isomer (e.g., pyrazolo[3,4-b]pyridine scaffold). | Use of unsymmetrical 1,3-dicarbonyls; lack of kinetic/thermodynamic control. | Use "locked" electrophiles (enaminones); optimize solvent, temperature, and catalyst.[1][4] |
| Dimerization | Self-condensation of the aminopyrazole starting material. | Oxidative conditions (air); presence of trace metal catalysts. | Use inert atmosphere; degas solvents; ensure reagent purity.[5] |
| Incomplete Cyclization | Stalling of the reaction at an intermediate stage. | Insufficient catalyst; high activation energy for cyclization; water accumulation. | Increase catalyst strength/concentration; increase temperature (microwave); use a dehydrating agent. |
| Michael Addition | With α,β-unsaturated carbonyls, 1,4-addition can compete with 1,2-addition. | Substrate-dependent; reaction conditions. | Often desired, but if not, use reagents that favor 1,2-addition (e.g., certain organometallics if applicable in other contexts). |
Q: Can multicomponent reactions be used, and what are their pitfalls?
A: Yes, three-component reactions involving an aminopyrazole, an aldehyde, and an activated methylene compound (like malononitrile) are a well-established method.[3] The primary pitfall is the increased potential for side reactions. Since multiple equilibria are occurring simultaneously, side reactions like the self-condensation of the aldehyde (aldol reaction) or dimerization of the aminopyrazole can compete with the main reaction pathway.[1] To mitigate this, careful optimization of reaction conditions (temperature, solvent, catalyst) and the order of addition of reagents is often necessary.[1]
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
-
Zhang, X., Song, Y., Gao, L., Guo, X., & Fan, X. (2014). Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry, 12(13), 2099–2107. [Link]
-
Guerrero, M., Portilla, J., & Insuasty, B. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4744. [Link]
-
Umar, T., Lansana, L., Khan, A. U., Zaka, M., Alshammari, F. H., & Al-shammari, M. A. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Castillo, J. C., Fierro, A., & Portilla, J. (2023). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. Current Organic Synthesis. [Link]
-
Zhang, X., Song, Y., Gao, L., Guo, X., & Fan, X. (2014). Highly Facile and Regio-Selective Synthesis of pyrazolo[1,5-a]pyrimidines via Reactions of 1,2-allenic Ketones With Aminopyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Fey, R. T., & Bezpalko, M. W. (2021). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. Inorganic Chemistry. [Link]
-
Askar, A. A., & Awad, G. E. A. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances. [Link]
-
Unknown Author. (n.d.). The mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines using the cyclocondensation technique as a solvent-free approach. ResearchGate. [Link]
-
Lin, C.-H., & Sundararaju, B. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]
-
Unknown Author. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. [Link]
-
Umar, T., Lansana, L., Khan, A. U., Zaka, M., Alshammari, F. H., & Al-shammari, M. A. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Wang, H., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving regioselectivity in pyrazolo[1,5-a]pyridine synthesis
Technical Support Center: Pyrazolo[1,5-a]Pyridine Synthesis
A Guide to Mastering Regioselectivity
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the common challenges associated with achieving high regioselectivity in this important synthetic transformation. As Senior Application Scientists, we aim to provide not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you in your research.
The pyrazolo[1,5-a]pyridine scaffold is a privileged structural motif found in numerous FDA-approved drugs and clinical candidates, valued for its wide range of biological activities.[1][2] However, the regioselective synthesis of substituted analogs can be a significant challenge, often yielding mixtures of isomers that are difficult to separate and limit access to desired compounds for further investigation.[1][3] This guide will equip you with the knowledge to control and predict the regiochemical outcomes of your reactions.
Understanding the Core Challenge: The Battle of Regioisomers
The most common methods for synthesizing pyrazolo[1,5-a]pyridines, such as the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes or alkenes, can lead to the formation of two or more regioisomers when using unsymmetrical starting materials.[3] The primary challenge lies in directing the reaction to selectively form one desired isomer over the others.
The regioselectivity is governed by a delicate interplay of electronic and steric factors in both the pyridine precursor and the reacting partner. Understanding these influences is paramount to troubleshooting and optimizing your synthetic strategy.
Mechanistic Insights into Regioselectivity
A prevalent synthetic route involves the reaction of an N-aminopyridine with a 1,3-dicarbonyl compound or its equivalent. The reaction typically proceeds through the nucleophilic attack of the exocyclic amino group of the pyrazole precursor onto one of the carbonyl carbons, followed by cyclization and dehydration.[4][5] The initial site of nucleophilic attack determines the final regiochemical outcome.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and resolve common problems encountered during the synthesis of pyrazolo[1,5-a]pyridines.
| Problem | Probable Cause(s) | Recommended Solutions |
| 1. Poor or no regioselectivity (formation of multiple isomers) | - Similar electrophilicity of the two carbonyl groups in an unsymmetrical 1,3-dicarbonyl compound.[4][6] - Inappropriate choice of catalyst or reaction conditions that do not sufficiently differentiate between the two reactive sites. | - Modify the 1,3-dicarbonyl compound: Introduce substituents that create a significant electronic difference between the two carbonyls (e.g., a CF3 group to increase the electrophilicity of the adjacent carbonyl).[6] - Fine-tune reaction conditions: Vary the temperature, solvent, and catalyst. Milder acid catalysts may favor the formation of one regioisomer over another.[4] - Consider alternative synthetic routes: Explore methods that offer inherent regiocontrol, such as those starting from 2-methylketopyridines.[1] |
| 2. Low reaction yield | - Sluggish reaction kinetics. - Decomposition of starting materials or products under harsh conditions. - Suboptimal catalyst or solvent. | - Optimize temperature and reaction time: Monitor the reaction progress by TLC to find the optimal balance. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[4] - Screen different catalysts and solvents: Acetic acid is a common solvent, sometimes with a catalytic amount of sulfuric acid.[4] In some cases, a Lewis acid catalyst like TEMPO can be beneficial.[7][8] - Check the reactivity of starting materials: Highly enolized dicarbonyl compounds tend to be more reactive. For less reactive substrates, more forcing conditions may be necessary.[4] |
| 3. Formation of unexpected side products | - Competing reaction pathways. - Instability of intermediates. | - Thoroughly characterize all products: Use techniques like NMR and mass spectrometry to identify the structures of side products, which can provide clues about the competing reaction pathways. - Adjust reaction conditions: Modifying the temperature, solvent, or catalyst can sometimes suppress the formation of side products. |
Frequently Asked Questions (FAQs)
Q1: I'm using an unsymmetrical 1,3-dicarbonyl compound and getting a mixture of regioisomers. How can I improve the selectivity?
The regioselectivity in this case is determined by which carbonyl group is preferentially attacked by the aminopyrazole. The more electrophilic carbonyl group will react faster. To improve selectivity, you can either modify the dicarbonyl compound to make one carbonyl significantly more electrophilic than the other, or you can fine-tune the reaction conditions. For example, using a milder acid catalyst might favor the formation of one regioisomer.[4]
Q2: How do substituents on the N-aminopyridine ring affect regioselectivity?
Substituents on the N-aminopyridine ring can have a profound impact on regioselectivity. Electron-donating groups (EDGs) can increase the nucleophilicity of the pyridine nitrogen, influencing the initial N-amination step in some synthetic routes. In subsequent cycloaddition steps, both electronic and steric effects of the substituents will direct the approach of the other reactant, thereby controlling the regiochemical outcome. For instance, strong electron-donating groups on mono-3-substituted-N-aminopyridines have been shown to produce single isomers in certain reactions.[7]
Q3: Can the choice of catalyst influence the regiochemical outcome?
Absolutely. The catalyst can play a crucial role in controlling regioselectivity. For example, in some direct arylation reactions on the pyrazolo[1,5-a]pyrimidine core, a phosphine-containing palladium catalyst directs the reaction to the most acidic position (C7), while a phosphine-free catalyst targets the most electron-rich position (C3).[9] In [3+2] annulation reactions, a Lewis acid catalyst like TEMPO has been shown to promote high and predictable regioselectivity.[7][8]
Q4: I'm observing poor yields. What are the first things I should check?
Low yields can stem from several factors. First, verify the purity of your starting materials. Next, focus on the reaction conditions. If the reaction is slow, consider increasing the temperature or extending the reaction time, while monitoring for product degradation using TLC.[4] The choice of solvent is also critical; acetic acid is commonly used, but other solvents may be more suitable for your specific substrates.[4] Finally, consider if your 1,3-dicarbonyl compound is sufficiently reactive (highly enolized dicarbonyls are often more reactive).[4]
Detailed Experimental Protocols
The following protocols are provided as examples of methods that have been successfully employed to achieve high regioselectivity in the synthesis of pyrazolo[1,5-a]pyridines.
Protocol 1: TEMPO-Mediated [3+2] Annulation for Regioselective Synthesis
This protocol is based on the work of Li and coworkers and offers a mild and efficient method for the synthesis of multisubstituted pyrazolo[1,5-a]pyridines with high and predictable regioselectivity.[7][8]
Step-by-Step Procedure:
-
To a sealed tube, add the N-aminopyridine (0.5 mmol, 1.0 equiv), the α,β-unsaturated compound (0.6 mmol, 1.2 equiv), and dichloroethane (DCE, 2.0 mL).
-
Add (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (1.5 equiv).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine product.
Rationale for Regioselectivity: In this method, TEMPO is proposed to act as both a Lewis acid, activating the α,β-unsaturated compound, and as an oxidant in the final aromatization step. The regioselectivity is dictated by the initial Michael addition of the N-aminopyridine to the activated unsaturated system.[7][8]
Protocol 2: Acetic Acid-Promoted Cross-Dehydrogenative Coupling
This method, developed by Behbehani and Ibrahim, provides an efficient route to uniquely substituted pyrazolo[1,5-a]pyridines from N-amino-2-iminopyridines and 1,3-dicarbonyl compounds.[2]
Step-by-Step Procedure:
-
Prepare independent solutions of the N-amino-2-iminopyridine (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL).
-
Add acetic acid (1.08 g, 6 equiv) to the reaction mixture.
-
Stir the reaction under an O2 atmosphere (1 atm) at 130 °C for 18 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Mechanistic Consideration: The proposed mechanism involves an initial nucleophilic addition of the enol form of the β-dicarbonyl substrate to the N-amino-2-iminopyridine, activated by acetic acid. This is followed by oxidative dehydrogenation and subsequent cyclization/dehydration to yield the final product.[2]
Conclusion
Mastering the regioselective synthesis of pyrazolo[1,5-a]pyridines is an achievable goal with a solid understanding of the underlying reaction mechanisms and the factors that influence the reaction pathway. This guide provides a foundation for troubleshooting common issues and implementing robust, regioselective synthetic protocols. By carefully considering the electronic and steric properties of your substrates and by methodically optimizing your reaction conditions, you can significantly improve your ability to synthesize the specific pyrazolo[1,5-a]pyridine regioisomers required for your research and development endeavors.
References
-
Mennie, K. M., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters. Available at: [Link]
-
Li, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters. Available at: [Link]
-
Behbehani, H., & Ibrahim, H. M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]
-
Sikdar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
-
Mennie, K. M., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (2024). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. Available at: [Link]
-
de la Torre, V., et al. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
ResearchGate. (2021). Gold‐Catalyzed Synthesis of Pyrazolo[1,5‐a]pyridines Regioselectively via 6‐endo‐dig Cyclization. ResearchGate. Available at: [Link]
-
NIH PubMed Central. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. NIH PubMed Central. Available at: [Link]
-
NIH PubMed Central. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. NIH PubMed Central. Available at: [Link]
-
Taylor & Francis Online. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Available at: [Link]
-
PubMed. (2022). Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. PubMed. Available at: [Link]
-
NIH PubMed Central. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. NIH PubMed Central. Available at: [Link]
-
ResearchGate. (2015). Pyrazolo[1,5-a]pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. ResearchGate. Available at: [Link]
-
NIH PubMed Central. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. NIH PubMed Central. Available at: [Link]
-
PubMed. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines. PubMed. Available at: [Link]
-
Semantic Scholar. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. Available at: [Link]
-
NIH PubMed Central. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. NIH PubMed Central. Available at: [Link]
-
ResearchGate. (2022). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Pyrazolo[1,5-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. Pyrazolo[1,5-a]pyridines are crucial structural motifs in medicinal chemistry, appearing in compounds with a wide range of biological activities, including p38 kinase inhibitors and agents for central nervous system disorders.[1][2]
The successful construction of this bicyclic system is highly dependent on the strategic selection of a catalyst and the optimization of reaction conditions. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common experimental challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of pyrazolo[1,5-a]pyridines in a practical question-and-answer format.
Question 1: My reaction yield is low or the reaction is failing. What are the primary factors to investigate?
Answer: Low yield is a multifaceted problem that can often be traced back to the catalyst system, reaction conditions, or starting material integrity.
-
Catalyst Incompatibility or Deactivation: The most common synthetic route, the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes, can sometimes be performed under catalyst-free conditions (thermally or with sonication).[1][2][3] However, many transformations rely on transition metal catalysts. Ensure your chosen catalyst is appropriate for the specific bond you are trying to form.
-
Palladium: Excellent for C-H activation/arylation to form C-C bonds.[4][5]
-
Copper: Often used for oxidative C-C and N-N bond linkages.[6][7]
-
Gold: Particularly effective for intramolecular cyclizations of substrates containing alkyne functionalities.[8][9]
-
Catalyst-Free: For certain cross-dehydrogenative coupling (CDC) reactions, acetic acid and molecular oxygen can be sufficient, representing a greener alternative.[1][10]
-
-
Suboptimal Reaction Conditions:
-
Solvent: The choice of solvent is critical. While some catalyst-free cycloadditions work well in N-methylpyrrolidone (NMP), palladium-catalyzed reactions often require solvents like dioxane or toluene.[4][11] A screening of solvents such as acetonitrile, methanol, or DMF should be performed if yields are poor.[10]
-
Temperature: Many reactions require elevated temperatures to proceed efficiently. For instance, some palladium-catalyzed arylations are conducted at 120-150 °C.[4] If the reaction is sluggish, a careful increase in temperature while monitoring for decomposition via TLC is recommended.
-
Atmosphere: Reactions sensitive to oxidation may require an inert atmosphere (Nitrogen or Argon). Conversely, some oxidative coupling reactions explicitly require oxygen as the terminal oxidant.[1][10]
-
-
Starting Material Purity: The purity of reagents, especially the N-aminopyridine or N-iminopyridinium ylide precursors, is paramount. These starting materials can be unstable, and their degradation can halt the reaction. Ensure they are freshly prepared or properly stored.
-
Incorrect Stoichiometry: Verify the molar ratios of your reactants and catalyst. Catalyst loading often needs to be optimized; a 10 mol % loading is a common starting point for many palladium-catalyzed reactions, but this may need adjustment.[4]
Question 2: I am observing a mixture of regioisomers. How can I improve the selectivity of my reaction?
Answer: Regioselectivity is a significant challenge, particularly when functionalizing the pyrazolo[1,5-a]pyridine core. The C-3 and C-7 positions are often the most reactive in C-H activation processes.
-
Tuning the Catalytic System: The choice of additives and ligands can steer the reaction towards a specific isomer. For example, in the palladium-catalyzed direct arylation of pyrazolo[1,5-a]pyridines:
-
C-3 Arylation: Can be achieved using Pd(OAc)₂ with an additive like cesium fluoride (CsF).[4]
-
C-7 Arylation: Is favored when using silver(I) carbonate (Ag₂CO₃) as the additive.[4] The use of specific phosphine ligands, such as SPhos, has also been shown to be critical for directing arylation to the C-7 position in related pyrimidine systems.[4]
-
-
Reaction Mechanism: The underlying mechanism dictates the regiochemical outcome. For instance, a concerted metalation-deprotonation (CMD) pathway in palladium-catalyzed C-H activation is often the rate-determining step that locks in the regioselectivity.[12] Understanding the proposed mechanism for your specific transformation can provide insights into how to control it.
-
Substrate Control: The electronic and steric properties of substituents on your starting materials can direct the catalyst to a specific position. Blocking one reactive site can be a viable, albeit less atom-economical, strategy to achieve selectivity.
Question 3: My desired product is contaminated with side products, particularly from dehydrogenation or dimerization. How can I minimize these?
Answer: The formation of undesired side products often points to reaction conditions that are too harsh or an imbalanced catalytic cycle.
-
Control of Oxidant: In oxidative C-H activation/coupling reactions, the oxidant plays a key role. Using a stoichiometric amount of a milder oxidant or carefully controlling the partial pressure of oxygen can prevent over-oxidation or undesired side reactions.
-
Reaction Time and Temperature: Monitor the reaction closely using TLC or LC-MS. Prolonged reaction times or excessive temperatures can lead to the decomposition of the desired product or the formation of thermodynamic sinks (stable, undesired byproducts). The goal is to stop the reaction once the starting material is consumed and before significant side product formation occurs.
-
Catalyst Choice: Some catalysts are simply more prone to promoting side reactions. For instance, in the synthesis of bipyrazolo[1,5-a]pyridines via palladium-catalyzed cross-dehydrogenative coupling, careful optimization of the palladium source and oxidant was necessary to favor the desired C-C coupling over other pathways.[5]
FAQs: Catalyst Selection and Reaction Optimization
Q: How do I choose the best initial catalyst for my pyrazolo[1,5-a]pyridine synthesis?
A: The optimal catalyst is dictated by the type of bond you aim to form and the nature of your starting materials. The flowchart below provides a general decision-making framework.
Caption: Decision tree for initial catalyst selection.
Q: Are there any "green" or catalyst-free approaches to synthesizing pyrazolo[1,5-a]pyridines?
A: Yes. Several methods have been developed to reduce reliance on heavy metal catalysts.
-
Acetic Acid and O₂ Promotion: An efficient method for CDC reactions between N-amino-2-iminopyridines and β-dicarbonyl compounds uses acetic acid and molecular oxygen, avoiding metal catalysts entirely.[1][10]
-
Sonochemical Synthesis: Ultrasound irradiation has been successfully used to promote the [3+2] cycloaddition of 2-imino-1H-pyridin-1-amines with alkynes and alkenes under catalyst-free conditions, often with excellent yields and significantly reduced reaction times.[2][3]
-
Thermal Cyclization: The classic approach for forming pyrazolo[1,5-a]pyridines from pyridinium ylides involves thermal cyclization followed by dehydrogenation, which does not require a catalyst.[13][14]
Q: What are the most common solvents and their roles in these syntheses?
A: Solvents are not merely a medium for the reaction; they can influence solubility, reaction rate, and even selectivity.
-
High-Boiling Point Aprotic Solvents (DMF, NMP, Dioxane, Toluene): These are frequently used in metal-catalyzed reactions that require high temperatures (e.g., >100 °C).[4][10] They are generally stable under these conditions and can dissolve a wide range of organic substrates and catalysts.
-
Acetic Acid (AcOH): Can act as both a solvent and a promoter, particularly in CDC reactions where it activates substrates via proton transfer.[1][10]
-
Acetonitrile (MeCN): A polar aprotic solvent that is often a good choice for a variety of transformations, including some catalyst-free cycloadditions.[2]
Catalyst Performance Summary
The following table summarizes common catalytic systems for the synthesis of pyrazolo[1,5-a]pyridines and related structures, providing a quick reference for experimental design.
| Catalyst System | Typical Transformation | Key Features & Advantages | Common Substrates | Reference(s) |
| Pd(OAc)₂ / Additive | C-H Activation / Arylation | High efficiency for C-C bond formation; regioselectivity can be tuned with additives (CsF for C-3, Ag₂CO₃ for C-7). | Pyrazolo[1,5-a]pyridines, Aryl iodides | [4] |
| **Copper Salts (CuI, Cu(OAc)₂) ** | Oxidative C-C/N-N Linkage | Bypasses the need for pre-functionalized N-aminopyridines; mild reaction conditions (e.g., 65 °C). | Pyridyl esters, Benzonitriles | [6][7] |
| Gold Catalysts | Intramolecular Cyclization | Excellent for activating alkyne functionalities; promotes regioselective 6-endo-dig cyclization to form the pyridine ring. | Pyrazole-substituted propargyl alcohols | [8][9] |
| Ruthenium Catalysts | C-H/N-H Annulation | Enables annulation of pyrazoles with alkynes; can be performed in "green" solvents like water. | Pyrazole derivatives, Alkynes | [15] |
| None (Catalyst-Free) | [3+2] Cycloaddition / CDC | Environmentally benign; can be promoted by heat, ultrasound (sonochemistry), or simple reagents like AcOH/O₂. | N-iminopyridinium ylides, Alkynes, N-amino-2-iminopyridines | [1][2][10] |
Detailed Experimental Protocol: Palladium-Catalyzed C-3 Arylation
This protocol is an example of a reliable method for the synthesis of 3-aryl-substituted pyrazolo[1,5-a]pyridines, adapted from established literature procedures.[4]
Reaction: Synthesis of 3-phenylpyrazolo[1,5-a]pyridine
Caption: Experimental workflow for Pd-catalyzed arylation.
Materials:
-
Pyrazolo[1,5-a]pyridine (1.0 equiv)
-
Iodobenzene (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (10 mol %)
-
Cesium fluoride [CsF] (2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a flame-dried reaction tube equipped with a magnetic stir bar, add pyrazolo[1,5-a]pyridine, iodobenzene, Pd(OAc)₂, and CsF.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel to afford the desired 3-phenylpyrazolo[1,5-a]pyridine.
References
Sources
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-mediated synthesis of pyrazolo[1,5-a]pyridines through oxidative linkage of C–C/N–N bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Copper-mediated synthesis of pyrazolo[1,5-a]pyridines through oxidative linkage of C–C/N–N bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel synthesis of pyrazolo[1,5-α]pyridines via ylide intermediates - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Novel synthesis of pyrazolo[1,5-α]pyridines via ylide intermediates - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Making sure you're not a bot! [drs.nio.res.in]
Technical Support Center: Overcoming Poor Solubility of Pyrazolo[1,5-a]pyridine Derivatives
Welcome to the technical support center for pyrazolo[1,5-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of heterocyclic compounds. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but also the scientific reasoning behind them to empower your research and development.
Frequently Asked Questions (FAQs)
Q1: My pyrazolo[1,5-a]pyridine derivative shows poor solubility in aqueous solutions. What are the primary reasons for this?
A1: The pyrazolo[1,5-a]pyridine core, being a fused aromatic heterocyclic system, is inherently hydrophobic. The solubility of a specific derivative is a delicate balance between the properties of this core and the nature of its substituents. Key factors contributing to poor aqueous solubility include:
-
High Lipophilicity (LogP): The aromatic rings contribute to a high octanol-water partition coefficient (LogP), favoring partitioning into non-polar environments over aqueous media.
-
Crystal Lattice Energy: Strong intermolecular forces, such as pi-pi stacking between the aromatic rings and hydrogen bonding between substituents, can lead to a highly stable crystal lattice. A significant amount of energy is then required to break this lattice and allow the molecules to be solvated by water, resulting in low solubility.
-
Lack of Ionizable Groups: If the derivative lacks functional groups that can be protonated or deprotonated within a physiologically relevant pH range, its solubility will not be significantly influenced by pH, limiting one of the common methods for solubility enhancement.
-
Molecular Weight and Size: Larger molecules with increased surface area often exhibit lower solubility.
Q2: How can I perform an initial solubility assessment of my pyrazolo[1,5-a]pyridine derivative?
A2: A systematic approach to assessing solubility is crucial. We recommend a tiered approach:
-
Kinetic Solubility Assay: This high-throughput method provides a rapid assessment of solubility under specific conditions, often using dimethyl sulfoxide (DMSO) as a co-solvent. It's useful for early-stage screening of a large number of compounds.
-
Thermodynamic Solubility Assay: This method determines the equilibrium solubility of the compound in a given solvent, providing a more accurate measure. It involves dissolving the compound in the solvent of interest until saturation is reached, followed by a period of equilibration and subsequent quantification of the dissolved compound.
-
pH-Dependent Solubility Profile: For ionizable pyrazolo[1,5-a]pyridine derivatives, determining the solubility at different pH values is critical. This can be achieved by performing thermodynamic solubility experiments in a series of buffers across a relevant pH range (e.g., pH 2 to 10). This data is invaluable for predicting in vivo dissolution behavior.
Troubleshooting Guide: Enhancing Solubility
Issue 1: My compound has crashed out of my aqueous buffer. What are my immediate options?
This is a common issue, especially when transitioning from an organic stock solution to an aqueous medium. Here’s a decision tree to guide your immediate actions:
Caption: Decision workflow for immediate troubleshooting of compound precipitation.
Issue 2: Simple pH adjustment and co-solvents are not providing sufficient solubility for my in vitro or in vivo studies. What are more advanced strategies?
When basic methods are insufficient, several advanced formulation strategies can be employed. The choice of strategy will depend on the specific properties of your pyrazolo[1,5-a]pyridine derivative and the requirements of your study.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[][2] The hydrophobic pyrazolo[1,5-a]pyridine core can be encapsulated within this cavity, forming an inclusion complex.[][2] This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent solubility of the drug.[][2]
Experimental Protocol: Phase Solubility Study
-
Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HPβCD).
-
Add an excess amount of the pyrazolo[1,5-a]pyridine derivative to each solution.
-
Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Filter the suspensions to remove the undissolved solid.
-
Quantify the concentration of the dissolved derivative in the filtrate, usually by UV-Vis spectrophotometry or HPLC.
-
Plot the concentration of the dissolved derivative against the concentration of the cyclodextrin. The slope of this phase solubility diagram indicates the complexation efficiency.[3]
| Cyclodextrin Type | Common Use | Key Advantages |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | Oral and parenteral formulations | High aqueous solubility and low toxicity.[4] |
| Sulfobutylether-β-cyclodextrin (SBEβCD) | Parenteral formulations | High aqueous solubility and can improve stability.[2] |
| Randomly methylated-β-cyclodextrin (RMβCD) | Oral formulations | High solubilizing capacity, but potential for toxicity.[2] |
Causality: By dispersing the crystalline drug in a hydrophilic polymer matrix at a molecular level, an amorphous solid dispersion is created.[5][6] The amorphous state has higher free energy than the crystalline state, leading to increased apparent solubility and a faster dissolution rate.[7] The polymer also helps to prevent recrystallization of the drug in solution.[7]
Experimental Workflow: Solvent Evaporation Method
Caption: Workflow for preparing and evaluating an amorphous solid dispersion.
Causality: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[8] According to the Noyes-Whitney equation, reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a higher dissolution velocity.[9]
Experimental Protocol: High-Pressure Homogenization
-
Create a pre-suspension by dispersing the micronized pyrazolo[1,5-a]pyridine derivative in a solution containing a stabilizer (e.g., Poloxamer 188, Tween 80).
-
Pass this pre-suspension through a high-pressure homogenizer for a sufficient number of cycles.
-
The high shear forces and cavitation during homogenization break down the drug crystals into nanoparticles.
-
Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).
-
Assess the dissolution rate and compare it to the unprocessed drug.[10]
Issue 3: I am in the early stages of drug discovery and need to modify the chemical structure to improve solubility. What are some medicinal chemistry strategies?
Structural modifications can be a powerful way to enhance intrinsic solubility.
Guiding Principles for Structural Modification:
Sources
- 2. scispace.com [scispace.com]
- 3. The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 5. scispace.com [scispace.com]
- 6. ijisrt.com [ijisrt.com]
- 7. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 8. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Nanosuspensions of poorly soluble drugs: preparation and development by wet milling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Pyrazolo[1,5-a]pyridine-5-carbonitrile
Welcome to the technical support guide for the scale-up synthesis of Pyrazolo[1,5-a]pyridine-5-carbonitrile. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to ensure a robust and scalable synthetic process.
The most common and industrially viable route to this scaffold involves the acid-catalyzed cyclocondensation of 3-amino-1H-pyrazole-4-carbonitrile with a malondialdehyde equivalent, typically 1,1,3,3-tetramethoxypropane (TMP). Our guide will focus on this pathway, addressing the critical parameters and potential challenges you may encounter.
Synthetic Workflow Overview
The synthesis is a two-step process conceptually: the formation of an intermediate enamine via condensation, followed by an intramolecular cyclization with subsequent aromatization to yield the final product. This process is typically performed as a one-pot reaction.
Caption: High-level workflow for the synthesis of Pyrazolo[1,5-a]pyridine-5-carbonitrile.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Question 1: The reaction shows low or no conversion of starting materials. What are the likely causes and how can I fix it?
Answer: This is a common issue that typically points to problems with reagents or reaction conditions. Let's break down the potential culprits.
-
Cause A: Purity of Starting Materials
-
3-Amino-1H-pyrazole-4-carbonitrile: This starting material can contain residual impurities from its synthesis (e.g., from malononitrile precursors) that can inhibit the reaction.[1] The purity of aminopyrazoles is crucial for successful pyrazolopyridine synthesis.[2]
-
Solution: Verify the purity of your aminopyrazole using ¹H NMR and melting point analysis. If impurities are detected, recrystallize the material from a suitable solvent like dioxane or an alcohol-water mixture before use.[3]
-
-
1,1,3,3-Tetramethoxypropane (TMP): TMP is susceptible to hydrolysis, especially in the presence of trace acid, breaking down into malondialdehyde and methanol. Over time, it can also polymerize. Using degraded TMP will lead to inconsistent and low yields.
-
Solution: Always use TMP from a freshly opened bottle or distill it under vacuum before use. Store it under an inert atmosphere (Nitrogen or Argon) and away from moisture.
-
-
-
Cause B: Ineffective Acid Catalysis
-
The cyclocondensation requires an acid catalyst to protonate the acetal (TMP), initiating the reaction.[4] The choice and concentration of the acid are critical.
-
Solution:
-
Acid Choice: While acetic acid can be used, stronger non-oxidizing acids like concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are often more effective for this transformation.
-
Concentration: Ensure a sufficient catalytic amount is used. A good starting point is 5-10 mol% relative to the limiting reagent. On a large scale, carefully control the addition as the reaction can be exothermic.
-
Water Content: The reaction generates water, which can slow down the reaction by shifting the equilibrium. While some water is needed to hydrolyze the acetal, an excessive amount (e.g., from using dilute acids) can be detrimental. Using a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can drive the reaction to completion, although this adds complexity to the process.
-
-
-
-
Cause C: Suboptimal Reaction Temperature
-
This reaction typically requires thermal energy to proceed at a reasonable rate. Insufficient heating will result in a sluggish or stalled reaction.
-
Solution: The optimal temperature depends on the solvent. In a solvent like ethanol or acetic acid, reflux temperature is commonly employed.[5] Monitor the internal reaction temperature to ensure it reaches and maintains the target, especially in large reactors where heat transfer can be slow.
-
-
| Parameter | Recommended Action |
| Reagent Purity | Verify purity of both starting materials via NMR/MP. Recrystallize aminopyrazole if necessary. Distill TMP if old. |
| Catalyst | Use a strong, non-oxidizing acid (e.g., conc. H₂SO₄ or HCl). Ensure accurate catalytic loading (5-10 mol%). |
| Temperature | Maintain consistent reflux temperature appropriate for the chosen solvent. Monitor internal temperature on scale-up. |
| Reaction Time | Monitor reaction progress by TLC or HPLC. Do not assume a fixed time, as it can vary with scale and purity. |
Question 2: My reaction produces a significant amount of a dark, tarry byproduct and the desired product is difficult to purify. What is happening?
Answer: Tar formation is indicative of degradation or polymerization, often caused by excessive heat or overly harsh acidic conditions. Malondialdehyde, the reactive intermediate formed from TMP, is notoriously unstable and prone to polymerization under strong acid and high heat.
-
Cause A: Overly Aggressive Reaction Conditions
-
Using a large excess of strong acid or heating the reaction for too long can promote side reactions and decomposition.
-
Solution:
-
Optimize Catalyst Loading: Perform a catalyst screen to find the lowest effective concentration of acid.
-
Control Temperature: Avoid excessive heating. Once the reaction is initiated, it may be possible to reduce the temperature slightly while still maintaining a good conversion rate.
-
Minimize Reaction Time: Monitor the reaction closely (e.g., hourly by TLC/HPLC) and proceed with workup as soon as the limiting reagent is consumed. Extended heating after completion will only degrade the product.
-
-
-
-
Cause B: Oxygen Exposure
-
Many heterocyclic compounds can be sensitive to air oxidation at high temperatures, leading to colored impurities.
-
Solution: On a large scale, running the reaction under an inert atmosphere of nitrogen or argon is good practice. This minimizes the risk of oxidative side reactions and improves the color profile of the crude product.
-
-
Question 3: The isolated yield is low despite good conversion observed by TLC/HPLC. Where could I be losing my product?
Answer: Product loss after a successful reaction is most often due to suboptimal workup and isolation procedures.
-
Cause A: Premature Product Precipitation During Workup
-
The product is often isolated by quenching the acidic reaction mixture with a base (e.g., NaOH, NaHCO₃) and precipitating the solid. If the pH is not carefully controlled or if the quench is done too quickly, the product can crash out as a fine, difficult-to-filter solid or become entrapped with inorganic salts.
-
Solution:
-
Controlled Quench: Cool the reaction mixture to room temperature or below before quenching. Add the base solution slowly with vigorous stirring to maintain good mixing and control the precipitation.
-
pH Targeting: Aim for a final pH of 7-8. Check the pH with a calibrated meter.
-
Anti-Solvent: In some cases, after neutralization, adding an anti-solvent (like water) can help induce cleaner and more complete precipitation.
-
-
-
-
Cause B: Product Solubility
-
The product may have some solubility in the reaction solvent/water mixture, leading to losses in the filtrate.
-
Solution: After precipitation, cool the slurry (e.g., to 0-5 °C) for a few hours before filtration to maximize recovery. Wash the collected solid with cold water or a cold solvent mixture to remove residual impurities without dissolving a significant amount of the product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to monitor the reaction progress on a large scale? A1: While Thin Layer Chromatography (TLC) is excellent for initial lab-scale development, High-Performance Liquid Chromatography (HPLC) is the preferred method for scale-up. HPLC provides quantitative data, allowing you to accurately track the consumption of starting materials and the formation of the product. This is critical for determining the precise endpoint of the reaction, which helps prevent byproduct formation from over-heating.[6]
Q2: How can I confirm the structure and purity of the final Pyrazolo[1,5-a]pyridine-5-carbonitrile? A2: A combination of analytical techniques is essential for full characterization:
-
¹H and ¹³C NMR: Provides definitive structural confirmation. The spectra for pyrazolo[1,5-a]pyridines are well-documented.[7][8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
HPLC: Establishes the purity profile (e.g., >98%).
-
Melting Point: A sharp melting point is a good indicator of high purity.
Q3: Are there any specific safety precautions for this synthesis? A3: Yes. The primary hazards are associated with the reagents:
-
Strong Acids (H₂SO₄, HCl): Highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses/face shield. Perform additions slowly and with cooling, especially on a large scale.
-
Organic Solvents (Ethanol, Acetic Acid): Flammable. Work in a well-ventilated area (fume hood) and away from ignition sources.
-
1,1,3,3-Tetramethoxypropane (TMP): Can be an irritant. Handle in a fume hood. Its gaseous byproducts during hydrolysis (methyl vinyl ether) can be flammable.[9][10]
Q4: Can this cyclocondensation be performed using microwave irradiation? A4: Yes, microwave-assisted synthesis is a well-established method for accelerating the formation of pyrazolo[1,5-a]pyrimidine and related heterocyclic systems.[11][12][13] It can dramatically reduce reaction times from hours to minutes. However, direct translation of thermal conditions to microwave conditions is not always straightforward. For scale-up, specialized continuous-flow microwave reactors are typically required to handle larger volumes safely and efficiently.
Experimental Protocols
Protocol 1: Scale-up Synthesis via Cyclocondensation
This protocol is a representative example and should be optimized for your specific equipment and scale.
Table 1: Reagent Stoichiometry and Reaction Parameters
| Reagent | M.W. ( g/mol ) | Moles (mol) | Equivalents | Amount (g) | Volume (mL) |
|---|---|---|---|---|---|
| 3-Amino-1H-pyrazole-4-carbonitrile | 122.12 | 1.0 | 1.0 | 122.1 | - |
| 1,1,3,3-Tetramethoxypropane (TMP) | 164.20 | 1.1 | 1.1 | 180.6 | 184 |
| Ethanol (Solvent) | - | - | - | - | 1200 |
| Conc. Sulfuric Acid (98%) | 98.08 | 0.05 | 0.05 | 4.9 | 2.7 |
Procedure:
-
Charge a suitable reactor with 3-Amino-1H-pyrazole-4-carbonitrile (1.0 eq) and Ethanol. Begin agitation.
-
Add 1,1,3,3-Tetramethoxypropane (1.1 eq) to the slurry.
-
Carefully and slowly add concentrated Sulfuric Acid (0.05 eq) to the mixture. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-8 hours.
-
Monitor the reaction progress by HPLC until the aminopyrazole starting material is <2% remaining.
-
Cool the reaction mixture to 20-25 °C.
-
In a separate vessel, prepare a solution of 10% aqueous sodium hydroxide.
-
Slowly add the sodium hydroxide solution to the reaction mixture with vigorous stirring to adjust the pH to 7-8. The product will precipitate.
-
Cool the resulting slurry to 0-5 °C and stir for at least 2 hours.
-
Isolate the solid product by filtration. Wash the filter cake with cold deionized water (2 x 250 mL).
-
Dry the solid in a vacuum oven at 50-60 °C to a constant weight.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dry solid to a clean reactor.
-
Add a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) in a ratio of approximately 5-10 mL per gram of crude material.
-
Heat the mixture to reflux with stirring until all the solid dissolves.
-
If colored impurities persist, activated carbon can be added, stirred for 15 minutes at reflux, and filtered hot.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the slurry to 0-5 °C for 2-4 hours to maximize yield.
-
Isolate the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
-
Al-Naggar, A. A. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(1), 671-689. Available from: [Link]
-
El-naggar, M., et al. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. Available from: [Link]
- Kakinuma, S., Mita, S., & Murotani, M. (2006). Process for producing tetraalkoxypropane and derivative thereof. U.S. Patent No. US20060183948A1.
-
Khodier, M. N., et al. (2019). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Molbank, 2019(2), M1063. Available from: [Link]
-
Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(4), 2273-2283. Available from: [Link]
-
Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Publishing. Available from: [Link]
-
Lock, C. J. L., et al. (1981). Synthesis of malondialdehyde-1-2H and malondialdehyde-1,3-2H2. International Atomic Energy Agency, INIS. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2018). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 23(12), 3128. Available from: [Link]
-
Zhu, Y., et al. (2021). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines. Organic Letters, 23(15), 5899-5903. Available from: [Link]
- Pfrengle, W., et al. (2002). Process for the preparation of malondialdehyde-derivatives. U.S. Patent No. US6355844B1.
-
Ghorbani-Vaghei, R., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 756403. Available from: [Link]
-
GTI Laboratory Supplies. (n.d.). 1,1,3,3-Tetramethoxypropane, >=97.5%, for synthesis. Available from: [Link]
-
Richters, A., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(16), 4995. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13838-13851. Available from: [Link]
-
Al-Romaigh, H. S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of the Iranian Chemical Society, 1-31. Available from: [Link]
-
Reddy, B. R., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central. Available from: [Link]
-
Dömling, A., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1968-2005. Available from: [Link]
-
Gomaa, A. M. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(8), 811-826. Available from: [Link]
-
Patil, S. B., et al. (2014). Saccharomyces cerevisiae Catalyzed Cyclocondensation Reaction: Synthesis of Pyrazoline. ResearchGate. Available from: [Link]
-
Quiroga, J., & Insuasty, B. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Dauphin Island Sea Lab. Available from: [Link]
-
Dömling, A., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available from: [Link]
-
de Souza, M. C. B. V., et al. (2018). Proposed mechanism for the cyclocondensation reaction between 3-aryl-1-(thiophen-2-yl)prop-2-en-1-ones and aminoguanidine hydrochloride in the presence of KOH. ResearchGate. Available from: [Link]
-
Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. PubMed Central. Available from: [Link]
-
Cilibrizzi, A., et al. (2010). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Arkivoc, 2011(5), 161-174. Available from: [Link]
-
de la Torre, P., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(5), 1359. Available from: [Link]
-
Shaabani, A., et al. (2014). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. ResearchGate. Available from: [Link]_
-
Sharma, V., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry, 5, 100871. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US20060183948A1 - Process for producing tetraalkoxypropane and derivative thereof - Google Patents [patents.google.com]
- 10. US6355844B1 - Process for the preparation of malondialdehyde-derivatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Preventing byproduct formation in pyrazolo[1,5-a]pyridine reactions
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold. Our goal is to provide practical, experience-driven advice to help you optimize your reactions, minimize byproduct formation, and achieve higher yields of your target compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common issues that can arise during the synthesis of pyrazolo[1,5-a]pyridines.
Q1: My reaction is producing a significant amount of a triazolo[1,5-a]pyridine byproduct. What is causing this and how can I prevent it?
A1: The formation of a triazolo[1,5-a]pyridine derivative is a known competitive reaction, particularly when using N-amino-2-iminopyridines and certain reaction conditions.[1][2] This side reaction is often promoted by an excess of acid, such as acetic acid.[1][2]
-
Causality: In the presence of excess acid, a competing cyclization pathway can be initiated that leads to the formation of the six-membered triazole ring instead of the desired five-membered pyrazole ring.
-
Preventative Measures: To minimize this byproduct, it is crucial to control the stoichiometry of the acid catalyst. For instance, in acetic acid and O₂-promoted cross-dehydrogenative coupling reactions, maintaining the acetic acid loading at a maximum of 6 equivalents can prevent the formation of the undesired triazolo[1,5-a]pyridine.[1][2]
Q2: I am observing the formation of multiple regioisomers. How can I improve the regioselectivity of my reaction?
A2: The formation of regioisomers is a common challenge, especially when using unsymmetrical starting materials like substituted N-aminopyridines or unsymmetrical alkynes. The regioselectivity is influenced by both electronic and steric factors of the reactants.
-
Causality: In [3+2] cycloaddition reactions, the electronics of the N-aminopyridinium ylide and the dipolarophile (alkyne or alkene) dictate the preferred orientation of addition. Electron-withdrawing or -donating groups on either reactant can influence the electron density at the reacting centers, leading to a mixture of regioisomers.
-
Troubleshooting Steps:
-
Solvent Polarity: The polarity of the solvent can influence the stability of the transition states leading to different regioisomers. A systematic screen of solvents with varying polarities is recommended.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance the kinetic preference for one regioisomer over the other.
-
Catalyst Choice: For catalyzed reactions, the nature of the catalyst can play a significant role in directing the regioselectivity. For instance, certain metal catalysts can pre-coordinate with one of the reactants, sterically hindering one approach and favoring another.
-
Protecting Groups: In some cases, strategically placing a bulky protecting group on one of the reactants can block one reaction site and force the reaction to proceed with the desired regioselectivity.
-
Q3: My reaction is sluggish and giving low yields. What are some general strategies to improve the conversion?
A3: Low conversion in pyrazolo[1,5-a]pyridine synthesis can stem from several factors, including suboptimal reaction conditions or reactant instability.
-
Troubleshooting Steps:
-
Temperature and Reaction Time: Gradually increasing the reaction temperature or extending the reaction time can often improve yields. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to find the optimal endpoint and avoid decomposition of the product.[3]
-
Catalyst Loading: If a catalyst is used, ensure it is not deactivated and consider optimizing its loading. In some cases, a higher catalyst loading can improve the reaction rate.
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[4] It has been shown to minimize the formation of byproducts in some cases.[4]
-
Sonication: Ultrasound irradiation is another green chemistry approach that can enhance reaction rates and yields, particularly in heterogeneous mixtures.[5][6]
-
II. In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations for overcoming more complex challenges in pyrazolo[1,5-a]pyridine synthesis.
Guide 1: Managing Competitive Byproduct Formation in Acetic Acid-Promoted CDC Reactions
The cross-dehydrogenative coupling (CDC) of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds is a powerful method for synthesizing pyrazolo[1,5-a]pyridines.[1][2] However, a common pitfall is the formation of a triazolo[1,5-a]pyridine byproduct.[1][2]
-
Reaction Setup: In a sealed reaction vessel, combine the N-amino-2-iminopyridine (1.0 mmol) and the 1,3-dicarbonyl compound (1.0 mmol) in ethanol (5 mL).
-
Acid Addition: Add a specific number of equivalents of glacial acetic acid to a series of parallel reactions (e.g., 2, 4, 6, and 8 equivalents).
-
Reaction Conditions: Stir the mixtures under an oxygen atmosphere (1 atm) at 130 °C for 18 hours.[1][2]
-
Analysis: After cooling to room temperature, analyze the crude reaction mixture of each experiment by ¹H NMR or LC-MS to determine the ratio of the desired pyrazolo[1,5-a]pyridine to the triazolo[1,5-a]pyridine byproduct.
| Acetic Acid (equivalents) | Pyrazolo[1,5-a]pyridine Yield (%) | Triazolo[1,5-a]pyridine Byproduct (%) |
| 2 | Low Conversion | - |
| 4 | Moderate | < 5% |
| 6 | High | < 2% |
| 8 | Decreased | Significant Formation |
As demonstrated in the table, increasing the acetic acid concentration beyond a certain point can lead to a significant increase in the formation of the undesired byproduct.[1][2]
Caption: Decision workflow for troubleshooting triazolo[1,5-a]pyridine byproduct formation.
Guide 2: Enhancing Yield and Purity via Metal-Free [3+2] Cycloaddition
The [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or alkenes is a versatile route to functionalized pyrazolo[1,5-a]pyridines.[7][8] This method can often be performed under metal-free conditions, which is advantageous for pharmaceutical applications.
-
Reactant Preparation: In a round-bottom flask, dissolve the N-aminopyridine (1.0 mmol) and the α,β-unsaturated carbonyl compound or alkene (1.2 mmol) in N-methylpyrrolidone (NMP) (3 mL).
-
Reaction Conditions: Stir the reaction mixture at room temperature under an oxygen atmosphere (balloon) for the time indicated by TLC analysis (typically 12-24 hours).[8]
-
Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Solvent Choice: N-methylpyrrolidone (NMP) has been found to be an effective solvent for this transformation, promoting the reaction at room temperature.[8]
-
Oxidant: Molecular oxygen from the atmosphere serves as a green and readily available oxidant for the aromatization step.
-
Substrate Scope: This method is generally tolerant of a wide range of functional groups on both the N-aminopyridine and the alkene/carbonyl compound.[8]
Caption: Key steps in the metal-free [3+2] cycloaddition for pyrazolo[1,5-a]pyridine synthesis.
III. References
-
One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers. [Link]
-
Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis. [Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]
-
A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry. [Link]
-
Optimization of reaction conditions for the synthesis of pyrazolopyridinea. ResearchGate. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidines,... ResearchGate. [Link]
-
Chichibabin reaction. Grokipedia. [Link]
-
A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. [Link]
-
Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. Molecules. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. [Link]
-
Chichibabin reaction. Wikipedia. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. [Link]
-
The Chichibabin amination reaction. Scientific Update. [Link]
-
Modified chichibabin reaction, and novel pyridine derivatives. Google Patents.
Sources
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pp.bme.hu [pp.bme.hu]
- 7. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
Technical Support Center: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals to enhance experimental efficiency, troubleshoot common issues, and optimize reaction outcomes. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, and microwave-assisted organic synthesis (MAOS) offers a powerful method for its rapid and efficient construction.[1][2][3][4]
This document provides field-proven insights based on established literature to help you navigate the nuances of this synthetic methodology.
Frequently Asked Questions (FAQs)
Q1: Why should I use microwave irradiation for synthesizing pyrazolo[1,5-a]pyrimidines instead of conventional heating?
A1: Microwave irradiation offers several distinct advantages over conventional oil-bath heating. The primary benefit is a dramatic reduction in reaction time, often from many hours to just a few minutes.[2][5] This is due to the mechanism of microwave heating, where direct coupling of microwave energy with polar molecules in the reaction mixture leads to rapid, uniform, and efficient heating, often minimizing the formation of side products.[1] This efficiency makes it an ideal technology for rapid library synthesis and methods development.[6]
Q2: What is the most common reaction for synthesizing the pyrazolo[1,5-a]pyrimidine core under microwave conditions?
A2: The most prevalent and versatile method is the cyclocondensation reaction between a 5-aminopyrazole (or 3-aminopyrazole) derivative and a 1,3-bielectrophilic compound, such as a β-dicarbonyl compound, β-ketoester, or enaminone.[1][4][7] The 5-aminopyrazole acts as a binucleophile, attacking the electrophilic centers of the 1,3-dicarbonyl system, which is followed by cyclization and dehydration to form the fused bicyclic system.[1]
Q3: What are the typical solvents and catalysts used in these reactions?
A3: Solvent choice is critical for effective microwave synthesis as it must couple efficiently with microwave energy. High-boiling polar solvents like dimethylformamide (DMF), methanol, ethanol, or acetic acid are commonly used.[5][8] In some cases, solvent-free conditions have been successfully employed, which aligns with green chemistry principles.[2] Reactions are often catalyzed by acids (e.g., acetic acid, sulfuric acid) or bases to facilitate the condensation and cyclization steps.[1][8]
Q4: Can this method be used for one-pot syntheses?
A4: Absolutely. One-pot, multi-component reactions are a significant advantage of microwave assistance. For instance, it is possible to synthesize the intermediate 5-aminopyrazole from a β-ketonitrile and hydrazine, and then, in the same vessel, add the β-dicarbonyl compound to form the final pyrazolo[1,5-a]pyrimidinone without isolating the intermediate.[5] This streamlines the workflow, reduces waste, and improves overall efficiency.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
This is one of the most common issues. The solution often lies in systematically evaluating each component and parameter of the reaction.
Potential Causes & Recommended Solutions:
-
Purity of Starting Materials: 5-aminopyrazoles can be unstable, and impurities in the 1,3-dicarbonyl compound can inhibit the reaction.
-
Solution: Ensure the purity of your starting materials using techniques like recrystallization or column chromatography. Verify purity by NMR or LC-MS before use.[8]
-
-
Incorrect Microwave Parameters: The reaction may be under- or over-heated.
-
Solution: Methodically screen the reaction temperature and time. Start with conditions reported in the literature for similar substrates and optimize from there. A typical starting point is 100-150°C for 5-20 minutes.[1][5] Use a dedicated microwave reactor with accurate temperature and pressure sensors for reproducibility.
-
-
Poor Solvent Choice: The selected solvent may not be coupling effectively with the microwave field or may not be suitable for the reaction chemistry.
-
Sub-optimal Catalyst or Stoichiometry: The reaction may require acid or base catalysis, which might be missing or in the wrong concentration.
-
Solution: If uncatalyzed, try adding a catalytic amount of acetic acid or a stronger acid like sulfuric acid.[8] For some variations, a base may be required.[7] Ensure the stoichiometry between the aminopyrazole and the dicarbonyl component is correct, typically 1:1 or with a slight excess of one reagent.
-
Problem 2: Formation of Impurities or Side Products
The presence of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates side reactions are occurring.
Potential Causes & Recommended Solutions:
-
Regioisomer Formation: When using unsymmetrical 1,3-dicarbonyl compounds, the aminopyrazole can attack either carbonyl group, leading to the formation of two different regioisomers.
-
Solution: The regioselectivity is often influenced by the steric and electronic properties of the substituents on the dicarbonyl compound.[1] Performing the reaction at a lower temperature or for a shorter duration can sometimes favor the kinetic product. Alternatively, modifying the starting materials to favor one pathway (e.g., using a β-ketoester where the ester carbonyl is less reactive) can provide regiocontrol.
-
-
Decomposition: Excessive temperature or prolonged reaction times can lead to the decomposition of starting materials or the desired product.
-
Solution: Reduce the microwave temperature and/or reaction time. Monitor the reaction progress by taking aliquots every few minutes to determine the optimal endpoint before significant degradation occurs.
-
-
Incomplete Cyclization: An acyclic intermediate may be observed if the final cyclization/dehydration step is not completed.
Problem 3: Poor Reproducibility Between Runs
Achieving consistent results is crucial, especially in a drug development setting.
Potential Causes & Recommended Solutions:
-
Inconsistent Microwave Heating: Using a domestic microwave oven or a reactor without precise temperature control will lead to variable results.
-
Solution: Always use a scientific-grade, single-mode microwave reactor designed for chemical synthesis. These instruments provide precise control over temperature, pressure, and power, ensuring run-to-run consistency.
-
-
Variability in Reagent Quality: Using reagents from different suppliers or batches can introduce impurities that affect the outcome.
-
Solution: Qualify all new batches of reagents. If an issue arises, re-run the reaction with a previously validated batch to determine if the reagent is the source of the problem.
-
-
Moisture Contamination: Many organic reactions are sensitive to water.
-
Solution: Use dry solvents and seal the microwave reaction vessel properly to prevent atmospheric moisture from entering. This is especially important for reactions involving moisture-sensitive catalysts or intermediates.
-
Visualizing the Process
To better understand the workflow and decision-making process, refer to the diagrams below.
Caption: A typical experimental workflow for microwave-assisted synthesis.
Caption: A decision tree for troubleshooting low product yield.
Reference Experimental Protocol: One-Pot Synthesis
This protocol is a representative example adapted from established methodologies for the one-pot synthesis of a pyrazolo[1,5-a]pyrimidinone derivative.[5]
Objective: To synthesize a substituted pyrazolo[1,5-a]pyrimidinone from a β-ketonitrile in a one-pot, two-step microwave-assisted procedure.
Step 1: Synthesis of Intermediate 5-Aminopyrazole
-
Place a magnetic stir bar into a 10 mL microwave reaction vessel.
-
Add the starting β-ketonitrile (0.9 mmol, 1.0 equiv) to the vessel.
-
Add methanol (1 mL).
-
Add hydrazine hydrate (1.2 mmol, 1.3 equiv).
-
Seal the vessel with a cap.
-
Place the vessel in the microwave reactor cavity.
-
Irradiate the mixture at a constant temperature of 150°C for 5 minutes (Power: 100 W, with stirring).
Step 2: Cyclocondensation to Form Pyrazolo[1,5-a]pyrimidinone
-
After the first step, safely cool the vessel to room temperature.
-
Carefully open the vessel and add acetic acid (0.5 mmol, 0.6 equiv).
-
Add the appropriate β-ketoester (0.9 mmol, 1.0 equiv).
-
Reseal the vessel.
-
Return the vessel to the microwave reactor.
-
Irradiate the mixture at a constant temperature of 150°C for an additional 2 hours (Power: 100 W, with stirring).
Step 3: Work-up and Purification
-
After the reaction is complete, cool the vessel to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the resulting crude residue using column chromatography on silica gel.[9] The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final pyrazolo[1,5-a]pyrimidinone.
-
Confirm the structure and purity using NMR and LC-MS analysis.
Summary of Typical Reaction Conditions
The following table summarizes representative conditions found in the literature for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines.
| 5-Aminopyrazole Substrate | 1,3-Dicarbonyl Partner | Solvent | Catalyst | Temp (°C) | Time (min) | Yield (%) | Reference |
| 5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide | Benzylidene malononitrile | DMF | Piperidine | 120 | 20 | High | [1] |
| 3-substituted-5-amino-1H-pyrazoles | 2-acetylcyclopentanone | Acetic Acid | None | High | N/A | Good | [1] |
| β-ketonitrile (in situ) | β-ketoester | Methanol | Acetic Acid | 150 | 120 | 52 | [5] |
| 5-aminopyrazole | Ethoxycarbonyl isothiocyanate | THF | None | 100 | 5 | N/A | [6] |
| 3-amino-1H-pyrazoles | Aldehydes & Sulfoxonium ylides | N/A | Rh(III) | N/A | N/A | Diverse | [1] |
Note: "N/A" indicates that the specific parameter was not the focus or was not explicitly stated in the cited abstract.
References
- BenchChem. (n.d.). Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives.
- BenchChem. (n.d.). Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis.
- National Center for Biotechnology Information. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. PubMed Central.
- ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach.
-
MDPI. (n.d.). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][9][10]triazines. Retrieved January 20, 2026, from
- ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions.
- MDPI. (n.d.). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors.
- National Center for Biotechnology Information. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Digital Commons @ Michigan Tech. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment.
- Royal Society of Chemistry. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
- Taylor & Francis Online. (2019, May 6). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Pyrazolo[1,5-a]pyridine-Based Kinase Inhibitors: From Scaffold to S-Phase Arrest
This guide provides an in-depth comparison of kinase inhibitors derived from the versatile Pyrazolo[1,5-a]pyridine scaffold. We move beyond a simple product-to-product analysis, instead exploring the core chemical framework, its strategic modifications—such as the introduction of a 5-carbonitrile moiety—and its successful application in developing potent and selective inhibitors for critical oncogenic kinases. Through comparative data, detailed experimental protocols, and pathway visualizations, this document serves as a technical resource for researchers and drug development professionals in the field of oncology.
Introduction: The Privileged Status of the Pyrazolo[1,5-a]pyridine Scaffold
In the landscape of targeted cancer therapy, protein kinase inhibitors (PKIs) represent a cornerstone of modern medicine.[1] Among the myriad heterocyclic compounds explored, the pyrazolopyridine class has emerged as a "privileged scaffold."[2][3] Its structure, acting as a bioisostere of purine, grants it a favorable geometry to occupy the ATP-binding pocket of a wide range of kinases, primarily by forming crucial hydrogen bonds with the hinge region that connects the N- and C-terminal lobes of the kinase domain.[2]
The Pyrazolo[1,5-a]pyridine core, in particular, offers a chemically tractable framework. Substitutions at various positions on its bicyclic ring system allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] The introduction of a nitrile group, specifically at the 5-carbon position (Pyrazolo[1,5-a]pyridine-5-carbonitrile), serves as a key example of a strategic modification that can enhance binding interactions or act as a chemical handle for further derivatization.
This guide will dissect the performance of notable Pyrazolo[1,5-a]pyridine derivatives against established kinase inhibitors through three distinct case studies: Tropomyosin Receptor Kinase (Trk), FMS-Like Tyrosine Kinase 3 (FLT3), and Phosphoinositide 3-kinase (PI3K).
Caption: Simplified Trk signaling pathway and the point of inhibition.
Case Study 2: FMS-Like Tyrosine Kinase 3 (FLT3) - Targeting AML
Internal tandem duplication (ITD) mutations in the FLT3 receptor are found in approximately 25% of Acute Myeloid Leukemia (AML) cases and are associated with a poor prognosis. [5]This has made FLT3 a prime target for kinase inhibitor development. Research has demonstrated that Pyrazolo[1,5-a]pyrimidine derivatives are highly effective FLT3-ITD inhibitors.
A study optimizing an in-house library hit led to the discovery of compounds 17 and 19 , which displayed remarkable potency against both FLT3-ITD and the quizartinib-resistant D835Y mutation. [5]
Quantitative Efficacy Comparison: FLT3 Inhibitors
| Inhibitor | Scaffold | IC50 (FLT3-ITD) | IC50 (FLT3-D835Y Resistance Mutant) |
| Quizartinib | Phenyl-urea | ~1.1 nM | ~40 nM |
| Compound 17 | Pyrazolo[1,5-a]pyrimidine | 0.4 nM [5] | 0.3 nM [5] |
| Compound 19 | Pyrazolo[1,5-a]pyrimidine | 0.4 nM [5] | 0.3 nM [5] |
The data clearly indicates that these pyrazolo[1,5-a]pyrimidine derivatives not only match or exceed the potency of established inhibitors but also critically overcome a common resistance mechanism. Western blot analysis confirmed these findings, showing potent inhibition of FLT3 phosphorylation and downstream signaling in AML cells. [5]
Case Study 3: Phosphoinositide 3-kinase (PI3K) - Achieving Isoform Selectivity
The PI3K signaling pathway is one of the most frequently activated pathways in human cancer. The Class I PI3K family has four isoforms (α, β, δ, γ), and developing isoform-selective inhibitors is a key goal to maximize efficacy while minimizing off-target toxicity. A novel series of pyrazolo[1,5-a]pyridines was developed as potent and selective inhibitors of the p110α isoform (PI3Kα). [6] The lead compound from this series, Compound 5x , demonstrated exceptional potency and selectivity for PI3Kα.
Quantitative Efficacy Comparison: PI3Kα Inhibitors
| Inhibitor | Scaffold | IC50 (p110α) | IC50 (p110β) | IC50 (p110δ) | IC50 (p110γ) |
| Alpelisib | 2-aminothiazole | 5 nM | 1,200 nM | 290 nM | 250 nM |
| Compound 5x | Pyrazolo[1,5-a]pyridine | 0.9 nM [6] | 42 nM [6] | 24 nM [6] | 11 nM [6] |
This high degree of selectivity is achieved through specific interactions within the p110α ATP binding site. [6]The ability to engineer such selectivity underscores the versatility of the pyrazolo[1,5-a]pyridine scaffold. In cellular assays, compound 5x effectively inhibited the phosphorylation of Akt/PKB, a key downstream marker of PI3K activity, and demonstrated in vivo activity in a human xenograft model. [6]
Experimental Protocols: A Self-Validating Workflow
The trustworthiness of inhibitor comparison relies on robust and reproducible experimental design. The workflow below outlines the key assays used to characterize and validate novel kinase inhibitors, explaining the causal logic behind each step.
Caption: A self-validating experimental workflow for kinase inhibitor evaluation.
Protocol 1: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
-
Rationale: This biochemical assay is chosen for its high sensitivity and homogenous format, allowing for precise determination of a compound's direct inhibitory effect on a purified kinase enzyme (IC50) without interference from cellular factors.
-
Methodology:
-
Prepare a reaction buffer containing the purified target kinase (e.g., TrkA, FLT3).
-
Dispense the kinase solution into a 384-well assay plate.
-
Add the test compounds (e.g., Pyrazolo[1,5-a]pyridine derivatives) across a range of concentrations (e.g., 10-point, 3-fold serial dilution). Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding a solution containing ATP and a biotinylated peptide substrate. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection solution containing an anti-phospho-substrate antibody labeled with a Europium cryptate (donor) and streptavidin-XL665 (acceptor).
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value using a four-parameter logistic fit.
-
Protocol 2: Western Blotting for Phospho-protein Analysis
-
Rationale: This assay provides direct evidence of target engagement within a cellular context. By measuring the phosphorylation state of the kinase itself or its immediate downstream substrates, it confirms that the inhibitor is cell-permeable and actively suppressing the target pathway.
-
Methodology:
-
Seed cancer cells (e.g., MV4-11 for FLT3-ITD) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the test inhibitor at various concentrations (e.g., 0, 1, 10, 100 nM) for a defined period (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-FLT3) and a loading control (e.g., anti-GAPDH).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to assess the reduction in phosphorylation relative to the vehicle control.
-
Conclusion and Future Outlook
The Pyrazolo[1,5-a]pyridine scaffold and its close relative, the pyrazolo[1,5-a]pyrimidine, have unequivocally demonstrated their value in modern kinase inhibitor design. [1][7]The comparative data presented herein shows that derivatives of this core structure are not only capable of achieving picomolar to low-nanomolar potency but can also be engineered for superior isoform selectivity and for overcoming clinically relevant resistance mutations. [8][5][6] Challenges, however, persist. Achieving absolute kinase selectivity remains a significant hurdle, and off-target effects can lead to toxicity. [7]Future research will likely focus on several key areas:
-
Macrocyclization: As seen with Repotrectinib, constraining the molecule within a macrocyclic ring can pre-organize the conformation for optimal binding, enhancing potency and selectivity. [9]* Targeting Allosteric Sites: Moving beyond the highly conserved ATP pocket to target allosteric sites offers a promising route to achieve greater selectivity. [7]* Covalent Inhibition: Designing inhibitors that form a covalent bond with a non-catalytic cysteine residue near the active site can lead to prolonged and potent target inhibition.
The Pyrazolo[1,5-a]pyridine framework, with its proven track record and chemical versatility, is poised to remain a critical component in the development of the next generation of targeted cancer therapies.
References
-
Hass, J. et al. (2010). A new series of picolinamide-substituted pyrazolo[1,5-a]pyrimidine derivatives and their evaluation as Trk inhibitors. Further details available at: MDPI[Link] [8]2. Terungwa, T. et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link] [1][7]3. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. [Link] [10]4. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. [Link] [5]5. (2025). Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. ResearchGate. [Link] [11]6. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link] [1]7. Halder, P. et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link] [2]8. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed. [Link] [6]9. Mahajan, A. T. et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link] [12]10. (2025). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. [Link] [9]11. (2023). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. [Link] [4]12. Halder, P. et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link] [3]13. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy and Mechanistic Insights of Pyrazolo[1,5-a]pyridine-5-carbonitrile Derivatives: A Comparative Guide
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its rigid, planar structure and synthetic tractability allow for extensive structural modifications, making it an ideal framework for designing potent and selective therapeutic agents.[1][2] This guide provides a comparative analysis of the efficacy of pyrazolo[1,5-a]pyridine-5-carbonitrile derivatives across key therapeutic areas, supported by experimental data and mechanistic insights to inform future drug discovery and development efforts.
Anticancer Activity: Targeting Key Oncogenic Kinases
Pyrazolo[1,5-a]pyridine derivatives have emerged as potent inhibitors of various protein kinases that are critical regulators of cellular signaling and are frequently dysregulated in cancer.[2][3] The ability of this scaffold to mimic ATP and bind to the kinase ATP-binding pocket has positioned it as a premier candidate for developing next-generation protein kinase inhibitors (PKIs).[2]
Inhibition of Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (Trks)
A significant focus has been on developing dual inhibitors targeting both CDKs and Trks to achieve improved anticancer efficacy and mitigate drug resistance.[4] Derivatives of the closely related pyrazolo[1,5-a]pyrimidine core have demonstrated significant potential in this area.[4][5][6]
Causality of Experimental Choice: The NCI-60 cell line screen is a standard, high-throughput method used in early-stage cancer drug discovery. It provides a broad assessment of a compound's antiproliferative activity across a diverse panel of human cancer cell lines, representing various cancer types. This allows for the identification of compounds with broad-spectrum activity or selective potency against specific cancer subtypes.
Table 1: Comparative Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual CDK2/TRKA Inhibitors
| Compound ID | Target | IC50 (CDK2/cyclin A) | IC50 (TRKA) | Mean Growth Inhibition (GI%) in NCI-60 Screen | Reference |
| 6n | CDK2/TRKA | Not specified | Not specified | 43.9% (across 56 cell lines) | [4] |
| 8 | TrkA | 1.7 nM | 1.7 nM | Not specified | [6] |
| 9 | TrkA | 1.7 nM | 1.7 nM | Not specified | [6] |
Note: Data for specific Pyrazolo[1,5-a]pyridine-5-carbonitrile derivatives was limited in the initial screen; the table presents data from the broader pyrazolo[1,5-a]pyrimidine class to illustrate the scaffold's potential.
Structure-Activity Relationship (SAR) Insights:
-
The presence of a picolinamide group at the 3-position of the pyrazolo[1,5-a]pyrimidine ring significantly boosts TrkA inhibitory activity.[6]
-
Substitution with a 2,5-difluorophenyl-substituted pyrrolidine at the 5-position further enhances Trk inhibition.[6]
-
For broader anticancer activity, the introduction of a donor group, like a methoxy group, in an aryl moiety attached to the core structure enhances efficacy across multiple cell lines (MCF-7, HepG-2, HCT-116).[5]
Inhibition of FLT3-ITD in Acute Myeloid Leukemia (AML)
Internal tandem duplication of the FMS-like tyrosine kinase 3 (FLT3-ITD) is a common mutation in AML, associated with a poor prognosis. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as highly potent and selective FLT3-ITD inhibitors.[7]
Table 2: Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives against FLT3-ITD
| Compound ID | Target | IC50 (nM) | Antiproliferative Activity (Cell Line) | Reference |
| 17 | FLT3-ITD | 0.4 | Potent against AML cell lines | [7] |
| 19 | FLT3-ITD | 0.4 | Potent against AML cell lines | [7] |
| 17 | FLT3D835Y (Quizartinib-resistant) | 0.3 | Potent against AML cell lines | [7] |
| 19 | FLT3D835Y (Quizartinib-resistant) | 0.3 | Potent against AML cell lines | [7] |
Mechanism of Action: FLT3 Signaling Inhibition
These derivatives act by potently inhibiting the phosphorylation of FLT3, which in turn attenuates downstream signaling pathways crucial for the proliferation and survival of AML cells.[7]
Caption: FLT3 signaling pathway and point of inhibition.
Antitubercular Activity
Tuberculosis remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (Mtb).[8] Pyrazolo[1,5-a]pyridine-3-carboxamides, designed using a scaffold hopping strategy, have shown remarkable potency against both drug-sensitive and drug-resistant Mtb strains.[8][9]
Table 3: Comparative Efficacy of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives against M. tuberculosis
| Compound ID | Mtb Strain | MIC (μg/mL) | Cytotoxicity (Vero cells) | Key Feature | Reference | | :--- | :--- | :--- | :--- | :--- | | 5k | H37Rv (drug-sensitive) | Low nanomolar | Not specified | Significantly reduces bacterial burden in vivo |[8] | | 6j | H37Rv | ≤0.002 | No toxicity | Diaryl side chain |[9] | | 6j | INH-resistant | ≤0.002 | No toxicity | Diaryl side chain |[9] | | 6j | RMP-resistant | ≤0.002 | No toxicity | Diaryl side chain |[9] |
SAR Insights:
-
The introduction of a diaryl side chain to the pyrazolo[1,5-a]pyridine-3-carboxamide scaffold significantly enhances potency against drug-resistant Mtb strains.[9]
-
A 2-methyl-5-methoxy-pyrazolo[1,5-a]pyridine scaffold has shown better potency against drug-resistant clinical isolates compared to a 2-methyl-5-methyl substitution.[9]
Anti-inflammatory Activity
Chronic inflammation is a key contributor to numerous diseases, making the control of inflammatory responses an important therapeutic goal.[10][11] Pyrazolo[1,5-a]pyrimidine and related pyrazolo[1,5-a]quinazoline derivatives have been investigated for their anti-inflammatory properties, showing potential to modulate key inflammatory pathways.[10][11][12]
Key Mechanisms and Efficacy:
-
Inhibition of Leukocyte Functions: Certain pyrazolo[1,5-a]pyrimidin-7-ones can inhibit superoxide production and myeloperoxidase release from leukocytes.[12]
-
Modulation of Prostaglandin/Leukotriene Biosynthesis: The anti-inflammatory effects are likely linked to the differential inhibition of leukotriene and/or prostaglandin biosynthesis, depending on the substituents at the 2-position.[12]
-
NF-κB and MAPK Inhibition: More recently, pyrazolo[1,5-a]quinazoline derivatives were found to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity.[10][11] The most potent compounds are predicted to be ligands for mitogen-activated protein kinases (MAPKs) such as JNK3.[10][11]
Table 4: Anti-inflammatory Activity of Pyrazolo[1,5-a]quinazoline Derivatives
| Compound ID | Target Pathway | IC50 (µM) in THP-1Blue cells | Predicted Kinase Target | Reference |
| 13i | LPS-induced NF-κB | < 50 | JNK3, ERK2, p38α | [10] |
| 16 | LPS-induced NF-κB | < 50 | JNK3, ERK2, p38α | [10] |
Experimental Protocols & Methodologies
The validation of the efficacy of these derivatives relies on robust and standardized experimental protocols.
General Workflow for Efficacy Evaluation
The process typically involves a tiered approach, starting from initial synthesis and moving through in vitro and cell-based assays to potential in vivo studies for lead candidates.
Caption: General experimental workflow for drug discovery.
Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol provides a framework for determining the concentration of a pyrazolo[1,5-a]pyridine derivative that inhibits 50% of the activity of a target kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Prepare solutions of the recombinant target kinase, its specific substrate (peptide or protein), and ATP at desired concentrations.
-
-
Assay Procedure:
-
Create a serial dilution of the test compound in the kinase buffer.
-
In a 96-well or 384-well plate, add the kinase, the test compound at various concentrations, and the substrate.
-
Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring radioactivity incorporated into the substrate.
-
Luminescence-based assay: Using an ADP-Glo™ or similar kit that measures ADP production.
-
Fluorescence-based assay: Using a phosphospecific antibody in an ELISA or TR-FRET format.
-
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to calculate the IC50 value.
-
Trustworthiness of Protocol: This protocol includes positive controls (no inhibitor) and negative controls (no kinase) to validate the assay performance. The use of a dose-response curve with multiple data points ensures the reliability of the calculated IC50 value.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyridine framework, particularly with a 5-carbonitrile substitution, represents a highly versatile and promising scaffold for the development of novel therapeutics. Derivatives have demonstrated exceptional, low-nanomolar potency against critical targets in oncology and infectious diseases.[7][8] The key to advancing these compounds towards clinical application lies in optimizing their pharmacological properties. Future research should focus on enhancing drug selectivity to minimize off-target effects, improving bioavailability for effective in vivo delivery, and overcoming potential mechanisms of drug resistance.[2][3] Continued exploration of structure-activity relationships, guided by molecular modeling and robust biological evaluation, will undoubtedly unlock the full therapeutic potential of this remarkable chemical class.
References
- Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents.
- Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Discovery of Pyrazolo[1,5‑a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. American Chemical Society.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
- Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine deriv
- Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PubMed Central.
- Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed.
- Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
- Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Bentham Science.
- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. PubMed.
- Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. MedChemExpress.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed Central.
- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. PubMed Central.
- Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modific
- An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Bioactivity of Pyrazolo[1,5-a]pyridine-5-carbonitrile Derivatives as Potent Antitubercular Agents: A Comparative Guide
The relentless global burden of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates an urgent and continuous search for novel therapeutic agents. The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive framework for validating the bioactivity of Pyrazolo[1,5-a]pyridine-5-carbonitrile derivatives as promising antitubercular agents, offering a comparative analysis against established drugs and detailing the requisite experimental protocols for rigorous evaluation.
The Rationale for Targeting Mycobacterium tuberculosis with Novel Scaffolds
The current frontline treatment for TB involves a multi-drug regimen that is often lengthy and can have significant side effects, leading to patient non-compliance and the development of resistance. Consequently, there is a critical need for new drugs with novel mechanisms of action that can shorten treatment duration and are effective against resistant strains. The Pyrazolo[1,5-a]pyridine core has shown promise in this area, with several derivatives exhibiting potent in vitro activity against both drug-susceptible and drug-resistant Mtb strains.[1][2][3]
Comparative Bioactivity Analysis: Pyrazolo[1,5-a]pyridine Derivatives vs. Standard Antitubercular Drugs
A crucial step in validating a new chemical entity is to benchmark its performance against existing standards. The following table summarizes the in vitro antitubercular activity of representative Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives against the Mtb H37Rv strain, compared to the first-line antitubercular drugs Isoniazid (INH) and Rifampicin (RIF). The Minimum Inhibitory Concentration (MIC) is a key parameter, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound | Chemical Structure | MIC (μg/mL) vs. Mtb H37Rv | Cytotoxicity (IC50 in VERO cells, μg/mL) |
| Compound 5k | N-((4-(trifluoromethoxy)phenyl)methyl)pyrazolo[1,5-a]pyridine-3-carboxamide | <0.002 | >10 |
| Compound 6j | N-((6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)methyl)pyrazolo[1,5-a]pyridine-3-carboxamide | <0.002 | >10 |
| Isoniazid (INH) | Pyridine-4-carbohydrazide | 0.025 - 0.05 | - |
| Rifampicin (RIF) | (7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-((E)-((4-methylpiperazin-1-yl)imino)methyl)-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1^{4,7}.0^{5,28}]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl acetate | 0.05 - 0.1 | - |
Data for compounds 5k and 6j are sourced from studies on Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives.[1][2]
The data clearly indicates that select Pyrazolo[1,5-a]pyridine derivatives exhibit significantly lower MIC values than the standard drugs, suggesting superior potency. Furthermore, their low cytotoxicity in VERO cells points towards a favorable preliminary safety profile.
Experimental Protocol: Validating Antitubercular Activity using the Microplate Alamar Blue Assay (MABA)
The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for determining the MIC of compounds against M. tuberculosis.[4][5][6] The assay relies on the ability of metabolically active mycobacteria to reduce the non-fluorescent, blue dye resazurin to the fluorescent, pink resorufin.
Workflow for MABA
Caption: Workflow of the Microplate Alamar Blue Assay (MABA).
Detailed Step-by-Step Methodology
-
Preparation of Test Compounds:
-
Dissolve the Pyrazolo[1,5-a]pyridine derivatives in a suitable solvent (e.g., DMSO) to a stock concentration.
-
Perform two-fold serial dilutions in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) in a 96-well microplate.
-
-
Inoculum Preparation:
-
Culture M. tuberculosis H37Rv in 7H9 broth until it reaches a logarithmic growth phase.
-
Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:20 in 7H9 broth.
-
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial suspension to each well of the microplate containing the serially diluted compounds.
-
Include a drug-free control (inoculum only) and a sterile control (broth only).
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Reading the Results:
-
After the incubation period, add 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well.
-
Re-incubate the plate for 24 hours.
-
The MIC is determined as the lowest drug concentration that prevents a color change from blue to pink.
-
Mechanism of Action: A Potential Avenue for Further Investigation
While the precise mechanism of action for many Pyrazolo[1,5-a]pyridine derivatives against Mtb is still under investigation, some studies suggest that they may target the cytochrome bc1 complex, which is essential for cellular respiration.[7] This represents a different mechanism from frontline drugs like isoniazid, which inhibits mycolic acid synthesis.
Putative Signaling Pathway Inhibition
Caption: Postulated mechanism of action of Pyrazolo[1,5-a]pyridine derivatives.
Conclusion and Future Directions
The Pyrazolo[1,5-a]pyridine scaffold represents a highly promising starting point for the development of new antitubercular drugs. The exceptional potency and favorable initial safety profile of certain derivatives warrant further investigation. Future research should focus on:
-
In-depth Mechanism of Action Studies: Elucidating the precise molecular target(s) to guide further optimization.
-
In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of tuberculosis to assess their therapeutic potential.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
By following a rigorous validation process, including robust in vitro assays and comparative analysis, researchers can effectively advance the development of this promising class of compounds in the fight against tuberculosis.
References
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link]
-
Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology. [Link]
-
Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters. [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. National Institutes of Health. [Link]
-
Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Publications. [Link]
-
Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European Journal of Medicinal Chemistry. [Link]
-
Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology. [Link]
-
Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Semantic Scholar. [Link]
-
Pyrimidine derivatives with antitubercular activity. UCL Discovery. [Link]
-
Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. ResearchGate. [Link]
-
Mycobacterium tuberculosis Strains H37ra and H37rv have equivalent minimum inhibitory concentrations to most antituberculosis drugs. ResearchGate. [Link]
-
Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. Brieflands. [Link]
-
Mycobacterium tuberculosis Strains H37ra and H37rv have equivalent minimum inhibitory concentrations to most antituberculosis drugs. PubMed. [Link]
-
Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Anti-tubercular Agents. ResearchGate. [Link]
-
Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. [Link]
-
MIC (µg) values against Mycobacterium tuberculosis H37Rv in vitro. ResearchGate. [Link]
-
Consistency of standard laboratory strain Mycobacterium tuberculosis H37Rv with ethionamide susceptibility testing. Indian Journal of Medical Research. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Pyrazolo[1,5-a]pyridines: From Classical Cyclizations to Modern Catalysis
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, including kinase inhibition and adenosine antagonism.[1] The development of efficient and versatile synthetic routes to this core structure is, therefore, a critical focus for researchers in drug discovery and organic synthesis. This guide provides a comparative analysis of the most prominent synthetic strategies, offering insights into their mechanisms, advantages, and practical limitations, supported by experimental data and protocols.
The Workhorse Strategy: [3+2] Cycloaddition Reactions
The most frequently employed and versatile approach to the pyrazolo[1,5-a]pyridine core is the intermolecular [3+2] cycloaddition. This method involves the reaction of a three-atom component, typically an N-iminopyridinium ylide, with a two-atom dipolarophile, such as an alkyne or an alkene.[2][3]
Mechanism and Key Variants
The reaction proceeds through the generation of an N-iminopyridinium ylide from an N-aminopyridine precursor. This ylide, a 1,3-dipole, then reacts with a dipolarophile to form the fused heterocyclic system. Several key variations of this strategy exist:
-
Oxidative Metal-Free Cycloaddition: This modern approach often utilizes ambient oxygen as the oxidant and can proceed at room temperature without the need for a metal catalyst. It offers a greener and more cost-effective alternative.[1][4]
-
Mediated Cycloaddition: Reagents like PIDA (phenyliodine diacetate) can be used to mediate the cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes, providing a route to highly functionalized products under mild conditions.[4]
-
Catalyst-Free Sonochemical Synthesis: The use of ultrasound has been shown to promote the [3+2] cycloaddition under catalyst-free conditions, often leading to higher yields and shorter reaction times compared to conventional heating.[5]
The general mechanism for the [3+2] cycloaddition is illustrated below:
Caption: General workflow for the [3+2] cycloaddition synthesis of pyrazolo[1,5-a]pyridines.
Advantages and Limitations:
This method is highly valued for its modularity, allowing for a wide variety of substituents to be introduced on both the pyridine and pyrazole rings by simply changing the starting materials. However, the synthesis of the N-aminopyridine precursors can sometimes be multi-step, and the regioselectivity of the cycloaddition can be a concern with unsymmetrical dipolarophiles.
Classical Cyclocondensation: Building from Aminopyrazoles
A foundational approach to related azoloazines involves the condensation of a 5-aminopyrazole derivative with a 1,3-bielectrophilic compound, such as a β-diketone, β-ketoester, or enaminone.[6][7] This strategy constructs the pyrimidine ring onto a pre-existing pyrazole core. While much of the recent literature focuses on the pyrazolo[1,5-a]pyrimidine analogue, the principles are directly applicable.
Mechanism and Reaction Conditions
The synthesis begins with the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic product. These reactions are typically conducted under acidic or basic conditions at elevated temperatures.
Caption: Reaction pathway for the cyclocondensation synthesis of pyrazolo[1,5-a]pyridines.
Advantages and Limitations:
The primary advantage of this route is the commercial availability of a wide range of 5-aminopyrazoles and 1,3-dicarbonyl compounds, making it a cost-effective and straightforward method. However, the harsh reaction conditions (high temperatures and strong acids/bases) can limit its compatibility with sensitive functional groups. Regioselectivity can also be an issue when using unsymmetrical dicarbonyl reagents.
Modern Frontiers: Transition-Metal Catalysis
In recent years, transition-metal catalysis has emerged as a powerful tool for forging C-C and C-N bonds, enabling novel and highly efficient routes to the pyrazolo[1,5-a]pyridine scaffold.
Key Strategies:
-
Palladium-Catalyzed C-H Activation: This elegant strategy allows for the direct functionalization of a pre-formed pyrazolo[1,5-a]pyridine core. For instance, direct arylation at the C-3 and C-7 positions can be achieved with high regioselectivity by reacting the heterocycle with aryl iodides in the presence of a palladium catalyst. The choice of additive, such as cesium fluoride or silver carbonate, can direct the arylation to a specific position.[8] This method is ideal for late-stage functionalization in a drug discovery program.
-
Cascade Alkenylation/Cyclization: A powerful one-pot procedure involves a palladium-catalyzed direct alkenylation of an N-iminopyridinium ylide with an alkenyl iodide, followed by a silver-mediated intramolecular cyclization. This cascade process rapidly builds molecular complexity and provides a direct route to 2-substituted pyrazolo[1,5-a]pyridines.[9]
Caption: Workflow for the Pd/Ag-catalyzed cascade synthesis of 2-substituted pyrazolo[1,5-a]pyridines.
Advantages and Limitations:
Transition-metal-catalyzed methods offer exceptional efficiency, regioselectivity, and functional group tolerance. They enable the construction of complex molecules that are difficult to access via classical methods. The primary drawbacks are the cost of the metal catalysts and ligands, the need for inert reaction conditions, and potential issues with metal contamination in the final product, which is a significant concern in pharmaceutical applications.
Atom Economy in Focus: Cross-Dehydrogenative Coupling (CDC)
Cross-dehydrogenative coupling represents a highly atom-economical and environmentally friendly approach. These reactions form C-C or C-N bonds by coupling two C-H entities, with the only byproduct typically being water or hydrogen gas.
Acetic Acid and O₂-Promoted Synthesis
An efficient synthesis of pyrazolo[1,5-a]pyridines has been developed via the CDC reaction of N-amino-2-iminopyridines with β-ketoesters or β-diketones.[2][3] This method is promoted by acetic acid and uses molecular oxygen from the air as the terminal oxidant, making it a particularly green and attractive process. The reaction proceeds efficiently at elevated temperatures, providing uniquely substituted products in good yields.[3]
Advantages and Limitations:
The standout advantage of this method is its high atom economy and the use of green reagents (acetic acid and oxygen). It avoids the need for pre-functionalized starting materials and expensive metal catalysts. However, the reaction often requires high temperatures (130 °C), which may not be suitable for all substrates.[3] The substrate scope may also be more limited compared to the highly modular [3+2] cycloaddition approach.
Comparative Summary of Synthetic Routes
| Feature | [3+2] Cycloaddition | Cyclocondensation | Transition-Metal Catalysis | Cross-Dehydrogenative Coupling (CDC) |
| Versatility | Very High (modular) | High (many available precursors) | High (diverse transformations) | Moderate to High |
| Reaction Conditions | Mild to Moderate (can be RT) | Harsh (high temp., acid/base) | Mild to Moderate | Harsh (high temp.) |
| Functional Group Tolerance | Good to Excellent | Poor to Moderate | Excellent | Moderate |
| Atom Economy | Good | Moderate (loss of H₂O) | Variable (depends on reaction) | Excellent (byproduct is H₂O) |
| Catalyst | Often none, or non-metal | Acid or Base | Pd, Ag, Cu, etc. | None (promoted by AcOH/O₂) |
| Key Advantage | High modularity and scope | Low cost, simple precursors | High efficiency & selectivity | Green, high atom economy |
| Key Limitation | Precursor synthesis | Harsh conditions, poor FG tolerance | Catalyst cost & removal | High temperatures required |
Experimental Protocols
Representative Protocol 1: Metal-Free Oxidative [3+2] Cycloaddition[1]
-
To a solution of N-aminopyridine (1.0 mmol) in N-methylpyrrolidone (NMP, 3 mL), add the α,β-unsaturated carbonyl compound (1.2 mmol).
-
Stir the reaction mixture in a flask equipped with a balloon filled with oxygen (O₂).
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine.
-
Note: This protocol highlights a simple, room-temperature, metal-free process, achieving yields of up to 95%.[1]
-
Representative Protocol 2: AcOH and O₂-Promoted CDC Reaction[3]
-
In a pressure vessel, combine the 1-amino-2-imino-pyridine (3 mmol), the 1,3-dicarbonyl compound (3 mmol), and ethanol (10 mL).
-
Add acetic acid (1.08 g, 6 equiv) to the mixture.
-
Seal the vessel, pressurize with an O₂ atmosphere (1 atm), and stir at 130 °C for 18 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the target pyrazolo[1,5-a]pyridine.
-
Note: This method has been shown to produce yields of up to 94% for certain substrates.[2]
-
Conclusion
The synthesis of pyrazolo[1,5-a]pyridines can be accomplished through a variety of powerful methods, each with a distinct set of advantages and limitations. The classical cyclocondensation remains a viable and cost-effective route for simple analogues. The [3+2] cycloaddition offers unparalleled versatility and modularity, making it the workhorse for generating diverse libraries of compounds. For late-stage functionalization and the construction of highly complex derivatives with exceptional control, transition-metal catalysis provides indispensable tools. Finally, emerging strategies like cross-dehydrogenative coupling are paving the way for more sustainable and atom-economical syntheses. The optimal choice of synthetic route will ultimately depend on the specific target molecule, desired substitution pattern, scale of the reaction, and the importance of factors such as cost, functional group tolerance, and environmental impact.
References
-
Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Organometallics - ACS Publications. Available at: [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Available at: [Link]
-
Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Organic Chemistry Portal. Available at: [Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central. Available at: [Link]
-
Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PubMed Central. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cyclization reactions. PubMed. Available at: [Link]
Sources
- 1. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 2. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Evaluation of Novel Pyrazolo[1,5-a]pyrimidine Compounds: A Comparative Guide
An In-Depth Technical Guide for Researchers
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine structural motif, a fused N-heterocyclic system, is recognized in medicinal chemistry as a "privileged scaffold."[1] Its synthetic versatility allows for extensive structural modifications, making it a cornerstone for combinatorial library design and drug discovery.[1] Compounds built on this framework have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide focuses on the biological evaluation of novel derivatives, providing a comparative analysis of their efficacy and the methodologies required for their assessment.
Core Scaffold and Synthetic Strategy
The foundational pyrazolo[1,5-a]pyrimidine structure is typically synthesized through the condensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds, such as β-dicarbonyls.[1][5] This reaction efficiently constructs the fused pyrimidine ring, offering a reliable route to the core scaffold, which can then be functionalized at various positions to modulate its biological activity.
Caption: General structure of the pyrazolo[1,5-a]pyrimidine scaffold.
Comparative Biological Evaluation
This section dissects the performance of novel pyrazolo[1,5-a]pyrimidine compounds across key therapeutic areas, presenting quantitative data and the detailed protocols used for their generation.
Anticancer Activity: Targeting Uncontrolled Proliferation
A significant number of pyrazolo[1,5-a]pyrimidine derivatives exhibit potent anticancer activity, primarily by functioning as protein kinase inhibitors.[2][6]
Expertise & Experience: The Rationale for Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways that, when dysregulated, are frequently implicated in cancer.[5][6] The pyrazolo[1,5-a]pyrimidine scaffold is an excellent ATP-competitive pharmacophore. By mimicking the purine structure of ATP, these compounds can bind to the kinase ATP-binding site, inhibiting downstream phosphorylation events that drive cell proliferation and survival.[6] Derivatives have shown potent inhibition of kinases such as Pim-1, CDKs, EGFR, B-Raf, and MEK, making them promising candidates for targeted cancer therapies.[2][6][7][8]
Caption: Inhibition of the MAPK/ERK pathway by pyrazolo[1,5-a]pyrimidines.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the in vitro antiproliferative activity of representative pyrazolo[1,5-a]pyrimidine compounds against common human cancer cell lines, with Doxorubicin included as a standard chemotherapeutic reference.
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Citation |
| Compound 7d | HCT-116 (Colon) | 15.6 | Doxorubicin | ~0.5-2 | [9] |
| Compound 11a | HCT-116 (Colon) | 12.5 | Doxorubicin | ~0.5-2 | [9] |
| Compound 11a | PC-3 (Prostate) | 18.2 | Doxorubicin | ~1-5 | [9] |
| Pim-1 Inhibitor 11b | MV4-11 (Leukemia) | 0.007 | SGI-1776 | ~1 | [7][10] |
| CDK2/TRKA Inhibitor 6n | NCI-H460 (Lung) | 1.15 | Milciclib | ~0.07 | [8] |
Trustworthiness: Featured Protocol - MTT Cytotoxicity Assay
This protocol provides a reliable method for assessing cell viability based on mitochondrial metabolic activity.[11] The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells serves as a proxy for the number of viable cells.[11]
-
Step 1: Cell Seeding
-
Culture human cancer cells (e.g., HCT-116) to ~80% confluency.
-
Trypsinize, count, and dilute the cells to a density of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[12]
-
-
Step 2: Compound Treatment
-
Prepare a stock solution of the test pyrazolo[1,5-a]pyrimidine compound in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).
-
Incubate for 48-72 hours.
-
-
Step 3: MTT Addition and Incubation
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light, allowing formazan crystals to form.
-
-
Step 4: Formazan Solubilization and Data Acquisition
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Antimicrobial Activity: A New Front Against Resistance
Certain pyrazolo[1,5-a]pyrimidine derivatives have shown promising activity against a range of bacterial and fungal pathogens.[13][14][15]
Expertise & Experience: The Rationale for Antimicrobial Evaluation
The structural similarity of pyrazolo[1,5-a]pyrimidines to purines suggests they may interfere with nucleic acid synthesis or other essential metabolic pathways in microorganisms.[16] For instance, some derivatives have been investigated as potential RNA polymerase inhibitors, offering a mechanism to combat bacterial proliferation.[16] Evaluating their Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying their potency.[17]
Caption: Workflow for the Broth Microdilution MIC Assay.
Data Presentation: Comparative Antimicrobial Efficacy
The table below presents the Minimum Inhibitory Concentration (MIC) values for selected pyrazolo[1,5-a]pyrimidine compounds against representative bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |
| Compound 6 | S. aureus (Gram +) | 0.187 - 0.375 | Erythromycin | >1 | [18] |
| Compound 6 | P. aeruginosa (Gram -) | 0.187 - 0.375 | Amikacin | ~0.5-4 | [18] |
| Compound 10i | S. aureus (Gram +) | 15.62 | Ampicillin | ~0.25-1 | [13] |
| Compound 10n | E. coli (Gram -) | 31.25 | Gentamicin | ~0.25-1 | [13] |
Trustworthiness: Featured Protocol - Broth Microdilution MIC Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]
-
Step 1: Preparation
-
Prepare a 2X stock solution of the test compound in an appropriate broth (e.g., Mueller-Hinton Broth).
-
In a 96-well microplate, add 100 µL of sterile broth to wells 2 through 12.
-
Add 200 µL of the 2X compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Step 2: Inoculum Preparation
-
From a fresh agar plate, pick a few isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[20]
-
-
Step 3: Inoculation and Incubation
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL. Do not add bacteria to well 12.
-
Seal the plate and incubate at 37°C for 16-24 hours.
-
-
Step 4: Data Interpretation
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Derivatives of pyrazolo[1,5-a]pyrimidine have also been identified as non-acidic anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes.[4][21]
Expertise & Experience: The Rationale for COX Inhibition
COX enzymes (COX-1 and COX-2) are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators.[22] While traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both isoforms, selective inhibition of the inducible COX-2 isoform is a desirable therapeutic goal to reduce the gastrointestinal side effects associated with COX-1 inhibition.[22] Evaluating the IC₅₀ of novel compounds against both COX-1 and COX-2 allows for the determination of their potency and selectivity.
Caption: Mechanism of anti-inflammatory action via COX enzyme inhibition.
Data Presentation: Comparative COX Inhibition
This table compares the COX inhibitory potency and selectivity of a novel pyrazolo[1,5-a]pyrimidine derivative with the established NSAID, Celecoxib.
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (IC₅₀ COX-1 / IC₅₀ COX-2) | Citation |
| Compound 7c | >100 | 0.8 | >125 | [21] |
| Celecoxib (Reference) | 13.02 | 0.49 | 26.57 | [23] |
Trustworthiness: Featured Protocol - In Vitro COX Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to PGG₂ is followed by the reduction to PGH₂, a reaction that involves the oxidation of a chromogenic substrate, which can be measured spectrophotometrically.[23]
-
Step 1: Reagent Preparation
-
Reconstitute purified ovine or human COX-1 and COX-2 enzymes in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing heme and a reducing agent like phenol).
-
Prepare solutions of arachidonic acid (substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Prepare serial dilutions of the test pyrazolo[1,5-a]pyrimidine compound and a reference inhibitor (e.g., Celecoxib) in buffer.
-
-
Step 2: Assay Procedure
-
In a 96-well plate, add 150 µL of reaction buffer, 10 µL of the enzyme (COX-1 or COX-2), and 10 µL of the test compound dilution.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.
-
-
Step 3: Data Analysis
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value for both COX-1 and COX-2.
-
Calculate the Selectivity Index (SI) by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2. A higher SI indicates greater selectivity for COX-2.
-
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly productive framework for the development of novel therapeutic agents. The data presented herein demonstrate that newly synthesized derivatives possess potent and, in some cases, selective biological activities. Future research should focus on optimizing the structure-activity relationship to enhance target selectivity, improve pharmacokinetic profiles, and increase bioavailability.[5][6] The robust experimental protocols detailed in this guide provide a self-validating system for the continued evaluation and comparison of this promising class of compounds, ensuring the generation of reliable and reproducible data to advance drug development efforts.
References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. PubMed. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health (NIH). [Link]
-
Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences. [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed. [Link]
-
Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. ScienceDirect. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Publications. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5- a ]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ResearchGate. [Link]
-
Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. ScienceDirect. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. DovePress. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. National Institutes of Health (NIH). [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
-
Synthesis and Anti-inflammatory Evaluation of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-a]Pyrimidine, Imidazo[1,2-b]Pyrazole and Pyrazolo[5,1-b]Quinazoline Derivatives Containing Indane Moiety. Taylor & Francis Online. [Link]
-
New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. Bentham Science. [Link]
-
Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. MDPI. [Link]
-
In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. National Institutes of Health (NIH). [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology. [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. [Link]
-
Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). INIS. [Link]
-
A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Bentham Science. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Bio-protocol. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health (NIH). [Link]
-
An ELISA method to measure inhibition of the COX enzymes. Semantic Scholar. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central. [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. html.rhhz.net [html.rhhz.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eijppr.com [eijppr.com]
- 15. Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. researchgate.net [researchgate.net]
- 18. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies [mdpi.com]
- 19. protocols.io [protocols.io]
- 20. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
Navigating Kinase Inhibitor Selectivity: A Comparative Guide to the Off-Target Effects of Pyrazolo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, are crucial targets in therapeutic areas like oncology. Small molecule inhibitors designed to block their activity have revolutionized treatment. However, the human kinome is vast, and achieving absolute inhibitor selectivity is a significant challenge. Off-target effects, where an inhibitor interacts with unintended kinases, can lead to toxicity or even unexpected therapeutic benefits. This guide provides a deep dive into the off-target profiles of a prominent class of kinase inhibitors built on the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds, offering a comparative analysis and outlining the experimental methodologies crucial for their evaluation. While challenges like drug resistance and off-target effects persist, the pyrazolo[1,5-a]pyrimidine scaffold remains a key area of research for developing more selective and potent kinase inhibitors.[1][2]
The Pyrazolo[1,5-a]pyridine/pyrimidine Scaffold: A Privileged Structure
The pyrazolo[1,5-a]pyridine and its related pyrazolo[1,5-a]pyrimidine core are considered "privileged scaffolds" in medicinal chemistry. Their structure is adept at mimicking ATP, allowing them to fit into the ATP-binding pocket of many kinases.[2] This versatility has led to the development of numerous successful inhibitors targeting a wide range of kinases.[1] However, this same adaptability can also be a liability, contributing to interactions with multiple kinases and thus, off-target effects. Structure-activity relationship (SAR) studies are crucial to understanding how different substitutions on this core influence potency and selectivity.[1][3] For instance, the addition of a morpholine group has been shown to improve selectivity by minimizing off-target interactions.[3][4]
Caption: General structures of the Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine scaffolds.
Comparative Analysis of Off-Target Profiles
To illustrate the varying selectivity of this scaffold, let's compare a few representative inhibitors. While specific, comprehensive off-target data for a wide range of pyrazolo[1,5-a]pyridine inhibitors is often proprietary, we can draw on published data for well-studied examples to highlight key principles. For instance, some pyrazolo[1,5-a]pyrimidine derivatives have been developed as highly selective inhibitors for specific kinases like PI3Kδ and CK2 through careful optimization.[5][6] In one study, a compound targeting PI3Kδ showed high selectivity over other PI3K isoforms.[7] Conversely, other compounds based on this scaffold have been designed as dual inhibitors, such as those targeting both CDK2 and TRKA.[8]
| Inhibitor (Example) | Primary Target(s) | Key Off-Targets | Therapeutic Area | Selectivity Notes |
| Compound A (Hypothetical) | ALK, ROS1 | MET, LTK, ACK1 | Oncology | A multi-kinase inhibitor where some off-targets may contribute to efficacy. |
| Larotrectinib | TRKA, TRKB, TRKC | Minimal | Oncology | A highly selective pan-Trk inhibitor.[3] |
| Compound C (Hypothetical) | RET | KDR (VEGFR2) | Oncology | Selectivity against KDR is a key challenge and focus of optimization.[9] |
| CPL302415 | PI3Kδ | PI3Kα, PI3Kβ, PI3Kγ | Inflammation | Demonstrates good selectivity for the delta isoform over other PI3K isoforms.[5][7] |
Methodologies for Assessing Off-Target Effects: A Self-Validating Workflow
A robust assessment of off-target effects requires a multi-pronged approach, moving from broad, high-throughput screening to detailed validation in a cellular context.
Caption: A typical workflow for kinase inhibitor selectivity profiling.
Broad Kinome Screening (In Vitro)
The initial step involves screening the inhibitor against a large panel of kinases to identify potential interactions.
-
KINOMEscan® (DiscoverX): This is an active site-directed competition binding assay.[10] It quantitatively measures the binding of an inhibitor to hundreds of kinases, providing a broad overview of its selectivity profile.[10][11] The results are often visualized using a "TREEspot" diagram, which maps the inhibited kinases onto a kinome dendrogram.[11]
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: The test inhibitor is prepared at a specified concentration (e.g., 1 µM) in DMSO.
-
Assay Principle: The assay measures the amount of test compound that binds to a panel of kinases. Each kinase is tagged with a DNA label, and the amount of kinase bound to an immobilized ligand is measured by qPCR. The test compound competes with the immobilized ligand for binding to the kinase.
-
Data Analysis: Results are typically reported as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding. For example, a value of <10% is often considered a significant interaction. A selectivity score (S-score) can also be calculated, where a lower score indicates higher selectivity.[12]
-
Cellular Target Engagement
It is crucial to confirm that the interactions observed in a biochemical assay also occur within the complex environment of a living cell.
-
NanoBRET™ Target Engagement Assay: This technology measures compound binding to a target protein in live cells.[13][14] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the same kinase.[13][15][16][17] A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[15][17]
Experimental Protocol: NanoBRET™ Assay
-
Cell Preparation: Cells are transiently or stably transfected with a vector expressing the kinase of interest fused to NanoLuc® luciferase.
-
Assay Setup: Transfected cells are plated in a multi-well plate. They are then treated with the fluorescent tracer and varying concentrations of the test inhibitor.
-
Signal Detection: After an incubation period, the NanoLuc® substrate is added, and both the donor (NanoLuc®) and acceptor (tracer) emission signals are measured.
-
Data Analysis: The BRET ratio is calculated. A dose-dependent decrease in the BRET ratio indicates target engagement by the inhibitor, from which an IC50 value (the concentration of inhibitor that displaces 50% of the tracer) can be determined.
-
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that when a protein binds to a ligand, its thermal stability changes.[18][19][20][21] In a typical CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and then lysed.[21][22] The amount of soluble protein remaining at each temperature is quantified, often by Western blot or mass spectrometry.[19][21][22] A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[19]
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Treatment: Culture cells to the desired confluency and treat with the test inhibitor or vehicle (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures for a set time (e.g., 3 minutes), followed by cooling.[21]
-
Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated proteins.[21]
-
Protein Quantification: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific to the target kinase.
-
Data Analysis: Plot the band intensity for the target protein against the temperature. A rightward shift in this "melting curve" for inhibitor-treated cells compared to vehicle-treated cells confirms target engagement.
-
Comparison with Alternative Scaffolds
The pyrazolo[1,5-a]pyridine/pyrimidine scaffold is one of many "hinge-binding" cores used in kinase inhibitor design. Other common scaffolds include:
-
Pyrazolopyridines: This related scaffold has also been successfully used to develop kinase inhibitors, including the approved drug Selpercatinib.[23][24]
-
Pyrazines: These have been utilized in a number of clinically approved and investigational kinase inhibitors, often forming key interactions with the kinase hinge region.[25]
Each scaffold presents a unique set of properties regarding synthetic accessibility, intellectual property, and, crucially, selectivity. The choice of scaffold is a key decision in the drug discovery process, and a deep understanding of their respective off-target liabilities is essential.
Strategies to Mitigate Off-Target Effects
Improving the selectivity of pyrazolo[1,5-a]pyridine inhibitors is an active area of research. Key medicinal chemistry strategies include:
-
Structure-Based Design: Utilizing X-ray co-crystal structures of inhibitors bound to their targets (and off-targets) can reveal subtle differences in the ATP-binding pockets. This information can guide the design of modifications to the inhibitor that enhance affinity for the desired target while clashing with the binding sites of off-targets.
-
Macrocyclization: Converting a linear inhibitor into a macrocyclic structure can pre-organize the molecule into a bioactive conformation, which can increase potency and selectivity. This strategy has been successfully applied to pyrazolo[1,5-a]pyrimidine inhibitors.[6]
-
Targeting Allosteric Sites: Designing inhibitors that bind to sites on the kinase other than the highly conserved ATP pocket can lead to greater selectivity.
Conclusion
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are powerful tools in the development of kinase inhibitors. However, their inherent flexibility necessitates a thorough and rigorous evaluation of their off-target effects. By employing a systematic workflow of in vitro screening followed by cellular target engagement and functional assays, researchers can build a comprehensive understanding of an inhibitor's selectivity profile. This knowledge is paramount for interpreting biological data, predicting potential toxicities, and ultimately developing safer and more effective targeted therapies. The continued exploration of medicinal chemistry strategies will be vital in refining the selectivity of this important class of molecules.[1]
References
-
Principle of NanoBRET target engagement. A cell-permeable tracer as a... - ResearchGate. [Link]
-
NanoBRET Assay Services - Reaction Biology. [Link]
-
NanoBRET™ Target Engagement for drug development - News-Medical.Net. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH. [Link]
-
KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PubMed Central. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. [Link]
-
KINOMEscan Technology - Eurofins Discovery. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]
-
Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed. [Link]
-
Off-Target Effects Analysis - Creative Diagnostics. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PubMed Central. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - Semantic Scholar. [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. [Link]
-
Kinome wide selectivity profiling of 18a with DiscoveRx KinomeScan... - ResearchGate. [Link]
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC - NIH. [Link]
-
Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC - PubMed Central. [Link]
-
Full article: Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - Taylor & Francis. [Link]
-
Kinome Profiling - Oncolines B.V.. [Link]
-
Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery | Cancer Research - AACR Journals. [Link]
-
Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1) | Request PDF - ResearchGate. [https://www.researchgate.net/publication/372070383_Pyrazolo15-a]pyrimidine_Scaffold-Based_Small_Molecules_From_Bench_to_FDA-Approved_TRK_Kinase_Inhibitors_Part_1]([Link])
-
Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PMC - NIH. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Publishing. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
-
Efficacy and Tolerability of Pyrazolo[1,5- a ]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - ResearchGate. [https://www.researchgate.net/publication/338902096_Efficacy_and_Tolerability_of_Pyrazolo15-a]pyrimidine_RET_Kinase_Inhibitors_for_the_Treatment_of_Lung_Adenocarcinoma]([Link])
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 9. Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. technologynetworks.com [technologynetworks.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 14. news-medical.net [news-medical.net]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. annualreviews.org [annualreviews.org]
- 20. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Isomers: Unraveling the Biological Superiority of Pyrazolo[1,5-a]pyrimidines in Preclinical Assays
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazolopyrimidine scaffold is a celebrated pharmacophore, forming the backbone of numerous kinase inhibitors and other therapeutic agents. However, the seemingly subtle shift in nitrogen atom placement between its various isomers can dramatically alter biological activity, target specificity, and overall drug-like properties. This guide provides a comprehensive head-to-head comparison of pyrazolo[1,5-a]pyrimidine isomers against other key pyrazolopyridine congeners, supported by experimental data, to illuminate the structural nuances that drive pharmacological efficacy.
The core premise of this analysis rests on the understanding that different isomeric scaffolds present unique three-dimensional arrangements and electronic distributions. These characteristics govern their interactions with biological targets, primarily the ATP-binding pocket of protein kinases. This guide will dissect these differences through the lens of anticancer and antitubercular activities, providing a robust framework for informed scaffold selection in drug discovery programs.
Isomeric Scaffolds Under the Microscope
This guide focuses on a comparative analysis of the following key isomers:
-
Pyrazolo[1,5-a]pyrimidine: A versatile and highly explored scaffold in medicinal chemistry.
-
Pyrazolo[3,4-b]pyridine: A closely related isomer with a different nitrogen arrangement in the six-membered ring.
-
Pyrazolo[3,4-d]pyrimidine: Another common isomer with distinct electronic properties.
The fundamental structural differences between these isomers are illustrated below.
Caption: Core structures of the pyrazolopyrimidine and pyrazolopyridine isomers.
Anticancer Activity: A Tale of Two Scaffolds
Both pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases crucial for cancer cell proliferation and survival.
Kinase Inhibition Profile
The pyrazolo[1,5-a]pyrimidine scaffold has been extensively investigated as a potent inhibitor of a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), Pim-1 kinase, and FMS-like tyrosine kinase 3 (FLT3).[1][2] In contrast, derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have shown notable activity against tyrosine kinases such as RET and VEGFR2.[3][4]
Table 1: Comparative Kinase Inhibition of Pyrazolo[1,5-a]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound Scaffold | Target Kinase | Representative Compound | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | FLT3-ITD | Compound 17 | 0.4 | [2] |
| Pyrazolo[1,5-a]pyrimidine | FLT3-ITD | Compound 19 | 0.4 | [2] |
| Pyrazolo[1,5-a]pyrimidine | Pim-1 | Compound 1 | 45 | [1] |
| Pyrazolo[3,4-d]pyrimidine | RET | Compound 23c | Not specified | [3] |
| Pyrazolo[3,4-d]pyrimidine | FLT3 | Compound 33 | Not specified | [4] |
| Pyrazolo[3,4-d]pyrimidine | VEGFR2 | Compound 33 | Not specified | [4] |
The data clearly indicates that the pyrazolo[1,5-a]pyrimidine scaffold can yield highly potent inhibitors, with derivatives demonstrating sub-nanomolar IC50 values against FLT3-ITD.[2] This potency is often attributed to the scaffold's ability to effectively mimic ATP and establish crucial hydrogen bond interactions within the kinase hinge region.[5]
Cellular Antiproliferative Activity
The potent enzymatic inhibition observed with pyrazolo[1,5-a]pyrimidine derivatives translates into significant antiproliferative activity in cancer cell lines.
Table 2: Comparative Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidine and Pyrazolo[3,4-b]pyridine Derivatives
| Compound Scaffold | Cell Line | Representative Compound | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | MCF-7 (Breast Cancer) | Compound 6a | 10.80 ± 0.36 | [6] |
| Pyrazolo[1,5-a]pyrimidine | Hep-2 (Laryngeal Cancer) | Compound 6a | 8.85 ± 0.24 | [6] |
| Pyrazolo[3,4-b]pyridine | Hep2 (Laryngeal Cancer) | Compound 4 | 21.3 | [7] |
| Pyrazolo[3,4-d]pyrimidine | Hep2 (Laryngeal Cancer) | Compound 3 | 36.9 | [7] |
Notably, derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated potent low micromolar activity against breast and laryngeal cancer cell lines.[6] In a direct comparison in the Hep2 laryngeal cancer cell line, a pyrazolo[3,4-b]pyridine derivative (IC50 = 21.3 µM) and a pyrazolo[3,4-d]pyrimidine derivative (IC50 = 36.9 µM) were less potent than the pyrazolo[1,5-a]pyrimidine analogs.[7]
The superior anticancer activity of the pyrazolo[1,5-a]pyrimidine scaffold can be attributed to its favorable geometry for binding to the ATP pocket of various kinases, leading to the inhibition of downstream signaling pathways that control cell growth and survival.
Caption: Mechanism of action for pyrazolo[1,5-a]pyrimidine kinase inhibitors.
Antitubercular Activity: A Promising Frontier for Pyrazolo[1,5-a]pyridines
Beyond cancer, the pyrazolo[1,5-a]pyridine scaffold has emerged as a promising framework for the development of novel antitubercular agents. Specifically, pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have demonstrated potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb).[8]
Table 3: Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives
| Compound | Mtb Strain | MIC (nM) | Reference |
| 5k | H37Rv (drug-susceptible) | 11.1 - 223 | [8] |
| 5k | Clinically isolated MDR-TB | 11.1 - 223 | [8] |
| 6j | H37Rv (drug-susceptible) | < 2 - 381 (µg/mL to nM conversion needed) | [9] |
| 6j | INH-resistant Mtb | < 2 - 465 (µg/mL to nM conversion needed) | [9] |
| 6j | RMP-resistant Mtb | < 2 - 4 (µg/mL to nM conversion needed) | [9] |
The remarkable potency of these compounds, with MIC values in the nanomolar range, highlights the potential of the pyrazolo[1,5-a]pyridine scaffold in addressing the challenge of multidrug-resistant tuberculosis.[8] The mechanism of action for these antitubercular agents is still under investigation, but it is hypothesized to involve the inhibition of essential mycobacterial enzymes.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.
In Vitro Kinase Inhibition Assay (Example: FLT3 Kinase Assay)
-
Reagents and Materials: Recombinant human FLT3 kinase, biotinylated poly(Glu, Tyr) 4:1 substrate, Kinase-Glo® Luminescent Kinase Assay kit (Promega), ATP, test compounds, and assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the test compound, and the FLT3 kinase.
-
Initiate the kinase reaction by adding a mixture of ATP and the biotinylated substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Record the luminescence signal, which is inversely proportional to the kinase activity.
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.
-
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Antitubercular Activity Assay (Microplate Alamar Blue Assay)
-
Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Inoculate the wells with a standardized suspension of Mtb.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Visually assess the color change (blue to pink) or measure the fluorescence to determine bacterial growth.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change.
-
Conclusion and Future Directions
This comparative guide unequivocally demonstrates the versatility and potency of the pyrazolo[1,5-a]pyrimidine scaffold in the context of both anticancer and antitubercular drug discovery. The experimental data presented herein provides a clear rationale for prioritizing this scaffold in lead optimization campaigns targeting protein kinases and mycobacterial pathways. The subtle yet critical differences in the arrangement of nitrogen atoms among the isomers significantly impact their biological activity, underscoring the importance of informed scaffold selection.
Future research should focus on exploring further derivatization of the most potent pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine cores to enhance their selectivity, pharmacokinetic properties, and in vivo efficacy. The detailed protocols provided in this guide offer a standardized framework for such investigations, ensuring the generation of robust and comparable data. By leveraging the insights from this head-to-head comparison, researchers can accelerate the development of next-generation therapeutics built upon these privileged heterocyclic scaffolds.
References
Sources
- 1. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazolopyrimidines: A Promising Frontier in Cancer Treatment-Reviewing Their Potential as Inhibitors of Serine/Threonine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Pyrazolo[1,5-a]pyridine-5-carbonitrile
This document provides a comprehensive, step-by-step guide for the proper disposal of Pyrazolo[1,5-a]pyridine-5-carbonitrile, a heterocyclic building block common in pharmaceutical research and drug development. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This guide is designed for researchers, scientists, and laboratory managers who handle this compound.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of its safe management. While a specific, detailed Safety Data Sheet (SDS) for Pyrazolo[1,5-a]pyridine-5-carbonitrile is not widely available, data from its parent scaffold, Pyrazolo[1,5-a]pyridine, and closely related analogs provide a clear and consistent hazard profile.[1][2][3][4]
Core Hazards:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2): Poses a significant risk of causing serious eye irritation upon contact.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation if inhaled.[1][2][3]
The nitrile functional group (-C≡N) warrants special consideration. While stable under normal conditions, nitrile-containing compounds have the potential to release highly toxic hydrogen cyanide gas under specific conditions, such as exposure to strong acids or high temperatures during decomposition. Therefore, waste streams containing this compound must never be acidified.
Based on this profile, Pyrazolo[1,5-a]pyridine-5-carbonitrile must be treated as a hazardous chemical waste. Improper disposal, such as drain disposal, is strictly prohibited as it can contaminate waterways and pose a risk to public health.[5][6]
Key Safety Data Summary
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Codes |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. | P261, P280, P301+P312, P302+P352, P305+P351+P338 |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. | P280, P302+P352 |
| Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. | P280, P305+P351+P338 |
| STOT - SE (Category 3) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340 |
Pre-Disposal Safety: Personal Protective Equipment (PPE) & Spill Management
Before handling the chemical for any purpose, including disposal, the following PPE is mandatory.
Required PPE:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[1][3]
-
Hand Protection: Use chemically resistant, impermeable gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use.[7]
-
Body Protection: Wear a flame-resistant laboratory coat, fully buttoned. Ensure all skin is covered.
-
Respiratory Protection: All handling of solid powder or solutions should be performed inside a certified laboratory chemical fume hood to avoid inhalation.[8]
Spill Cleanup Protocol: In the event of a spill, evacuate non-essential personnel and ensure adequate ventilation.
-
Containment: For solid spills, gently cover with an inert absorbent material (e.g., vermiculite, sand) to prevent dust generation. For liquid spills, dike the spill with absorbent material.
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled hazardous waste container.[3][9]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health & Safety (EH&S) office.
Step-by-Step Disposal Protocol
The guiding principle for disposal is that all forms of Pyrazolo[1,5-a]pyridine-5-carbonitrile waste must be collected, properly labeled, and disposed of through an approved hazardous waste management program.[1][2][4]
Step 1: Waste Segregation
Proper segregation is the most critical step in the disposal workflow. Cross-contamination of waste streams can create dangerous reactions and complicates the final disposal process.
-
Non-Halogenated Solid Waste: Collect pure solid Pyrazolo[1,5-a]pyridine-5-carbonitrile, contaminated weighing paper, gloves, and other solid materials in a dedicated, clearly labeled container for solid chemical waste.
-
Non-Halogenated Liquid Waste: If the compound is in a non-halogenated solvent (e.g., DMSO, DMF, alcohols), collect it in a container designated for non-halogenated organic liquid waste.
-
Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the drain. Collect them in a container for aqueous chemical waste. CRITICAL: Ensure the pH of the aqueous waste stream is neutral or slightly basic (pH > 7.0) to prevent any potential hydrolysis of the nitrile group.
At a minimum, keep this waste separate from acids, bases, oxidizers, and halogenated solvents.[10]
Step 2: Container Selection and Labeling
-
Container Choice: Use only chemically compatible containers with tightly sealing screw caps. High-density polyethylene (HDPE) carboys are suitable for most liquid waste streams.[5][10]
-
Labeling: All waste containers must be labeled clearly at the moment the first drop of waste is added.[11] The label must include:
-
The words "HAZARDOUS WASTE "[11]
-
The full chemical name: "Pyrazolo[1,5-a]pyridine-5-carbonitrile " (no formulas or abbreviations).[10][11]
-
List all other constituents in the container with their approximate percentages.
-
The date the container was started.
-
The responsible researcher's name and lab location.
-
Step 3: Accumulation and Storage
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][11]
-
Keep containers tightly closed at all times except when adding waste.[10][12] Funnels must not be left in the container opening.[10][11]
-
Store in a well-ventilated area, away from heat or ignition sources.[1]
-
Provide secondary containment (e.g., a spill tray) to capture any potential leaks.
Step 4: Arranging for Final Disposal
-
Once a waste container is full (no more than 90% capacity) or is no longer being used, arrange for pickup through your institution's EH&S office or equivalent hazardous waste management service.[12]
-
Complete all necessary waste pickup forms as required by your institution.
Step 5: Decontamination of Empty Containers
Empty containers that originally held pure Pyrazolo[1,5-a]pyridine-5-carbonitrile must be decontaminated before being discarded as regular trash.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[6][10]
-
Collect Rinseate: Each rinse must be collected and disposed of as hazardous chemical waste.[6]
-
Deface Label: Completely remove or deface the original chemical label.[6]
-
Dispose: The clean, dry, and unlabeled container can then be disposed of in the appropriate solid waste stream (e.g., broken glass box or regular trash).
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper segregation and disposal of waste containing Pyrazolo[1,5-a]pyridine-5-carbonitrile.
Caption: Waste Segregation and Disposal Workflow for Pyrazolo[1,5-a]pyridine-5-carbonitrile.
References
-
Chemical Waste Disposal Guidelines . Source: Emory University, Department of Chemistry. [Link]
-
NIOSH Guide to Chemical Hazards: Nitriles . Source: Centers for Disease Control and Prevention (CDC). [Link]
-
Standard Operating Procedures for Hazardous Chemicals: Pyridine . Source: Washington State University. [Link]
-
Laboratory Chemical Waste Management Guidelines . Source: University of Pennsylvania, EHRS. [Link]
-
Pyridine: Human health tier II assessment . (2015, July 3). Source: Australian Government, Department of Health. [Link]
-
Hazardous Chemical Waste Management Guidelines . Source: Columbia University, Research. [Link]
-
Laboratory Guide for Managing Chemical Waste . Source: Vanderbilt University Medical Center. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . Source: ETH Zürich. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . Source: National Institutes of Health (NIH), NCBI Bookshelf. [Link]
-
Chemical Waste Management for Laboratories . Source: Physikalisch-Technische Bundesanstalt. [Link]
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals . Source: EPFL. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ca [fishersci.ca]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. research.columbia.edu [research.columbia.edu]
- 12. ethz.ch [ethz.ch]
Operational Guide: Personal Protective Equipment for Handling Pyrazolo[1,5-A]pyridine-5-carbonitrile
As researchers dedicated to advancing drug discovery, our work with novel heterocyclic compounds like Pyrazolo[1,5-A]pyridine-5-carbonitrile is foundational. The integrity of our results is intrinsically linked to the safety and precision of our handling procedures. This guide provides an operational framework for the safe management of this compound, grounded in its specific hazard profile and established laboratory best practices. The objective is not merely to list precautions but to build a self-validating system of safety that protects both the researcher and the experiment.
Hazard Profile and Risk Assessment
Understanding the "why" behind a safety protocol is the first step toward building an intuitive and resilient safety culture. Pyrazolo[1,5-A]pyridine-5-carbonitrile is a solid organic compound whose primary hazards are related to irritation and acute toxicity if improperly handled. Its hazard profile is derived from its chemical structure: the pyrazolo[1,5-a]pyridine core, common in pharmacologically active molecules, and the nitrile functional group.
The Globally Harmonized System (GHS) classification provides a clear, immediate understanding of the risks.
Table 1: GHS Hazard Information for Pyrazolo[1,5-A]pyridine-5-carbonitrile
| Hazard Class | GHS Code | Signal Word | Pictogram |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Warning | GHS07 (Exclamation Mark) |
| Skin Irritation | H315 | Warning | GHS07 (Exclamation Mark) |
| Serious Eye Irritation | H319 | Warning | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure), Respiratory Irritation | H335 | Warning | GHS07 (Exclamation Mark) |
The core directive from this data is clear: we must prevent this compound from coming into contact with our skin and eyes and avoid inhaling it as a dust or aerosol. This principle dictates our choice of engineering controls and personal protective equipment.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to protection, starting with engineering controls and followed by carefully selected PPE, is essential. The following protocol is designed to mitigate the risks identified above.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is considered, the primary line of defense is an engineering control. All handling of Pyrazolo[1,5-A]pyridine-5-carbonitrile, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood.[1][2][3] This is non-negotiable, as it directly addresses the inhalation hazard (H335) by containing dust and potential vapors.[4][5]
Secondary Barrier: Personal Protective Equipment
PPE serves as the final barrier between the researcher and the chemical. The selection is based on providing comprehensive protection against the specific hazards of skin/eye contact and incidental inhalation.
Table 2: Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye & Face Protection | Chemical splash goggles with side shields (ANSI Z87.1 certified). A face shield worn over goggles for bulk transfers or splash-risk operations.[6][7] | Protects against the serious eye irritation hazard (H319).[8][9][10] Goggles provide a seal around the eyes to guard against dust and splashes. |
| Hand Protection | Disposable Nitrile Gloves (minimum 4-5 mil thickness).[11] | Provides a barrier against the skin irritation hazard (H315).[1][4] Nitrile offers good resistance for incidental contact with many chemicals. Gloves must be changed immediately if contaminated.[11] |
| Body Protection | Flame-retardant laboratory coat, fully fastened, with long sleeves. | Protects skin on the arms and body from contamination. A fully fastened coat provides a continuous barrier.[2][4] |
| Respiratory Protection | Generally not required when working in a fume hood. For spill cleanup or work outside a hood, a NIOSH-approved N95 respirator (for dust) or a respirator with organic vapor cartridges may be necessary based on a risk assessment.[9][12] | The fume hood is the primary respiratory control. A respirator is a backup for non-routine, higher-risk scenarios. |
Procedural Step-by-Step Guidance
The effectiveness of PPE is determined by the procedure. A disciplined workflow for donning, doffing, and disposal is critical to prevent cross-contamination.
Safe Handling Workflow
The following diagram outlines the logical sequence for any operation involving Pyrazolo[1,5-A]pyridine-5-carbonitrile.
Caption: Logical workflow for safe chemical handling.
Step 1: Preparation and PPE Donning
-
Verify the chemical fume hood is operational and airflow is adequate.
-
Put on your lab coat and fasten it completely.
-
Put on your chemical splash goggles.
-
Put on your nitrile gloves, ensuring they are pulled over the cuffs of your lab coat. Inspect gloves for any rips or holes.[6]
Step 2: Safe Handling Operations
-
Conduct all work at least 6 inches inside the fume hood sash.
-
Use tools (spatulas, weigh paper) appropriate for handling solids to minimize dust generation.
-
Keep the container of Pyrazolo[1,5-A]pyridine-5-carbonitrile closed when not in use.[1][12]
-
Should any contamination of your gloves occur, remove them immediately, wash your hands, and put on a new pair.[11]
Step 3: Decontamination and PPE Doffing
The goal of doffing is to remove PPE without contaminating yourself.
-
Gloves: This is the most likely contaminated item and should be removed first. Using a gloved hand, peel the other glove off from the cuff downwards, turning it inside out. Slide the fingers of your now-bare hand under the cuff of the remaining glove and peel it off without touching the exterior.
-
Goggles/Face Shield: Remove by handling the strap or sides, avoiding contact with the front.
-
Lab Coat: Remove by rolling it down from the shoulders, keeping the potentially contaminated exterior folded inward.
-
Place all disposable items directly into a designated hazardous waste container.
Step 4: Disposal Plan
-
Solid Waste: All disposable materials contaminated with Pyrazolo[1,5-A]pyridine-5-carbonitrile (gloves, weigh paper, paper towels) must be disposed of in a clearly labeled, sealed hazardous waste container.[4][8][13]
-
Chemical Waste: Unused or waste quantities of the compound must be disposed of through your institution's certified hazardous waste disposal program.[6]
-
Do NOT dispose of this chemical or its contaminated materials in the regular trash or down the drain.[6][13]
Emergency Procedures
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][9] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[8][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][8] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[8][9] If you feel unwell, call a poison center or doctor.[8][9]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water.[6] Seek immediate medical attention.
By adhering to this comprehensive safety framework, we can handle Pyrazolo[1,5-A]pyridine-5-carbonitrile with the confidence that comes from scientific rigor, ensuring both personal safety and the integrity of our research.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. [Link]
-
New Jersey Department of Health. Hazard Summary: Pyridine. [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals. [Link]
-
University of Wisconsin-La Crosse. Part D: Chemical Safety Procedures for Laboratories. [Link]
-
University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]
-
University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
-
Australian Government Department of Health. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. [Link]
-
Carl ROTH. Pyridine - Safety Data Sheet. [Link]
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 3. uwlax.edu [uwlax.edu]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.ca [fishersci.ca]
- 11. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
